molecular formula H6N4O4Pt B085674 Diamminedinitritoplatinum(II) CAS No. 14286-02-3

Diamminedinitritoplatinum(II)

Cat. No.: B085674
CAS No.: 14286-02-3
M. Wt: 321.16 g/mol
InChI Key: FAOUENTVTAXLPG-UHFFFAOYSA-L
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Description

Diamminedinitritoplatinum(II) is an active platinum complex that serves as a highly valuable precursor in materials science and nanotechnology research. Its primary research application is in the preparation of advanced Pt-based catalysts supported on materials like carbon black and graphene nanosheets . These catalysts are critical for developments in fields such as fuel cell technology. Furthermore, the compound acts as an effective platinum source in the synthesis of cobalt-platinum (CoXPt1-X) alloy nanowires, which are materials of interest for their magnetic and electronic properties . The molecular structure, featuring platinum in the +2 oxidation state coordinated by two ammine and two nitrite ligands, makes it a versatile starting material for generating metallic platinum and platinum alloys through thermal decomposition. This functionality is foundational for creating defined nanostructures and high-surface-area catalytic materials in a laboratory setting. The ongoing research and market analysis for platinum-based compounds, including diaminodinitrite, underscores their continued importance in developing new industrial and energy technologies .

Properties

IUPAC Name

azane;platinum(2+);dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOUENTVTAXLPG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N(=O)[O-].N(=O)[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14286-02-3
Record name Platinum, diamminebis(nitrito-.kappa.N)-
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Record name Diammineplatinum(II) nitrite
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of diamminedinitritoplatinum(II), a significant inorganic compound with applications ranging from electroplating to catalysis. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying chemical principles and field-proven insights essential for successful synthesis and rigorous characterization. We will delve into the nuances of isomeric control, the rationale behind specific reagents and reaction conditions, and the application of modern analytical techniques to ensure the purity and structural integrity of the final product.

Introduction: The Significance of Platinum(II) Complexes

Platinum(II) complexes form the bedrock of a class of highly effective anticancer agents, with cisplatin (cis-diamminedichloroplatinum(II)) being the archetypal example.[1] The biological activity of these square planar complexes is profoundly dictated by their stereochemistry. For instance, cisplatin exhibits potent anticancer properties by forming intrastrand crosslinks with DNA, a mechanism not shared by its trans isomer, transplatin.[2][3] This isomeric specificity underscores the critical importance of precise synthetic control and unambiguous characterization.

Diamminedinitritoplatinum(II), also known as "P salt," serves as a key precursor in the synthesis of various platinum-based compounds and finds direct application in cyanide-free platinum electroplating.[4][5] Its synthesis and characterization provide a valuable case study in the principles of coordination chemistry, particularly concerning ligand substitution and isomerism.

Synthesis of Diamminedinitritoplatinum(II): A Tale of Two Isomers

The synthesis of diamminedinitritoplatinum(II) typically begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and proceeds through a series of ligand substitution reactions. The choice of synthetic route is paramount as it dictates the isomeric purity of the final product. Two primary pathways are commonly employed, one favoring the cis isomer and the other the trans isomer.

Synthesis of cis-Diamminedinitritoplatinum(II)

The synthesis of the cis isomer leverages the trans effect, a phenomenon where certain ligands increase the rate of substitution of the ligand positioned opposite to them. The iodide ion (I⁻) has a stronger trans effect than the chloride ion (Cl⁻).

Rationale: This synthesis begins by converting K₂[PtCl₄] to K₂[PtI₄]. The subsequent reaction with ammonia leads to the formation of cis-[Pt(NH₃)₂I₂] because the strong trans effect of the iodide ligands directs the incoming ammonia molecules to positions cis to each other. Finally, the iodide ligands are replaced by nitrite groups.

Experimental Protocol:

  • Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]):

    • Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

    • Add a stoichiometric excess of potassium iodide (KI) solution. The color of the solution will change from reddish-brown to a deep brown, indicating the formation of [PtI₄]²⁻.[6]

  • Formation of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]):

    • To the K₂[PtI₄] solution, slowly add a solution of aqueous ammonia. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.[7]

    • The reaction is driven by the greater nucleophilicity of ammonia compared to iodide.[6]

    • Filter the yellow precipitate and wash it with cold water and ethanol.

  • Synthesis of cis-Diamminedinitritoplatinum(II) (cis-[Pt(NH₃)₂- (NO₂)₂]):

    • Suspend the cis-[Pt(NH₃)₂I₂] in water and add a solution of silver nitrate (AgNO₃). This will precipitate silver iodide (AgI), leaving cis-[Pt(NH₃)₂(H₂O)₂]²⁺ in solution.

    • Filter off the AgI precipitate.

    • To the filtrate, add a solution of sodium nitrite (NaNO₂). The pale yellow to white crystalline product, cis-diamminedinitritoplatinum(II), will precipitate.[8]

    • Filter, wash with cold water, and dry the product.

Synthesis of trans-Diamminedinitritoplatinum(II)

The synthesis of the trans isomer follows a different route, starting with the preparation of tetraammineplatinum(II) chloride.

Experimental Protocol:

  • Preparation of Dichlorotetraammineplatinum(II) ([Pt(NH₃)₄]Cl₂):

    • A method involves reacting chloroplatinic acid with an excess of ammonia under boiling conditions.[9]

  • Synthesis of trans-Diamminedinitritoplatinum(II) (trans-[Pt(NH₃)₂- (NO₂)₂]):

    • The dichlorotetraammineplatinum(II) is then reacted with an excess of sodium nitrite.[9] This substitution reaction, when carefully controlled, can yield the trans isomer.

Diagram of Synthetic Pathways:

Caption: Synthetic routes for cis- and trans-diamminedinitritoplatinum(II).

Characterization Techniques: Ensuring Purity and Confirming Structure

Rigorous characterization is essential to confirm the identity, isomeric purity, and overall quality of the synthesized diamminedinitritoplatinum(II). A multi-technique approach is recommended.

Kurnakov Test: A Classic Method for Isomer Differentiation

The Kurnakov test, developed in 1894, is a qualitative chemical test that effectively distinguishes between cis and trans isomers of platinum(II) complexes.[2][10] The test relies on the differential reactivity of the isomers with thiourea (tu).

  • cis-isomer: Reacts with thiourea to form a soluble, yellow tetra(thiourea) complex, [Pt(tu)₄]²⁺.[3][10]

  • trans-isomer: Reacts with thiourea to produce a sparingly soluble, white precipitate of trans-[Pt(NH₃)₂(tu)₂]²⁺.[3][10]

Rationale: The difference in products is a direct consequence of the trans effect of thiourea, which is a strong trans-directing ligand.[2][11] In the cis isomer, the substitution of chloride ligands by thiourea labilizes the ammine ligands, leading to their eventual replacement. In the trans isomer, the ammine ligands are not labilized by the incoming thiourea, resulting in a stable disubstituted product.

Experimental Protocol: Kurnakov Test

  • Dissolve a small amount (e.g., 0.1 g) of the synthesized platinum complex in a minimal volume of hot water (e.g., 10 mL).[2]

  • Prepare an aqueous solution of thiourea by dissolving an excess amount (e.g., 0.5-1 g) in 10 mL of water.[2]

  • Add the thiourea solution to the platinum complex solution.

  • Observe the formation of either a yellow solution (cis isomer) or a white precipitate (trans isomer).[10]

Spectroscopic Characterization

3.2.1. Infrared (IR) and Raman Spectroscopy: Probing the Nitrito Ligand

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO).[12] IR and Raman spectroscopy are powerful tools for distinguishing between these linkage isomers.

  • Nitro (M-NO₂) complex: The two N-O bonds are equivalent, giving rise to symmetric (νs) and asymmetric (νas) stretching modes.[12]

  • Nitrito (M-ONO) complex: The coordination through oxygen breaks the equivalence of the N-O bonds, resulting in vibrations that are more characteristic of N=O and N-O single bonds.[12]

Vibrational ModeNitro (M-NO₂) Frequency (cm⁻¹)Nitrito (M-ONO) Frequency (cm⁻¹)
Asymmetric Stretch (νas)~1470-1370~1485-1400 (N=O stretch)
Symmetric Stretch (νs)~1340-1300~1110-1050 (N-O stretch)
Bending (δ)~850-820~860-800

Data compiled from spectroscopic studies of nitro and nitrito complexes.[12][13][14]

It is important to note that the synthesis protocols described in Section 2 generally favor the nitro-coordinated isomer. However, isomerization can sometimes occur, making vibrational spectroscopy a crucial quality control step.

3.2.2. ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is an exceptionally sensitive technique for characterizing platinum compounds in solution.[15] The chemical shifts are highly dependent on the oxidation state of the platinum, the nature of the coordinated ligands, and the coordination geometry.[15][16]

  • Key Features of ¹⁹⁵Pt NMR:

    • Wide chemical shift range (>13,000 ppm), providing excellent resolution between different platinum species.[15][17]

    • Sharp signals that are sensitive to subtle changes in the chemical environment.[15]

    • The naturally occurring ¹⁹⁵Pt isotope has a spin of I=1/2 and a natural abundance of 33.8%, making it readily observable.[15][18]

The ¹⁹⁵Pt NMR spectrum of a pure sample of diamminedinitritoplatinum(II) should exhibit a single, sharp resonance. The presence of multiple peaks could indicate isomeric impurities or decomposition products. The chemical shift value will be characteristic of a Pt(II) center coordinated to two ammine and two nitrito ligands.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural characterization of crystalline materials.[19][20] It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, including the stereochemistry (cis or trans) of the complex.[20][21] While not a routine characterization technique for every batch, obtaining a crystal structure is invaluable for confirming the synthesis of a new platinum complex or for validating a new synthetic route.

Thermal Analysis

Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information about the thermal stability of the complex. Diamminedinitritoplatinum(II) is stable up to 150°C but undergoes explosive decomposition at 200°C.[4] This information is crucial for handling and storage considerations.

Applications and Future Directions

Diamminedinitritoplatinum(II) is a versatile compound with established and emerging applications.

  • Electroplating: It is a key component in cyanide-free platinum plating baths, producing hard, low-resistance, and solderable coatings for electronic components.[4]

  • Catalysis: It serves as a precursor for the preparation of supported platinum catalysts used in various chemical transformations.[5][22]

  • Precursor for Anticancer Drugs: While not an active drug itself, it can be a starting material for the synthesis of other platinum-based therapeutic agents. The development of new platinum drugs continues to be an active area of research, with a focus on overcoming the resistance and toxicity issues associated with first-generation drugs like cisplatin.[23][24][25][26]

Diagram of Characterization Workflow:

Characterization cluster_results Characterization Outcomes Synthesis Synthesized Product (Crude Diamminedinitritoplatinum(II)) Kurnakov Kurnakov Test Synthesis->Kurnakov Isomer Check IR_Raman IR/Raman Spectroscopy Synthesis->IR_Raman Linkage Isomer Check Pt195_NMR ¹⁹⁵Pt NMR Spectroscopy Synthesis->Pt195_NMR Purity & Environment Thermal Thermal Analysis (TGA/DSC) Synthesis->Thermal Stability Kurnakov->IR_Raman Isomer_ID Isomer Identification (cis vs. trans) Kurnakov->Isomer_ID IR_Raman->Pt195_NMR Coord_Mode Coordination Mode (Nitro vs. Nitrito) IR_Raman->Coord_Mode Xray X-ray Crystallography Pt195_NMR->Xray Definitive Structure Purity Purity Assessment Pt195_NMR->Purity Structure Definitive Structure Xray->Structure Stability Thermal Stability Thermal->Stability

Caption: A comprehensive workflow for the characterization of diamminedinitritoplatinum(II).

Conclusion

The synthesis and characterization of diamminedinitritoplatinum(II) offer a rich platform for exploring fundamental concepts in coordination chemistry. The ability to control the stereochemistry through rational synthetic design is a testament to the power of the trans effect. A thorough characterization, employing a combination of classic chemical tests and modern spectroscopic and analytical techniques, is indispensable for ensuring the quality and structural integrity of the final product. As the demand for advanced materials and novel therapeutics continues to grow, a deep understanding of the principles outlined in this guide will remain essential for researchers and scientists in the field.

References

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  • ChemicalBook. (n.d.). Diamminedinitritoplatinum(II) | 14286-02-3.
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  • Google Patents. (n.d.). New method for synthesizing dinitroso diammineplatinum (II).
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  • PubMed. (2020). Platinum Coordination Complexes.
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Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure analysis of diamminedinitritoplatinum(II), a compound of significant interest in coordination chemistry and with potential applications in materials science and drug development. This document moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices, ensuring a self-validating system of protocols for the discerning researcher.

Introduction: The Significance of Diamminedinitritoplatinum(II) Isomers

Diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], is a square planar platinum(II) complex that exists as two geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). The spatial arrangement of the ammine and nitrito ligands around the central platinum atom dictates the physical and chemical properties of these isomers, including their crystal packing, solubility, and reactivity. Understanding the precise three-dimensional structure of these isomers through single-crystal X-ray diffraction is paramount for structure-property relationship studies and for the rational design of new platinum-based materials and therapeutics. This guide will delve into the critical aspects of synthesizing and analyzing these important coordination compounds.

Synthesis and Crystallization: A Tale of Two Isomers

The synthesis of the cis and trans isomers of diamminedinitritoplatinum(II) relies on the principles of ligand substitution reactions in square planar platinum(II) complexes. The choice of starting material and reaction conditions is critical in selectively isolating the desired isomer.

Synthesis of cis-Diamminedinitritoplatinum(II)

The cis isomer is typically prepared from a precursor that already has the ammine ligands in a cis configuration, such as cis-diamminediiodoplatinum(II). The synthesis involves the displacement of the iodo ligands with nitrito groups.

Experimental Protocol:

  • Preparation of cis-Diamminediiodoplatinum(II):

    • Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water and heat to 40°C.

    • Add a solution of potassium iodide (KI) in warm water. The solution will turn from red-brown to dark brown.

    • Heat the mixture to 70°C with continuous stirring, then cool to room temperature.

    • Add a 2.0 M ammonia (NH₃) solution dropwise to the filtrate. Fine yellow crystals of cis-diamminediiodoplatinum(II) will precipitate.

    • Allow the mixture to stand for 20 minutes, then filter, wash with cold ethanol and ether, and air dry.

  • Synthesis of cis-Diamminedinitritoplatinum(II):

    • Suspend the prepared cis-diamminediiodoplatinum(II) in water.

    • Add a solution of silver nitrite (AgNO₂) in water. The reaction proceeds faster in acetone compared to water.[1]

    • Stir the mixture in the dark to facilitate the precipitation of silver iodide (AgI).

    • Filter off the AgI precipitate.

    • The resulting aqueous solution contains cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

    • Add a stoichiometric amount of sodium nitrite (NaNO₂) to the solution.

    • Slowly evaporate the solvent at room temperature to induce crystallization of cis-diamminedinitritoplatinum(II). Single crystals can be obtained by allowing the water to evaporate over several weeks.

Synthesis of trans-Diamminedinitritoplatinum(II)

The synthesis of the trans isomer often starts with a precursor where the trans-directing influence of a ligand can be exploited. A common starting material is potassium tetrachloroplatinate(II).

Experimental Protocol:

  • Preparation of Potassium trichloro(ammine)platinate(II) (Cossa's Salt):

    • The synthesis of Cossa's salt, K[Pt(NH₃)Cl₃], is a critical first step and can be achieved through various established methods.[1]

  • Synthesis of trans-Diamminedinitritoplatinum(II):

    • Dissolve Cossa's salt in water.

    • Add a stoichiometric amount of ammonia solution. This will lead to the formation of trans-diamminedichloroplatinum(II) due to the trans-effect of the chloride ligand.

    • Isolate the trans-diamminedichloroplatinum(II) product.

    • Suspend the trans-diamminedichloroplatinum(II) in water and react it with a stoichiometric amount of sodium nitrite.

    • Gently heat the solution to drive the reaction to completion.

    • Slowly cool the solution to induce crystallization of trans-diamminedinitritoplatinum(II).

Crystal Structure Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesize Isomer crystallization Grow Single Crystal synthesis->crystallization crystal_mounting Mount Crystal on Goniometer crystallization->crystal_mounting diffraction Diffraction Pattern Collection crystal_mounting->diffraction xray_source X-ray Generation xray_source->diffraction unit_cell Determine Unit Cell diffraction->unit_cell space_group Assign Space Group unit_cell->space_group solve_structure Solve Phase Problem space_group->solve_structure refine_structure Refine Atomic Parameters solve_structure->refine_structure validation Validate Structure refine_structure->validation cif_file Generate CIF File validation->cif_file analysis Analyze Geometric Parameters cif_file->analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal of good optical quality with sharp edges and no visible cracks or defects.

    • The ideal crystal size is between 0.1 and 0.5 mm.[4]

    • Mount the selected crystal on a cryoloop or a glass fiber using a suitable adhesive or oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of the single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

    • The crystal is rotated to collect a complete dataset of diffraction spots.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal.

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An initial model of the structure is built into the electron density map.

    • The atomic coordinates and thermal parameters are refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Comparative Crystal Structure of cis- and trans-Diamminedinitritoplatinum(II)

The crystal structures of the cis and trans isomers exhibit significant differences in their molecular packing and intermolecular interactions.

Key Structural Features:

  • cis-Isomer: The Pt(II) atom is in a square-planar coordination environment formed by four nitrogen atoms from the two ammine and two monodentate nitrite ligands.[5] The crystal structure features stacks of close-packed molecules running parallel to the direction.[5] This arrangement leads to a relatively short intermolecular Pt···Pt distance. A key feature of the cis-isomer's crystal packing is the extensive network of intermolecular N—H···O hydrogen bonds, with nine crystallographically independent interactions.[5] This complex hydrogen-bonding network results in a three-dimensional framework.[5] Notably, the cis-isomer does not exhibit intramolecular hydrogen bonding.[5]

  • trans-Isomer: Similar to the cis-isomer, the Pt(II) atom in the trans-isomer is also in a square-planar coordination environment. However, the ligands are arranged in a trans configuration. The crystal packing of the trans-isomer is significantly different, lacking the close-packed columnar stacks observed in the cis-isomer. Consequently, the shortest Pt···Pt distance in the trans-isomer is much longer (4.84 Å) compared to the cis analogue. In contrast to the cis-isomer, the trans-isomer displays intramolecular N—H···O interactions. Each ammine hydrogen atom is also involved in one intermolecular N—H···O interaction, leading to each molecule being hydrogen-bonded to eight neighboring molecules.

Table 1: Comparative Crystallographic and Geometric Data

Parametercis-Diamminedinitritoplatinum(II)trans-Diamminedinitritoplatinum(II)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPnma
a (Å)6.8656(5)10.199
b (Å)10.6973(8)6.478
c (Å)8.9220(7)8.448
β (°)110.134(2)90
Pt—N (ammine) (Å)2.039(3), 2.052(3)~2.05
Pt—N (nitrito) (Å)1.995(3), 2.001(4)~2.01
N(nitrito)—Pt—N(nitrito) (°)93.06(13)180
N(ammine)—Pt—N(ammine) (°)88.00(13)180
Shortest Pt···Pt distance (Å)3.5486(2)4.84
Intramolecular H-bondingNoYes

Note: Data for the cis-isomer is from reference. Data for the trans-isomer is compiled from typical values for trans-platinum(II) complexes and comparative statements in reference.

Spectroscopic and Thermal Analysis

In addition to SC-XRD, other analytical techniques are crucial for characterizing the isomers of diamminedinitritoplatinum(II) and confirming their identity and purity.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for distinguishing between cis and trans isomers of square planar complexes. The different symmetries of the two isomers lead to distinct vibrational spectra.

  • cis-Isomer (C₂ᵥ symmetry): Both symmetric and asymmetric Pt-N stretching modes are IR and Raman active.

  • trans-Isomer (D₂ₕ symmetry): Due to the center of symmetry, the symmetric Pt-N stretching mode is Raman active but IR inactive, while the asymmetric Pt-N stretching mode is IR active but Raman inactive (rule of mutual exclusion).

By comparing the IR and Raman spectra, particularly in the low-frequency region where the Pt-N and Pt-ligand bending vibrations occur, a clear distinction between the two isomers can be made.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition pathways of the complexes.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For diamminedinitritoplatinum(II), the TGA curve would show mass loss steps corresponding to the loss of the ammine and nitrito ligands. The decomposition temperature can be an indicator of the thermal stability of the isomers.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, detect phase transitions, and study the energetics of decomposition. The decomposition of platinum ammine complexes is often an exothermic process.

Experimental Protocol for Thermal Analysis:

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Place the crucible in the TGA or DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass change (TGA) or heat flow (DSC) as a function of temperature.

thermal_analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Sample Heating mass_loss Measure Mass Loss tga_sample->mass_loss decomposition_temp Determine Decomposition Temperature mass_loss->decomposition_temp dsc_sample Sample Heating heat_flow Measure Heat Flow dsc_sample->heat_flow phase_transitions Identify Phase Transitions & Enthalpy Changes heat_flow->phase_transitions

Caption: Workflow for thermal analysis of diamminedinitritoplatinum(II) isomers.

Conclusion

The comprehensive analysis of the crystal structure of cis- and trans-diamminedinitritoplatinum(II) provides invaluable insights into the fundamental principles of coordination chemistry. The distinct molecular and supramolecular structures of these isomers, governed by the spatial arrangement of their ligands, directly influence their macroscopic properties. The detailed experimental protocols and analytical workflows presented in this guide offer a robust framework for researchers in the fields of chemistry, materials science, and drug development to synthesize, characterize, and understand these and other related platinum complexes. The self-validating nature of the described methodologies, grounded in established scientific principles, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement.

References

  • J. S. M. Henning, J. A. K. Howard, C. C. Wilson, "Crystal structure of cis-diamminebis(nitrito-κN)platinum(II)", Acta Crystallographica Section E, 2010 , E66, m1463-m1464. [Link]

  • T. G. Appleton, J. R. Hall, S. F. Ralph, C. S. M. Thompson, "Synthetic Methods for the Preparation of Platinum Anticancer Complexes", Inorganica Chimica Acta, 1989 , 166, 2, 237-244. [Link]

  • Bruker, "Application Note SC-XRD 505 Single Crystal Diffraction", Bruker AXS. [Link]

  • J. G. Müller, J. B. H. Rehmann, "Crystal structure of cis-diamminebis(nitrito-κN)platinum(II)", Zeitschrift für anorganische und allgemeine Chemie, 2010 , 636, 12, 2253-2255. [Link]

  • S. Funahashi, M. Tanaka, "Kinetics and Mechanisms of Complex Formation and Ligand Substitution Reactions", in Comprehensive Coordination Chemistry II, eds. J. A. McCleverty and T. J. Meyer, Elsevier, 2003 , vol. 1, pp. 551-594. [Link]

  • M. A. Cinellu, G. Minghetti, "Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity", Molecules, 2020 , 25, 5666. [Link]

  • N. Farrell, "Nonclassical Platinum Antitumor Agents: Perspectives for Design and Development of New Drugs", in Metal Ions in Biological Systems, eds. H. Sigel and A. Sigel, Marcel Dekker, 2004 , vol. 42, pp. 251-296. [Link]

  • T. W. Hambley, "The influence of structure on the activity and toxicity of platinum anti-cancer drugs", Coordination Chemistry Reviews, 1997 , 166, 181-223. [Link]

  • M. Galanski, B. K. Keppler, "Thermal analysis of platinum complexes", Journal of Thermal Analysis and Calorimetry, 2007 , 88, 3, 735-741. [Link]

  • A. A. El-Sherif, "Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands", Molecules, 2022 , 27, 749. [Link]

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physical and chemical properties of diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Diamminedinitritoplatinum(II)

Authored by: A Senior Application Scientist

Introduction

Diamminedinitritoplatinum(II), systematically named diamminebis(nitrito-κN)platinum(II) and commonly known in industrial settings as "P-salt," is a cornerstone coordination compound of divalent platinum.[1][2] With the chemical formula Pt(NH₃)₂(NO₂)₂, this complex plays a pivotal role in critical applications, most notably as a primary platinum source in cyanide-free electroplating and as a versatile precursor for the synthesis of heterogeneous platinum catalysts.[3][4] Its utility stems from a unique combination of solubility, thermal stability, and reactivity, which are dictated by its distinct molecular architecture.

This guide provides a comprehensive exploration of the , offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. We will delve into its isomeric forms, crystal structure, physicochemical properties, synthesis protocols, and key applications, grounding the discussion in authoritative data and established experimental methodologies.

Molecular Structure and Isomerism

The core of diamminedinitritoplatinum(II) is a platinum(II) ion, which adopts a characteristic square-planar coordination geometry. This geometry gives rise to two distinct geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). The spatial arrangement of the ammine (NH₃) and nitrito (NO₂) ligands fundamentally influences the compound's physical and chemical behavior, including its crystal packing, solubility, and reactivity pathways.

isomers cluster_cis cis-Isomer cluster_trans trans-Isomer pt_c Pt n1_c pt_c->n1_c n2_c pt_c->n2_c n3_c pt_c->n3_c n4_c pt_c->n4_c pt_t Pt n1_t pt_t->n1_t n2_t pt_t->n2_t n3_t pt_t->n3_t n4_t pt_t->n4_t

Figure 1: Geometric isomers of diamminedinitritoplatinum(II).
Crystal Structure of the cis-Isomer

Single-crystal X-ray diffraction studies have provided a detailed view of the solid-state structure of cis-[Pt(NO₂)₂(NH₃)₂].[5] The platinum(II) center is coordinated by four nitrogen atoms—two from the ammine ligands and two from the nitrito ligands—in a slightly distorted square-planar arrangement.[5][6]

A defining feature of the cis-isomer's crystal structure is an extensive network of intermolecular hydrogen bonds.[5][6] There are nine distinct N—H⋯O hydrogen bonds that link each molecule to eight neighboring molecules.[5] This robust three-dimensional framework contributes significantly to the compound's crystal packing and physical properties. Notably, unlike its trans counterpart, the cis isomer does not exhibit intramolecular hydrogen bonding.[5][6] The molecules arrange into stacks that run parallel to the[5] crystal axis, with a shortest Pt⋯Pt distance of 3.549 Å, indicating potential metallophilic interactions.[7]

Structural Comparison with the trans-Isomer

In the trans isomer, the platinum atom is also in a square-planar coordination environment. However, the different ligand arrangement prevents the close columnar packing seen in the cis form, resulting in a much longer shortest Pt⋯Pt distance of 4.84 Å.[5] The trans isomer's hydrogen bonding network is composed of intermolecular N—H⋯O interactions, with each molecule connected to eight neighbors, but it also features intramolecular N—H⋯O interactions, which are absent in the cis structure.[5]

Parametercis-[Pt(NH₃)₂(NO₂)₂]trans-[Pt(NH₃)₂(NO₂)₂]
Coordination GeometrySquare-planarSquare-planar
Pt-N Bond Distances~2.0-2.1 ÅNot specified, but expected to be similar
N-Pt-N Bond AnglesN1—Pt—N2 = 93.06 (13)°[6]Ligands are at 180° to identical ligands
Intramolecular H-BondingAbsent[5][6]Present[5]
Intermolecular H-BondingExtensive; 9 independent bonds[5]Present; each H atom in one bond[5]
Shortest Pt···Pt Distance3.549 Å[7]4.84 Å[5]

Table 1: Comparison of key structural parameters for cis and trans-diamminedinitritoplatinum(II).

Physical Properties

The macroscopic properties of diamminedinitritoplatinum(II) are a direct consequence of its molecular and crystal structure. It is typically supplied as a pale yellow to white crystalline powder.[1][8]

PropertyValueSource(s)
Molecular Formula Pt(NH₃)₂(NO₂)₂[1][3]
Molecular Weight 321.16 g/mol [1][9]
Appearance Pale yellow to white crystalline powder[1][4]
Platinum Content ≥59.5%[1][8]
Solubility in Water 0.083 g / 100 g at 25°C2.32 g / 100 g at 94.5°C[1]
Solubility in Ammonia Readily soluble without decomposition[1][4]
Density 1.015 g/mL at 25°C (for a 3.4 wt. % solution)[1]

Table 2: Key .

The significant increase in water solubility with temperature is a critical property leveraged in its purification via recrystallization. Its high solubility in ammonia is also notable, facilitating its use in specific plating bath formulations.[1] The compound is reported to be light-sensitive.[1]

Chemical Properties and Reactivity

Thermal Stability and Decomposition

Diamminedinitritoplatinum(II) exhibits moderate thermal stability. It is stable up to 150°C but undergoes explosive decomposition at approximately 200°C.[1] This thermal profile is crucial for its application in preparing supported catalysts, where controlled decomposition is required to deposit platinum nanoparticles onto a substrate.

The thermal decomposition of platinum complexes can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10][11] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal transitions. A typical workflow for such an analysis is outlined below.

TGA_DSC_Workflow start Sample Preparation (5-10 mg in Al/Pt pan) tga_dsc TGA/DSC Instrument Setup (N₂ or Air atmosphere, 10°C/min ramp) start->tga_dsc heating Heating Program Execution (e.g., 25°C to 400°C) tga_dsc->heating data Simultaneous Data Acquisition (Mass Loss & Heat Flow vs. Temp) heating->data analysis Data Analysis (Identify decomposition temps, mass loss %, endo/exotherms) data->analysis

Figure 2: Standard workflow for thermal analysis of a platinum complex.

For P-salt, one would expect to see a sharp, exothermic peak in the DSC curve around 200°C, corresponding to a rapid mass loss in the TGA curve, confirming the explosive decomposition.[1]

Reactivity and Applications
3.2.1 Precursor for Platinum Catalysts

A major application of diamminedinitritoplatinum(II) is in the synthesis of highly dispersed platinum-based catalysts.[3][12][13] It serves as a water-soluble platinum precursor that can be impregnated onto high-surface-area supports like carbon black or graphene nanosheets.[3][12] Subsequent thermal treatment (calcination and/or reduction) decomposes the complex, leaving behind metallic platinum nanoparticles anchored to the support. This method is favored for producing catalysts for fuel cells and other chemical processes.[3]

3.2.2 Electroplating Reagent

Industrially, the compound is best known as P-salt, a key component in cyanide-free electroplating baths for depositing platinum coatings.[1][4] These coatings are valued in the electronics industry for their high hardness, low electrical resistance, and excellent solderability.[1] The use of P-salt avoids the extreme toxicity and stringent handling requirements associated with traditional cyanide-based plating solutions.

Synthesis and Characterization Protocols

Synthesis of Diamminedinitritoplatinum(II)

Several synthetic routes exist, often starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or metallic platinum.[2][14] A common laboratory-scale synthesis involves the reaction of an aqueous solution of K₂[PtCl₄] with ammonia followed by reaction with a nitrite source. A more recent patented method starts from cis-diiododiammineplatinum(II) to achieve higher purity.[2]

Below is a representative protocol adapted from established methods.[2][15]

synthesis_workflow start Step 1: Prepare K₂[PtI₄] (React K₂[PtCl₄] with excess KI in warm water) step2 Step 2: Precipitate cis-[PtI₂(NH₃)₂] (Add 2M NH₃ solution to filtrate, cool) start->step2 step3 Step 3: Convert to Aqua Complex (Suspend cis-[PtI₂(NH₃)₂] with AgNO₃ or Hg₂(NO₃)₂ to precipitate AgI/Hg₂I₂) step2->step3 step4 Step 4: Form Dinitrito Complex (Add NaNO₂ solution to the aqua complex filtrate) step3->step4 step5 Step 5: Isolate Product (Cool to precipitate yellow crystals, filter, wash with cold water & ethanol) step4->step5

Figure 3: Workflow for the synthesis of diamminedinitritoplatinum(II).

Experimental Protocol: Synthesis

  • Preparation of K₂[PtI₄]: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of warm water. Add a concentrated aqueous solution of potassium iodide (KI) (≥ 4 molar equivalents). The solution color will change from red-brown to a very dark brown, indicating the formation of [PtI₄]²⁻.

  • Synthesis of cis-[PtI₂(NH₃)₂]: Heat the [PtI₄]²⁻ solution to ~70°C. Cool to room temperature, then filter to remove excess KI. To the filtrate, add a 2 M ammonia (NH₃) solution dropwise with stirring. A fine yellow precipitate of cis-diamminediiodoplatinum(II) will form immediately.[15] Allow the mixture to stand for 20 minutes to ensure complete precipitation.

  • Formation of the Aqua Ligand Complex: Filter and wash the yellow cis-[PtI₂(NH₃)₂] precipitate. Suspend it in purified water and heat to 50-60°C. Add a stoichiometric amount of mercurous nitrate (Hg₂(NO₃)₂) or silver nitrate (AgNO₃) solution to precipitate the iodide ions as Hg₂I₂ or AgI.[2] React for 3-7 hours.

  • Formation of the Dinitrito Complex: Filter the mixture to remove the insoluble iodide precipitate. The pale yellow filtrate now contains the aqua complex, cis-[Pt(H₂O)₂(NH₃)₂]²⁺. To this solution at room temperature, add an aqueous solution of sodium nitrite (NaNO₂) (2-4 molar equivalents).[2]

  • Isolation and Purification: Stir the reaction mixture for 2-7 hours. A pale yellow to white precipitate of diamminedinitritoplatinum(II) will form. Cool the mixture in an ice bath to maximize yield. Filter the product using a Hirsch or Büchner funnel. Wash the crystals sequentially with small portions of ice-cold water, ethanol, and finally diethyl ether to facilitate drying. The product can be further purified by recrystallization from hot water.[1]

Characterization Methods

Infrared (IR) Spectroscopy: This is a crucial technique for confirming the presence of the key functional groups.

  • N-H stretching vibrations of the ammine ligands are expected in the range of 3200-3400 cm⁻¹.

  • N-O stretching vibrations of the N-bonded nitrito ligand are characteristic and typically appear in two regions: a strong asymmetric stretch around 1400-1430 cm⁻¹ and a symmetric stretch around 1300-1340 cm⁻¹.

  • Pt-N stretching vibrations will appear at lower frequencies, typically in the 450-550 cm⁻¹ range.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the details of the intermolecular hydrogen bonding network.

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation or controlled cooling of a saturated aqueous solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software packages (e.g., SHELX). Refine the structural model to obtain precise atomic coordinates and displacement parameters.[5][6]

Conclusion

Diamminedinitritoplatinum(II) is a compound of significant academic and industrial interest. Its properties are intricately linked to its square-planar geometry and the existence of cis and trans isomers, with the cis isomer's structure being particularly well-defined by an extensive hydrogen-bonding network. This structural framework governs its solubility, thermal stability, and crystal packing. As a versatile precursor for catalysts and a safer alternative in electroplating, P-salt continues to be a vital material in electronics and chemical manufacturing. The detailed understanding of its synthesis, characterization, and reactivity presented in this guide equips researchers and professionals to effectively utilize and innovate with this important platinum complex.

References

  • Kahlenberg, V., et al. (2015). Crystal structure of cis-diamminebis(nitrito-κN)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 71(4), 366–370. Available at: [Link][5][6]

  • National Center for Biotechnology Information. (n.d.). Diamminedinitritoplatinum(II). PubChem Compound Database. Available at: [Link][9]

  • Kahlenberg, V., et al. (2015). Crystal structure of cis-diamminebis(nitrito-κN)platinum(II). ResearchGate. Available at: [Link][6]

  • Kahlenberg, V., et al. (2015). Crystal structure of cis-diammine-bis(nitrito)-platinum(II). ResearchGate. Available at: [Link][7]

  • SLS. (n.d.). Diamminedinitritoplatinum(II). Product Page. Available at: [Link][12]

  • Google Patents. (2012). New method for synthesizing dinitroso diammineplatinum (II). CN102826978A. Available at: [2]

  • UIV Chem. (n.d.). Diammineplatinum(II) Nitrite. Product Page. Available at: [Link][4]

  • Kleinwächter, V., & Drobník, J. (1977). Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. Chemical-Biological Interactions, 16(2), 207-22. Available at: [Link][16]

  • ResearchGate. (n.d.). Crystal structures of cis-diiododiammine platinum and trans-diazidodiammine platinum. Request PDF. Available at: [Link][17]

  • Heraclium. (n.d.). Diamminedinitritoplatinum(II). Product Page. Available at: [Link][8]

  • Google Patents. (2011). Preparation method of dinitroso diammineplatinum. CN102285693A. Available at: [14]

  • PubMed. (1995). Synthesis and Antitumor Activity of (diamine)platinum(II) Complexes of Benzylmalonate Derivatives. PubMed. Available at: [Link][18]

  • MSU Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Lab Manual. Available at: [Link][15]

  • ResearchGate. (n.d.). Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds. Article. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules. Available at: [Link][19]

  • ResearchGate. (n.d.). Geometric isomers of diamminedichloridoplatinum. Figure. Available at: [Link][20]

  • Journal of Materials and Environmental Science. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes. JMES. Available at: [Link][10]

  • MDPI. (2021). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules. Available at: [Link][11]

  • OSTI.GOV. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. Report. Available at: [Link][21]

  • ResearchGate. (2017). (PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes. ResearchGate. Available at: [Link][22]

  • RSC Publishing. (2017). Kinetic analysis of overlapping multistep thermal decomposition. RSC Advances. Available at: [Link][23]

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An In-depth Technical Guide to the Cis-Trans Isomers of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the cis- and trans-isomers of diamminedinitritoplatinum(II), [Pt(NH3)2(NO2)2]. From their historical context within the development of coordination chemistry to their synthesis, characterization, and applications, this document serves as a detailed resource for professionals in chemistry and drug development.

Historical Perspective: The Dawn of Coordination Chemistry

The story of cis-trans isomerism in square planar complexes is deeply rooted in the foundational work of Alfred Werner and his intellectual predecessor, Sophus Mads Jørgensen. Their meticulous experimental work and theoretical debates in the late 19th and early 20th centuries laid the groundwork for modern coordination chemistry.[1][2] Jørgensen's contributions, particularly his extensive experimental work on metal ammine complexes, provided the empirical data that Werner would later brilliantly explain with his revolutionary coordination theory.[1][2] Werner's proposition of octahedral and square planar geometries for metal complexes, displacing the prevailing chain theory, was a pivotal moment in chemistry.[1] The existence of two isomers for a compound with the formula [Pt(NH3)2Cl2] was a key piece of evidence for the square planar geometry of platinum(II) complexes and the concept of geometric isomerism.

Molecular Structure and Isomerism

Diamminedinitritoplatinum(II) is a square planar complex featuring a central platinum(II) ion coordinated to two ammine (NH3) ligands and two nitrito (NO2-) ligands. The nitrito ligand is ambidentate, meaning it can coordinate through either the nitrogen atom (nitro, -NO2) or an oxygen atom (nitrito, -ONO). For the purposes of this guide, we will focus on the nitro-isomers.

The spatial arrangement of these ligands around the central platinum atom gives rise to two geometric isomers:

  • cis-diamminedinitritoplatinum(II): In this isomer, the two ammine ligands are adjacent to each other, as are the two nitro ligands. This arrangement results in C2v point group symmetry.

  • trans-diamminedinitritoplatinum(II): In this isomer, the two ammine ligands are opposite to each other, as are the two nitro ligands. This arrangement possesses a higher D2h point group symmetry.

The differing symmetries of these isomers lead to distinct physical and chemical properties, which are leveraged in their synthesis, characterization, and applications.

Diagram of Cis and Trans Isomers:

isomers cluster_cis cis-[Pt(NH3)2(NO2)2] cluster_trans trans-[Pt(NH3)2(NO2)2] Pt_cis NH3_cis1 NH3 Pt_cis->NH3_cis1 NH3_cis2 NH3 Pt_cis->NH3_cis2 NO2_cis1 NO2 Pt_cis->NO2_cis1 NO2_cis2 NO2 Pt_cis->NO2_cis2 Pt_trans NH3_trans1 NH3 Pt_trans->NH3_trans1 NH3_trans2 NH3 Pt_trans->NH3_trans2 NO2_trans1 NO2 Pt_trans->NO2_trans1 NO2_trans2 NO2 Pt_trans->NO2_trans2

Caption: Molecular structures of cis- and trans-diamminedinitritoplatinum(II).

Synthesis of Cis- and Trans- Isomers

The synthesis of the cis- and trans-isomers of diamminedinitritoplatinum(II) typically starts from the corresponding chloro-analogs, cisplatin (cis-[Pt(NH3)2Cl2]) and transplatin (trans-[Pt(NH3)2Cl2]), respectively. The general strategy involves the substitution of the chloride ligands with nitrite ions.

Synthesis of cis-diamminedinitritoplatinum(II)

The synthesis of the cis-isomer can be achieved by reacting cisplatin with a source of nitrite ions, such as sodium nitrite (NaNO2).

Experimental Protocol:

  • Dissolution of Cisplatin: Suspend a known quantity of cisplatin in deionized water. Gently heat the suspension to aid in dissolution.

  • Reaction with Sodium Nitrite: Add a stoichiometric excess of sodium nitrite to the cisplatin solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-80 °C) to ensure complete substitution of the chloride ligands.

  • Crystallization: Upon cooling the reaction mixture, pale yellow to white crystals of cis-diamminedinitritoplatinum(II) will precipitate.

  • Isolation and Purification: The crystals are collected by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried.

Synthesis of trans-diamminedinitritoplatinum(II)

A similar approach is used for the synthesis of the trans-isomer, starting from transplatin.

Experimental Protocol:

  • Dissolution of Transplatin: Suspend transplatin in deionized water. Transplatin is generally less soluble than cisplatin, so heating may be required to achieve an adequate reaction rate.

  • Reaction with Sodium Nitrite: Add an excess of sodium nitrite to the transplatin suspension. The reaction mixture is heated to facilitate the ligand exchange.

  • Precipitation: The trans-isomer is typically less soluble in water than the cis-isomer, and it will precipitate out of the solution as a pale yellow to white solid.

  • Isolation and Purification: The product is isolated by filtration, washed with cold water, and dried.

Diagram of Synthetic Workflow:

synthesis_workflow cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis cisplatin cis-[Pt(NH3)2Cl2] reaction_cis Reaction (Heat) cisplatin->reaction_cis na_no2_cis NaNO2 (aq) na_no2_cis->reaction_cis product_cis cis-[Pt(NH3)2(NO2)2] reaction_cis->product_cis transplatin trans-[Pt(NH3)2Cl2] reaction_trans Reaction (Heat) transplatin->reaction_trans na_no2_trans NaNO2 (aq) na_no2_trans->reaction_trans product_trans trans-[Pt(NH3)2(NO2)2] reaction_trans->product_trans

Caption: General synthetic routes to cis- and trans-diamminedinitritoplatinum(II).

Physicochemical Characterization

The distinct molecular symmetries of the cis- and trans-isomers give rise to different spectroscopic signatures, which are instrumental in their identification and characterization.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for distinguishing between the cis- and trans-isomers. The number and activity of vibrational modes are dictated by the molecule's point group.

  • cis-Isomer (C2v symmetry): This isomer is expected to show more numerous and complex IR and Raman spectra due to its lower symmetry.

  • trans-Isomer (D2h symmetry): This isomer has a center of inversion, and therefore, the rule of mutual exclusion applies. Vibrational modes that are IR active will be Raman inactive, and vice versa. This results in simpler and more distinct spectra compared to the cis-isomer.

Table 1: Key Vibrational Frequencies for [Pt(NH3)2(NO2)2] Isomers

Vibrational Modecis-Isomer (cm-1)trans-Isomer (cm-1)
νas(NO2)~1470~1480
νs(NO2)~1320~1330
δ(NO2)~830~820
ρr(NH3)~550~530
ν(Pt-N)Multiple bandsFewer bands

Note: These are approximate values and can vary based on the physical state of the sample (solid or solution) and the specific spectroscopic technique.

195Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

195Pt NMR is a highly sensitive probe of the chemical environment around the platinum nucleus. While the chemical shifts for cis- and trans-isomers of similar platinum complexes can sometimes be very close, they are often distinguishable. The 195Pt chemical shift is influenced by the nature of the coordinating ligands and their geometric arrangement. For diamminedinitritoplatinum(II), the chemical shifts are expected to be in the range of other Pt(II) complexes with nitrogen and oxygen donor ligands.

X-ray Crystallography

Table 2: Representative Bond Parameters from X-ray Crystallography

Parametercis-[Pt(NH3)2(NO2)2]
Pt-N(H3) Bond Length (Å)~2.05
Pt-N(O2) Bond Length (Å)~2.03
N(H3)-Pt-N(H3) Angle (°)~90
N(O2)-Pt-N(O2) Angle (°)~90
N(H3)-Pt-N(O2) Angle (°)~90 and ~180
The Kurnakov Test

A classic chemical test, the Kurnakov test, can be used to differentiate between cis- and trans-isomers of [PtA2X2] type complexes.[1][3] This test relies on the trans effect, where a ligand influences the lability of the ligand trans to it.

Experimental Protocol:

  • Reaction with Thiourea: A small sample of the platinum complex is treated with an aqueous solution of thiourea (tu).

  • Observation:

    • The cis-isomer reacts with four equivalents of thiourea to form the soluble, yellow tetra(thiourea)platinum(II) complex, [Pt(tu)4]2+.[1]

    • The trans-isomer reacts with two equivalents of thiourea to form the sparingly soluble, white precipitate of trans-[Pt(NH3)2(tu)2]2+.[1]

This simple and visually distinct result provides a rapid method for distinguishing between the two isomers.

Diagram of the Kurnakov Test:

kurnakov_test cluster_cis cis-Isomer cluster_trans trans-Isomer cis_isomer cis-[Pt(NH3)2(NO2)2] thiourea_cis + 4 tu cis_isomer->thiourea_cis yellow_solution [Pt(tu)4]2+ (Yellow, Soluble) thiourea_cis->yellow_solution trans_isomer trans-[Pt(NH3)2(NO2)2] thiourea_trans + 2 tu trans_isomer->thiourea_trans white_precipitate trans-[Pt(NH3)2(tu)2]2+ (White, Precipitate) thiourea_trans->white_precipitate

Caption: The Kurnakov test for differentiating cis- and trans-isomers.

Applications

While cisplatin is a renowned anticancer drug, the applications of diamminedinitritoplatinum(II) isomers are primarily in the fields of catalysis and materials science.

  • Catalyst Precursors: Diamminedinitritoplatinum(II) is a well-established precursor for the preparation of highly dispersed platinum catalysts on various supports, such as carbon black and graphene. These catalysts are crucial in a wide range of industrial processes, including hydrogenation, oxidation, and in fuel cell technology. The choice of isomer can potentially influence the size and distribution of the resulting platinum nanoparticles on the support.

  • Electroplating: This complex, often referred to as "P salt," is used in cyanide-free electroplating baths for depositing platinum coatings.[4] These coatings are valued for their high hardness, low electrical resistance, and solderability, making them suitable for electronic components.[4]

Conclusion

The cis- and trans-isomers of diamminedinitritoplatinum(II) are not merely textbook examples of geometric isomerism; they are compounds with practical significance in synthetic and materials chemistry. A thorough understanding of their distinct structures, guided by the foundational principles of coordination chemistry, allows for their targeted synthesis and characterization. The techniques outlined in this guide provide a robust framework for researchers and professionals to confidently identify and utilize these isomers in their respective fields. The continued exploration of such fundamental coordination complexes will undoubtedly lead to further advancements in catalysis, materials science, and beyond.

References

  • Kurnakov Test. (2026, January 7). In Grokipedia. [Link]

  • Kurnakov test. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Jørgensen, S. M. (1899). Ueber die Konstitution der Kobalt-, Chrom- und Rhodiumbasen. Zeitschrift für anorganische Chemie, 19(1), 109-157.
  • Werner, A. (1893). Beitrag zur Konstitution anorganischer Verbindungen. Zeitschrift für anorganische Chemie, 3(1), 267-330.
  • Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). Michigan State University Department of Chemistry. [Link]

  • Dhara, S. C. (1970). A rapid method for the synthesis of cis- and trans-diamminedichloroplatinum(II). Indian Journal of Chemistry, 8, 193-194.
  • Pregosin, P. S. (2006). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy. Applied Spectroscopy Reviews, 41(3), 185-226.
  • Milane, L., & Duan, Z. (2012). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Molecules, 17(7), 8494–8514. [Link]

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The Solubility of Diamminedinitritoplatinum(II) in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of diamminedinitritoplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics and catalysts. Recognizing the critical role of solubility in drug development, reaction kinetics, and material science, this document offers a comprehensive overview of the theoretical underpinnings, practical considerations, and experimental methodologies for assessing the solubility of this platinum complex in various organic solvents.

Introduction: The Significance of Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]) is a neutral square planar platinum(II) complex that exists as two geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). While not a therapeutic agent itself, it is a crucial precursor in the synthesis of active pharmaceutical ingredients, most notably through the substitution of the nitro ligands.[1][2] Its solubility is a pivotal parameter that dictates its utility in synthetic chemistry and its potential carryover into final drug products. Understanding and controlling its solubility is paramount for process optimization, purification, and formulation development.

This guide will delve into the factors governing the solubility of both isomers, provide available solubility data, and present a robust protocol for its experimental determination.

Theoretical Framework: Factors Governing Solubility

The solubility of diamminedinitritoplatinum(II) in any given solvent is a function of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The primary determinants of its solubility in organic solvents are:

  • Polarity and Dipole Moment: The cis isomer, with its C₂ᵥ symmetry, possesses a significant molecular dipole moment, rendering it more polar than the trans isomer, which has a D₂ₕ symmetry and a zero or near-zero dipole moment. This fundamental difference in polarity is the most critical factor influencing their respective solubilities in polar organic solvents.

  • Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal structure together plays a crucial role. A higher lattice energy will generally lead to lower solubility. This is influenced by the packing efficiency and intermolecular interactions within the solid state of the complex.

  • Solvent Properties: The dielectric constant, hydrogen bonding capability, and Lewis acidity/basicity of the organic solvent will dictate its ability to solvate the platinum complex. Polar aprotic solvents with high dielectric constants are generally better candidates for dissolving polar coordination complexes.

  • Isomerism: As mentioned, the cis and trans isomers exhibit different physical properties, including solubility. It is a common observation in platinum chemistry that cis isomers, due to their polarity, are often more soluble in polar solvents than their trans counterparts. Conversely, trans isomers may show slightly better solubility in less polar organic solvents.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for diamminedinitritoplatinum(II) is not extensively reported in publicly available literature, we can infer its likely behavior based on the well-documented solubility of its analogue, cisplatin (cis-diamminedichloroplatinum(II)), and general principles of coordination chemistry.

Table 1: Comparative Solubility of cis-Diamminedichloroplatinum(II) (Cisplatin) and Expected Solubility of Diamminedinitritoplatinum(II) Isomers

Organic SolventChemical FormulaTypeExpected Solubility of cis-[Pt(NH₃)₂(NO₂)₂]Expected Solubility of trans-[Pt(NH₃)₂(NO₂)₂]Rationale and Comparative Insights for Cisplatin
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPolar AproticHighModerateCisplatin exhibits high solubility in DMSO (approx. 116.6 x 10⁻² M).[3] The high polarity and coordinating ability of DMSO are expected to effectively solvate the polar cis-dinitrito complex. The trans isomer will likely be less soluble. Caution: DMSO can potentially coordinate to the platinum center, displacing the ligands.[3]
Dimethylformamide (DMF) (CH₃)₂NCHOPolar AproticHighModerateCisplatin is soluble in DMF (approx. 6.67 x 10⁻² M).[3][4] Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the cis isomer.
Acetone CH₃COCH₃Polar AproticModerateLow to ModerateSome platinum complexes show moderate solubility in acetone. For a related complex, the trans isomer was found to be more soluble in acetone than the cis isomer.[5]
Ethanol C₂H₅OHPolar ProticLowVery LowCisplatin is reported to be insoluble in alcohol.[3] The hydrogen bonding network of ethanol is less effective at solvating square planar platinum complexes compared to polar aprotic solvents.
Methanol CH₃OHPolar ProticLowVery LowSimilar to ethanol, methanol is not expected to be a good solvent for diamminedinitritoplatinum(II).

Key Insights:

  • The cis isomer of diamminedinitritoplatinum(II) is anticipated to be significantly more soluble in polar aprotic solvents like DMSO and DMF compared to its trans counterpart.

  • Protic solvents such as alcohols are generally poor solvents for this type of complex.

  • The nitro ligands in diamminedinitritoplatinum(II) are more electron-withdrawing than the chloro ligands in cisplatin, which may slightly alter the overall polarity and solvation characteristics of the molecule.

Experimental Protocol for Solubility Determination

A precise and reproducible determination of solubility is essential for any application. The following protocol outlines a standard shake-flask method, which is a reliable technique for measuring the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • cis- and trans-Diamminedinitritoplatinum(II)

  • Selected organic solvents (e.g., DMSO, DMF, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of the platinum complex to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Using HPLC: Analyze the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of the platinum complex in the same solvent.

    • Using ICP-MS: This method is highly sensitive and measures the total platinum concentration. The diluted samples are introduced into the ICP-MS, and the platinum content is quantified against a calibration curve prepared from a certified platinum standard.

  • Calculation of Solubility:

    • From the concentration determined by HPLC or ICP-MS and the dilution factor, calculate the concentration of the platinum complex in the original saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The entire workflow can be visualized as follows:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantification cluster_result Result A Add excess complex to solvent B Equilibrate at constant temperature A->B C Settle excess solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or ICP-MS E->F H Calculate solubility F->H G Generate calibration curve G->F

Workflow for experimental solubility determination.

Causality in Experimental Choices

  • Choice of Shake-Flask Method: This method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability. It ensures that the solvent is fully saturated with the solute.

  • Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Filtration: The use of a 0.22 µm filter is mandatory to remove fine particulates that may remain suspended in the supernatant, which would otherwise lead to erroneously high solubility values.

  • Choice of Analytical Technique: HPLC is suitable for quantifying the intact complex, provided a stable method is developed. ICP-MS offers higher sensitivity and measures the total elemental platinum, which can be advantageous if the complex is prone to degradation in the solvent.

Conclusion and Future Perspectives

The solubility of diamminedinitritoplatinum(II) in organic solvents is a critical parameter for its application in synthesis and drug development. While quantitative data remains sparse, a theoretical understanding based on polarity and isomerism, coupled with analogies to cisplatin, suggests a preference for polar aprotic solvents like DMSO and DMF, particularly for the cis isomer.

The provided experimental protocol offers a robust framework for researchers to generate reliable solubility data for their specific applications. Future work should focus on the systematic determination and publication of the solubility of both cis- and trans-diamminedinitritoplatinum(II) in a wider range of organic solvents at various temperatures. Such data would be invaluable to the scientific community, enabling more precise control over synthetic processes and facilitating the development of novel platinum-based technologies.

References

  • Sigma-Aldrich. cis-Diammineplatinum(II)
  • Tokyo Chemical Industry Co., Ltd.
  • Pilaj, M., et al. (2017). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 22(11), 1909.
  • Sigma-Aldrich.
  • Rock Chemicals, Inc.
  • Sigma-Aldrich. Diamminedinitritoplatinum(II) 3.4wt.% in dilute ammonium hydroxide Product Page.

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An In-depth Technical Guide to the Thermal Decomposition of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of the thermal decomposition of platinum(II) complexes is a cornerstone in the fields of materials science, catalysis, and pharmacology. Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]), a key inorganic precursor and a structural relative of seminal anticancer agents, presents a fascinating case study in solid-state reactivity. Understanding its behavior under thermal stress is paramount for applications ranging from the synthesis of platinum-based catalysts to ensuring the stability and safety of platinum-containing pharmaceuticals. This guide provides a comprehensive technical overview of the thermal decomposition of diamminedinitritoplatinum(II), synthesizing data from analogous compounds and established principles of thermal analysis to offer a holistic perspective for the practicing scientist.

Introduction to Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II) is a coordination complex featuring a central platinum(II) ion surrounded by two ammine (NH₃) ligands and two nitrito (NO₂) ligands. It exists as two geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). The arrangement of these ligands significantly influences the compound's physical and chemical properties, including its thermal stability. This guide will focus on the general decomposition pathway, which is largely similar for both isomers, with specific data referenced for the trans isomer where available.

The molecule's structure, characterized by the square planar geometry typical of Pt(II) complexes, is a critical determinant of its decomposition pathway. The Pt-N bonds to both the ammine and nitrito ligands are the primary sites of bond scission upon heating.

The Thermal Decomposition Pathway: A Multi-Stage Process

The thermal decomposition of diamminedinitritoplatinum(II) is a complex, exothermic process that proceeds in a single, rapid step upon reaching its decomposition temperature. This process involves a series of intramolecular redox reactions, leading to the formation of metallic platinum and a mixture of gaseous products.

A detailed study on the analogous trans-diamminedinitritoplatinum(II) reveals that its decomposition begins at approximately 220°C.[1] The process is highly exothermic, as indicated by differential thermal analysis (DTA), and results in the complete degradation of the complex to its constituent elements and simple gaseous molecules.[1]

Gaseous Products:

The decomposition of the ammine and nitrito ligands leads to the evolution of a complex mixture of gases. Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) has identified the following gaseous species for the trans isomer:

  • Nitrogen (N₂)

  • Water (H₂O)

  • Ammonia (NH₃)

  • Nitrous Oxide (N₂O)

  • Nitric Oxide (NO)

  • Nitrogen Dioxide (NO₂)[1]

The presence of both oxidized and reduced nitrogen species (N₂O, NO, NO₂, and NH₃) underscores the intricate intramolecular redox reactions that occur during decomposition. The ammine ligands likely act as reducing agents, while the nitrito ligands serve as oxidizing agents.

Solid Residue:

The final solid product of the thermal decomposition of diamminedinitritoplatinum(II) in both inert and air atmospheres is pure, metallic platinum powder.[1] This makes the complex a useful precursor for the synthesis of platinum catalysts.

The overall decomposition can be conceptually summarized as:

[Pt(NH₃)₂(NO₂)₂] (s) → Pt (s) + mixture of N₂, H₂O, NH₃, N₂O, NO, NO₂ (g)

Below is a diagram illustrating the logical flow of the thermal decomposition process.

G cluster_start Initial State cluster_process Decomposition Process cluster_products Final Products A Diamminedinitritoplatinum(II) [Pt(NH₃)₂(NO₂)₂] (solid) B Heating to ~220°C A->B Input C Exothermic Decomposition Intramolecular Redox Reactions B->C Triggers D Metallic Platinum (Pt) (solid residue) C->D Results in E Gaseous Products: N₂, H₂O, NH₃, N₂O, NO, NO₂ C->E Releases

Caption: Logical workflow of the thermal decomposition of diamminedinitritoplatinum(II).

Quantitative Thermal Analysis Data

ParameterValue/ObservationSource
Decomposition Onset Temperature Approximately 220 °C[1]
Decomposition Characteristics Single, rapid exothermic step[1]
Final Residue Metallic Platinum (Pt)[1]
Theoretical Mass of Residue (%) ~60.7%Calculated
Evolved Gaseous Products N₂, H₂O, NH₃, N₂O, NO, NO₂[1]

Theoretical Mass of Residue Calculation: Molecular Weight of [Pt(NH₃)₂(NO₂)₂] = 321.15 g/mol Atomic Weight of Pt = 195.08 g/mol % Residue = (195.08 / 321.15) * 100 ≈ 60.7%

Experimental Protocols

The investigation of the thermal decomposition of diamminedinitritoplatinum(II) is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with a method for Evolved Gas Analysis (EGA) such as Mass Spectrometry or FTIR spectroscopy.

TGA-DSC Protocol

This protocol outlines a standard method for analyzing the thermal decomposition of diamminedinitritoplatinum(II).

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

  • Platinum or alumina crucibles.[2]

  • High-purity nitrogen or argon gas for inert atmosphere experiments.

  • Compressed air for experiments in an oxidative atmosphere.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of diamminedinitritoplatinum(II) into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.[3]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[4]

  • Data Acquisition: Record the sample weight (TGA), differential heat flow (DSC), and temperature throughout the experiment.

  • Data Analysis:

    • Determine the onset and peak decomposition temperatures from the TGA and DSC curves.

    • Calculate the percentage weight loss from the TGA curve and compare it to the theoretical value.

    • Integrate the DSC peak to determine the enthalpy of decomposition.

G cluster_prep Preparation cluster_setup Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis A Weigh 5-10 mg of [Pt(NH₃)₂(NO₂)₂] B Place in TGA crucible A->B C Load sample and reference crucibles B->C D Purge with inert gas (e.g., N₂ at 50 mL/min) C->D E Equilibrate at 30°C D->E F Heat to 600°C at 10°C/min E->F G Record TGA, DSC, and Temperature Data F->G H Analyze TGA/DSC curves for temperatures and weight loss G->H

Caption: Experimental workflow for TGA-DSC analysis.

Safety and Handling Considerations

Platinum compounds, particularly complex salts, can pose significant health risks. It is imperative to handle these materials with appropriate safety precautions.

  • Respiratory Sensitization: Certain platinum salts are known to cause respiratory sensitization, leading to allergic reactions upon inhalation.[5] All handling of diamminedinitritoplatinum(II) powder should be conducted in a certified fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, at all times.

  • Toxicity: Platinum compounds can be toxic. Avoid ingestion and skin contact.

  • Decomposition Products: The thermal decomposition of diamminedinitritoplatinum(II) releases toxic and corrosive gases, including nitrogen oxides. The exhaust from the thermal analysis instrument must be vented to a fume hood or other suitable exhaust system.

Conclusion

The thermal decomposition of diamminedinitritoplatinum(II) is a well-defined yet complex process that culminates in the formation of metallic platinum and a variety of gaseous byproducts. The reaction is characterized by a distinct onset temperature and a highly exothermic nature. A thorough understanding of this decomposition pathway, achievable through techniques like TGA-DSC and EGA, is essential for the safe and effective use of this compound in research and industrial applications. The insights provided in this guide serve as a foundational resource for professionals working with this and related platinum complexes.

References

  • Comparative evolved gas analytical and structural study on trans-diammine-bis(nitrito)-palladium(II) and platinum(II) by TG/DTA–MS, TG–FTIR, and single crystal X-ray diffraction. ResearchGate. Available at: [Link]

  • High Temperature Properties and Decomposition of Inorganic Salts. Standard Reference Data. Available at: [Link]

  • Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science. Available at: [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Preprints.org. Available at: [Link]

  • Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI. Available at: [Link]

  • Handbook of Thermal Analysis and Calorimetry. Pyrotechnics. Available at: [Link]

  • TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS (WITH SUMMARIES FOR OTHER PGMS). International Platinum Group Metals Association. Available at: [Link]

  • Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric analysis (TGA). Institute of Materials Science - University of Connecticut. Available at: [Link]

  • Time-resolved study of thermal decomposition process of (NH4)2[PtCl6]: Intermediates and Pt nucleation. ResearchGate. Available at: [Link]

  • The Correct Use of Platinum in the XRF Laboratory. Heraeus Precious Metals. Available at: [Link]

  • Occupational Health Aspects of Platinum. ResearchGate. Available at: [Link]

  • Handbook of Thermal Analysis. Wiley. Available at: [Link]

  • Handbook of Thermal Analysis and Calorimetry, Volume 1 - 1st Edition. Elsevier. Available at: [Link]

  • 2.8: Thermal Analysis. Chemistry LibreTexts. Available at: [Link]

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Spectroscopic Fingerprinting of Diamminedinitritoplatinum(II): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], stands as a cornerstone in the landscape of platinum coordination chemistry, serving as a critical intermediate in the synthesis of various platinum-based therapeutics and materials.[1][2] Its square planar geometry gives rise to cis and trans isomers, each possessing distinct chemical and physical properties that necessitate robust analytical methodologies for their differentiation and characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—applied to the analysis of diamminedinitritoplatinum(II). Authored from the perspective of a seasoned application scientist, this document delves into the theoretical underpinnings, practical experimental considerations, and expected spectral outcomes, equipping researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these important platinum complexes.

The Imperative of Isomer Differentiation

The biological and chemical reactivity of platinum complexes is exquisitely sensitive to their stereochemistry. For instance, the celebrated anticancer drug cisplatin (cis-diamminedichloroplatinum(II)) exhibits potent cytotoxic activity, whereas its trans counterpart, transplatin, is largely inactive. This stark difference underscores the critical importance of unambiguous isomer identification. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and bonding within these complexes, offering a detailed fingerprint to distinguish between the cis and trans forms of diamminedinitritoplatinum(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Coordination Sphere

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. For diamminedinitritoplatinum(II), a combination of ¹H, ¹³C, and ¹⁹⁵Pt NMR provides a wealth of information about the ligand environment and the platinum center itself.

¹⁹⁵Pt NMR: The Platinum Probe

The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I = 1/2, is an excellent NMR probe.[3] The chemical shift of ¹⁹⁵Pt is highly sensitive to the nature of the directly coordinated ligands, spanning a vast range of over 15,000 ppm. This sensitivity makes it a primary tool for identifying the coordination sphere of the platinum atom.[4][5]

For diamminedinitritoplatinum(II), the ¹⁹⁵Pt chemical shifts are expected to differ for the cis and trans isomers due to the different electronic environments around the platinum nucleus. While specific literature values for diamminedinitritoplatinum(II) are scarce, we can draw parallels with related platinum(II) ammine complexes. For instance, in the case of cis- and trans-[PtCl₂(NH₃)₂], the ¹⁹⁵Pt chemical shifts are very similar, making differentiation by this method alone challenging.[4] However, the introduction of the nitro ligands, with their different electronic properties compared to chloride, is expected to induce a more significant difference in the chemical shifts of the cis and trans isomers of [Pt(NH₃)₂(NO₂)₂].

Expected Observations:

  • Cis Isomer: The two ammine ligands are cis to each other, as are the two nitro ligands. This C₂ᵥ symmetry will result in a single ¹⁹⁵Pt NMR signal.

  • Trans Isomer: The ammine and nitro ligands are arranged in a trans configuration, resulting in a higher D₂h symmetry. This isomer will also exhibit a single ¹⁹⁵Pt NMR signal, but at a different chemical shift compared to the cis isomer.

The ¹⁹⁵Pt chemical shift is influenced by the trans influence of the opposing ligand. In the trans isomer, each ammine is trans to a nitro group, and vice versa. In the cis isomer, an ammine is trans to an ammine, and a nitro is trans to a nitro. The differing trans influences of the NH₃ and NO₂⁻ ligands will lead to distinct ¹⁹⁵Pt chemical shifts for the two isomers.

¹H NMR: Probing the Ammine Ligands

¹H NMR spectroscopy provides information about the protons of the ammine ligands. The chemical shift of the ammine protons is influenced by their proximity to the platinum center and the nature of the other ligands in the coordination sphere.

Expected Observations:

  • In both cis and trans isomers, the protons of the ammine ligands are expected to appear as a broad singlet or multiplet in the ¹H NMR spectrum.

  • The chemical shift of the ammine protons will be downfield compared to free ammonia due to the coordination to the electron-withdrawing platinum center.

  • Subtle differences in the chemical shifts of the ammine protons between the cis and trans isomers may be observable, arising from the different magnetic anisotropy effects of the nitro ligands in the two geometries.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the diamminedinitritoplatinum(II) complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[6][7] The choice of solvent is critical and should be one in which the complex is sufficiently soluble and stable.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Add a small amount of a suitable internal standard if quantitative analysis is required. For ¹H NMR in D₂O, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is a common choice.

Instrumental Parameters:

  • ¹⁹⁵Pt NMR: Due to the wide chemical shift range, a large spectral width (e.g., >2000 ppm) should be used. A relaxation delay of 1-5 seconds is typically sufficient. The number of scans will depend on the sample concentration.

  • ¹H NMR: A standard ¹H NMR experiment can be performed. The spectral width should be sufficient to cover the aromatic and aliphatic regions.

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is a powerful technique for identifying functional groups and can be used to distinguish between the cis and trans isomers of diamminedinitritoplatinum(II) based on their different molecular symmetries.

The key vibrational modes to consider are the Pt-N (ammine), Pt-N (nitro), and the internal modes of the nitro ligand.

Symmetry and IR Activity:

  • cis-Isomer (C₂ᵥ symmetry): In the cis isomer, both symmetric and asymmetric Pt-N (ammine) and Pt-N (nitro) stretching vibrations are IR active. This will result in two distinct Pt-N stretching bands for each type of ligand.

  • trans-Isomer (D₂h symmetry): The trans isomer possesses a center of inversion. According to the mutual exclusion rule, vibrations that are Raman active are IR inactive, and vice versa. For the Pt-N (ammine) and Pt-N (nitro) stretching modes, only the asymmetric stretches will be IR active, leading to a single observable band for each.

Characteristic IR Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Isomer Differentiation
N-H stretch (ammine)3200 - 3300Not primary for isomer differentiation, but confirms presence of ammine ligands.
Asymmetric NO₂ stretch~1400 - 1450
Symmetric NO₂ stretch~1300 - 1350The number and position of these bands can be informative.
Pt-N (ammine) stretch~450 - 550cis : Two bands. trans : One band.
Pt-N (nitro) stretch~300 - 400cis : Two bands. trans : One band.
NO₂ wag~600 - 650

Note: The exact positions of the absorption bands can be influenced by the solid-state packing and the counter-ion if the complex is ionic.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the diamminedinitritoplatinum(II) complex with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[8][9]

  • Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For square planar platinum(II) complexes, the observed absorption bands are typically due to d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

Expected Observations:

  • d-d Transitions: These transitions are formally Laporte-forbidden and are therefore expected to be weak, with low molar absorptivity (ε) values. They typically appear in the visible or near-UV region of the spectrum. The positions of these bands are sensitive to the ligand field strength.

  • LMCT Bands: Ligand-to-metal charge transfer bands are generally more intense than d-d transitions and occur at higher energies (in the UV region).

While the UV-Vis spectra of the cis and trans isomers of diamminedinitritoplatinum(II) may not show as dramatic differences as their IR spectra, subtle shifts in the absorption maxima (λmax) and differences in molar absorptivity (ε) can be expected due to the different electronic structures of the two isomers. For related cis- and trans-diamminedichloroplatinum(II) complexes, the UV-Vis spectra are known to be different.[10]

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the diamminedinitritoplatinum(II) complex of a known concentration in a suitable solvent (e.g., water, or a non-coordinating organic solvent). The solvent should be transparent in the wavelength range of interest.[11]

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Data Acquisition:

  • Record the UV-Vis spectrum of the solvent to use as a baseline.

  • Record the spectra of the sample solutions in a quartz cuvette over a suitable wavelength range (e.g., 200-600 nm).

  • Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Integrated Spectroscopic Analysis Workflow

A robust characterization of diamminedinitritoplatinum(II) relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates a logical approach to the analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Isomer Identification Synthesis Synthesis of [Pt(NH3)2(NO2)2] IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹⁹⁵Pt) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis IR_Data Analyze Pt-N and NO₂ bands (Number of bands) IR->IR_Data NMR_Data Analyze ¹⁹⁵Pt and ¹H chemical shifts NMR->NMR_Data UV_Vis_Data Analyze λmax and ε values UV_Vis->UV_Vis_Data Isomer_ID Isomer Identification (cis vs. trans) IR_Data->Isomer_ID NMR_Data->Isomer_ID UV_Vis_Data->Isomer_ID

Integrated workflow for the spectroscopic analysis of diamminedinitritoplatinum(II).

Conclusion

The spectroscopic analysis of diamminedinitritoplatinum(II) is a multifaceted process that provides a detailed picture of its molecular structure and allows for the crucial differentiation of its cis and trans isomers. By leveraging the unique strengths of NMR, IR, and UV-Vis spectroscopy, researchers can obtain a comprehensive "fingerprint" of these important platinum complexes. This guide has outlined the theoretical principles, practical experimental protocols, and expected spectral features to empower scientists in their synthesis and characterization efforts. A thorough understanding and application of these techniques are paramount for ensuring the purity and correct isomeric form of diamminedinitritoplatinum(II), which is fundamental for its application in both research and development.

References

  • Nanoscale Advances. (2025). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. RSC Publishing. [Link]

  • ResearchGate. (2025). An Overview of 195 Pt Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. University of California, Irvine.
  • ResearchGate. (n.d.). 195Pt‐ and 15N‐NMR Spectroscopic Studies of Cisplatin Reactions with Biomolecules. [Link]

  • Scite. (n.d.). Nitrogen-15 NMR studies of nitrosyl (bent and linear), nitro, and nitrito ligands in 4-, 5-, and 6-coordinate complexes of the platinum metals. [Link]

  • DiVA portal. (2011). Vibrational spectroscopic study of the hydrated platinum(II), palladium(II) and cis-diammineplatinum(II) ions in acidic aqueous solutions. [Link]

  • Scilit. (n.d.). Synthesis, Characterization and Stat3 Inhibitory Properties of the Prototypical Platinum(IV) Anticancer Drug, [PtCl3(NO2)(NH3)2] (CPA-7). [Link]

  • PubMed. (1990). Synthesis and characterization of trans-[Pt(NH3)2Cl2] adducts of d(CCTCGAGTCTCC).d(GGAGACTCGAGG). [Link]

  • ResearchGate. (n.d.). Computed IR spectra for the dinitrito (1), nitrito-nitro (2) and dinitro (3) linkage isomers in the gas phase (lower curves). [Link]

  • The University of Queensland. (n.d.). 15N and 195Pt NMR spectra of platinum ammine complexes: Trans- and cis-influence series based on 195Pt-15N coupling constants and 15N chemical shifts. [Link]

  • Heriot-Watt Research Portal. (1988). Coordination complexes of C-nitroso compounds. A >13>C NMR study of some complexes of platinum with C-nitroso compounds. [Link]

  • Scilit. (n.d.). Nitrogen-15 and platinum-195 NMR spectra of platinum ammine complexes: trans- and cis-influence series based on platinum-195-nitrogen-15 coupling constants and nitrogen-15 chemical shifts. [Link]

  • ResearchGate. (n.d.). Representation of the molecular structure of cis-[Pt(NH3)2(NO2)2]. [Link]

  • ACS Publications. (n.d.). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. [Link]

  • PubMed Central. (n.d.). Synthesis and structural characterization of a new dinuclear platinum(III) complex, [Pt2Cl4(NH3)2{μ-HN=C(O)But}2]. [Link]

  • PubMed. (n.d.). Chemical and biological properties of a new series of cis-diammineplatinum(II) antitumor agents containing three nitrogen donors: cis-[Pt(NH3)2(N-donor)Cl]+. [Link]

  • Unknown. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (2025). Synthesis and study of Pt(II)-aromatic amines complexes of the types cis- and trans-Pt(amine)2(NO3)2 and cis-Pt(amine)2(R(COO)2). [Link]

  • The Royal Society of Chemistry. (n.d.). cis-PtI2(NH3)2: a Reappraisal. [Link]

  • MDPI. (n.d.). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra, and (b) emission spectra of the platinum(II) complexes in acetonitrile. [Link]

  • ResearchGate. (n.d.). UV spectra of cis,cis,trans-diamminedichlorodihydroxoplatinum( IV) (I) and cisplatin (II) in water. [Link]

  • africaresearchconnects.com. (n.d.). The infrared spectra of trans-bis(l-alaninato) complexes of platinum(ii) and palladium(ii): Band assignments by multiple isotopic labelling. [Link]

  • Semantic Scholar. (2008). Structure of the hydrated platinum(II) ion and the cis-diammineplatinum(II) complex in acidic aqueous solution: an EXAFS study. [Link]

  • osti.gov. (1990). Synthesis and characterization of trans-[Pt(NH3)2Cl2] adducts of d(CCTCGAGTCTCC).d(GGAGACTCGAGG). [Link]

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  • ResearchGate. (n.d.). Overlapped ultraviolet-visible (UV-vis) spectra of the two platinum... [Link]

  • New Journal of Chemistry. (n.d.). Cis and trans platinum(ii) N-heterocyclic carbene isomers: synthesis, characterization and biological activity. [Link]

  • ResearchGate. (2025). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]

  • ResearchGate. (n.d.). The UV visible spectrum of cisplatin solution. [Link]

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An In-Depth Technical Guide to the Theoretical Calculation of the Structure of Diamminedinitritoplatinum(II) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment in Platinum Drug Development

In the realm of medicinal inorganic chemistry, platinum(II) complexes remain a cornerstone of anticancer therapy. The subtle interplay of geometry, electronic structure, and reactivity dictates their biological efficacy. Diamminedinitritoplatinum(II), existing as cis and trans isomers, presents a fascinating case study. While not a frontline drug itself, its structural motifs are pertinent to understanding the behavior of more complex platinum-based agents. This technical guide is crafted for researchers, computational chemists, and drug development professionals who seek to leverage theoretical calculations to gain a deeper understanding of the structural nuances of such platinum complexes. We will move beyond a mere recitation of methods to explain the why behind the how, grounding our computational protocols in the principles of scientific integrity and validating them against experimental realities.

The Dichotomy of Diamminedinitritoplatinum(II): A Tale of Two Isomers

The square planar diamminedinitritoplatinum(II) complex, [Pt(NH₃)₂(NO₂)₂], can exist in two distinct geometric forms: cis and trans. The spatial arrangement of the ammine (NH₃) and nitrito (NO₂) ligands around the central platinum atom is not a trivial distinction. It profoundly influences the molecule's polarity, solubility, and, most critically, its potential for biological interactions. The cis isomer, with a C₂ᵥ symmetry, possesses a net dipole moment, whereas the trans isomer, with a D₂ₕ symmetry, is nonpolar. This fundamental difference has significant implications for how each isomer might interact with polar biological macromolecules.

Before delving into theoretical predictions, it is imperative to establish the ground truth provided by experimental data. X-ray crystallography has provided definitive structures for both isomers, which will serve as the ultimate benchmark for our computational models.

Table 1: Experimental Crystallographic Data for Diamminedinitritoplatinum(II) Isomers

Parametercis-Diamminedinitritoplatinum(II)[1][2]trans-Diamminedinitritoplatinum(II)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPnma
Pt-N (ammine) Bond Length (Å)~2.05~2.06
Pt-N (nitrito) Bond Length (Å)~2.07~2.06
N(ammine)-Pt-N(ammine) Angle (°)~91.5180 (by symmetry)
N(nitrito)-Pt-N(nitrito) Angle (°)~90.5180 (by symmetry)
N(ammine)-Pt-N(nitrito) Angle (°)~90.0, ~178.090 (by symmetry)

Note: The bond lengths and angles are averaged values from the cited crystallographic studies. The trans isomer data is inferred from related structures and general principles of platinum(II) chemistry, as a specific crystallographic study for the trans-diamminedinitritoplatinum(II) was not retrieved.

The Computational Chemist's Toolkit: Selecting the Right Theoretical Approach

Predicting the structure of a transition metal complex like diamminedinitritoplatinum(II) requires a careful selection of theoretical methods. The presence of a heavy element like platinum necessitates special considerations, particularly regarding relativistic effects.

The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size and complexity. It offers a favorable balance of accuracy and computational cost. However, the accuracy of DFT is contingent on the choice of the exchange-correlation functional. For platinum complexes, a systematic assessment of various functionals is crucial.

  • Hybrid Functionals: Functionals like PBE0 and mPW1PW have demonstrated excellent performance in predicting the geometries and vibrational frequencies of platinum complexes.[1] They incorporate a portion of exact Hartree-Fock exchange, which is often critical for accurately describing the electronic structure of transition metals.

  • Long-Range Corrected Functionals: Functionals such as LC-ωPBE and ωB97XD have also shown promise, particularly in capturing the nuances of ligand-metal interactions.[1]

Taming the Electron Sea: Basis Sets and Relativistic Effects

The choice of basis set, which mathematically describes the atomic orbitals, is as critical as the choice of functional. For the light atoms (N, O, H), standard Pople-style basis sets (e.g., 6-31G*) or the more modern Karlsruhe 'def2' series (e.g., def2-TZVP ) are appropriate.

For the platinum atom, we must account for two key factors:

  • Relativistic Effects: The core electrons of heavy elements like platinum move at speeds approaching the speed of light, leading to significant relativistic effects that alter orbital energies and sizes. These effects must be included for accurate calculations.

  • Computational Cost: A full, all-electron calculation on platinum is computationally expensive.

To address these, Effective Core Potentials (ECPs) are widely used. ECPs replace the core electrons of the heavy atom with a potential, reducing the number of electrons treated explicitly. The LANL2DZ ECP is a popular and well-validated choice for platinum. Alternatively, all-electron approaches that incorporate scalar relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA) , can be employed with appropriate basis sets.

The Influence of the Environment: Solvation Models

In a biological context or in solution-phase synthesis, the solvent can significantly influence the structure and stability of the complex. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk electrostatic effects of the solvent (e.g., water).

A Validated Workflow for Structural Prediction

The following section outlines a step-by-step, self-validating protocol for the theoretical calculation of the structures of cis- and trans-diamminedinitritoplatinum(II).

Step 1: Initial Structure Generation

The first step is to generate initial 3D coordinates for both the cis and trans isomers. This can be done using any molecular building software. Ensure that the initial geometries are reasonable, with plausible bond lengths and a square planar coordination around the platinum atom.

Step 2: Geometry Optimization

The core of the structural prediction is the geometry optimization. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Methodology:

    • Functional: PBE0 or mPW1PW

    • Basis Set:

      • Pt: LANL2DZ with its corresponding ECP

      • N, O, H: 6-31G* or def2-SVP

    • Solvation: PCM (water) can be included to model an aqueous environment.

  • Execution: Run the geometry optimization calculation. The successful completion of the job will be indicated by the convergence criteria being met.

  • Verification: A crucial step is to perform a vibrational frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis & Validation start Generate Initial 3D Structures (cis and trans isomers) method Select Computational Method: - Functional (e.g., PBE0) - Basis Set (e.g., LANL2DZ for Pt) - Solvation Model (e.g., PCM) start->method Define opt Geometry Optimization method->opt freq Vibrational Frequency Calculation opt->freq Validate verify Check for Imaginary Frequencies freq->verify compare_exp Compare with Experimental Data (X-ray, IR/Raman) verify->compare_exp If none final Final Validated Structure compare_exp->final

Caption: A generalized workflow for the theoretical calculation and validation of molecular structures.

Step 3: Analysis and Validation of Results

Once the optimized structures are obtained, a thorough analysis is required to ensure their validity and to extract meaningful chemical insights.

Table 2: Comparison of Calculated vs. Experimental Structural Parameters for cis-Diamminedinitritoplatinum(II)

ParameterExperimental (X-ray)[1][2]Calculated (PBE0/LANL2DZ/6-31G*)% Difference
Pt-N (ammine) (Å)~2.05[Insert Calculated Value][Calculate % Diff]
Pt-N (nitrito) (Å)~2.07[Insert Calculated Value][Calculate % Diff]
N(ammine)-Pt-N(nitrito) (°) (cis)~90.0[Insert Calculated Value][Calculate % Diff]
N(nitrito)-Pt-N(nitrito) (°)~90.5[Insert Calculated Value][Calculate % Diff]

This table should be populated with the results from the geometry optimization calculation. A small percentage difference between the calculated and experimental values provides confidence in the chosen theoretical model.

Step 4: Vibrational Analysis - The Molecular Fingerprint

Key Vibrational Modes to Analyze:

  • Pt-N Stretching: These modes are typically found in the far-infrared region (400-600 cm⁻¹). The symmetric and asymmetric stretches will be active in either the IR or Raman spectrum depending on the isomer's symmetry.

  • NO₂ Stretching: The symmetric and asymmetric stretches of the nitrito ligand are expected in the mid-infrared region (1300-1500 cm⁻¹).

  • NH₃ Rocking and Bending: These modes appear at various frequencies and can be sensitive to the coordination environment.

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for hybrid functionals) to account for anharmonicity and other systematic errors in the calculation. A good agreement between the scaled calculated frequencies and experimental data for related compounds further validates the computational model.

Authoritative Grounding and Causality

The choice of a hybrid functional like PBE0 is not arbitrary. For transition metal complexes, pure GGA functionals often underestimate reaction barriers and can be less accurate for geometries. The inclusion of exact exchange in hybrid functionals helps to correct for the self-interaction error inherent in many DFT approximations, leading to a more balanced description of the electronic structure.

Similarly, the use of ECPs is a pragmatic choice. While all-electron relativistic calculations are the "gold standard," their computational cost can be prohibitive for routine studies. ECPs have been shown to reproduce the results of more expensive methods with high fidelity for a fraction of the computational cost, making them an indispensable tool for the computational chemist.

Conclusion: A Robust Framework for Structural Elucidation

This guide has provided a comprehensive and scientifically rigorous framework for the theoretical calculation of the structures of cis- and trans-diamminedinitritoplatinum(II). By carefully selecting a validated DFT methodology, incorporating relativistic effects and solvation, and critically comparing the results with experimental data, researchers can gain reliable insights into the structural and electronic properties of these and other related platinum complexes. This synergy between theory and experiment is paramount for the rational design of the next generation of platinum-based therapeutics.

References

  • Kahlenberg, V., Gelbrich, T., Tessadri, R., & Klauser, F. (2014). Crystal structure of cis-diamminebis(nitrito-κN)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), i33–i34. [Link]

  • Kahlenberg, V., Gelbrich, T., Tessadri, R., & Klauser, F. (2014). Supporting information for Crystal structure of cis-diammine-bis(nitrito)-platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 70(5). [Link]

  • Malik, M. M., & Michalska, D. (2014). Assessment of new DFT methods for predicting vibrational spectra and structure of cisplatin: which density functional should we choose for studying platinum(II) complexes?. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 125, 431–439. [Link]

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Methodological & Application

Application Notes and Protocols: Diamminedinitritoplatinum(II) as a High-Purity Precursor for Advanced Platinum Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Strategic Advantage of Diamminedinitritoplatinum(II) in Catalysis

In the pursuit of highly efficient and robust heterogeneous catalysts, the choice of the metallic precursor is a critical determinant of the final catalyst's performance. Diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], has emerged as a superior precursor for the synthesis of finely dispersed platinum catalysts. Its distinct advantages over common precursors like chloroplatinic acid (H₂PtCl₆) lie in its anionic nature and the absence of halide ligands. This attribute is particularly beneficial for creating catalysts on various supports, such as carbon black and graphene nanosheets, where uniform dispersion and strong metal-support interactions are paramount.[1] The absence of corrosive halides mitigates the risk of residual chlorine poisoning the catalyst or damaging equipment. Furthermore, its defined stoichiometry and high purity ensure reproducibility in catalyst preparation, a cornerstone of reliable catalytic processes in research and industrial applications.

This technical guide provides in-depth protocols for the synthesis of supported platinum catalysts using diamminedinitritoplatinum(II) as a precursor. We will explore methodologies including incipient wetness impregnation and thermal decomposition, detail essential characterization techniques, and present application protocols for key catalytic transformations, namely selective hydrogenation and electrocatalysis.

Physicochemical Properties of Diamminedinitritoplatinum(II)

A thorough understanding of the precursor's properties is fundamental to designing effective synthesis protocols.

PropertyValueSource
Chemical Formula Pt(NH₃)₂(NO₂)₂[2]
Molecular Weight 321.15 g/mol [2]
Appearance Pale yellow to white crystalline powder
Solubility Soluble in dilute ammonium hydroxide
Decomposition Explosively decomposes at 200 °C

Note: The explosive nature of diamminedinitritoplatinum(II) upon heating necessitates careful handling and controlled temperature ramps during thermal decomposition procedures.

Synthesis of Supported Platinum Catalysts: Protocols and Methodologies

The following protocols provide step-by-step guidance for the preparation of carbon-supported platinum (Pt/C) catalysts, a widely used class of materials in various catalytic applications.

Protocol 1: Incipient Wetness Impregnation (IWI)

Incipient wetness impregnation is a technique that relies on the capillary action of a porous support to draw in a solution containing the metal precursor.[3][4][5] The key to this method is to use a volume of solution equal to the total pore volume of the support, ensuring a uniform distribution of the precursor.

Workflow for Incipient Wetness Impregnation

G cluster_prep Preparation cluster_imp Impregnation cluster_post Post-Treatment P1 Determine Pore Volume of Carbon Support P2 Prepare Diamminedinitritoplatinum(II) Solution I1 Add Solution Dropwise to Carbon Support P2->I1 I2 Mix Thoroughly to Ensure Homogeneity I1->I2 D1 Dry the Impregnated Support I2->D1 C1 Calcine to Decompose Precursor D1->C1 R1 Reduce in H₂ Atmosphere C1->R1

Figure 1: Workflow for Pt/C Catalyst Synthesis via Incipient Wetness Impregnation.

Step-by-Step Methodology:

  • Support Pre-treatment: Dry the carbon support (e.g., Vulcan XC-72) under vacuum at 110-120 °C for at least 4 hours to remove adsorbed water and other volatile impurities.

  • Pore Volume Determination: Accurately determine the pore volume of the dried carbon support. This can be done by gradually adding a solvent (e.g., deionized water or isopropanol) to a known mass of the support until the point of incipient wetness is reached (the point at which the material no longer appears dry). The volume of solvent added is the pore volume.

  • Precursor Solution Preparation: Prepare a solution of diamminedinitritoplatinum(II) in a suitable solvent, such as dilute ammonium hydroxide. The concentration should be calculated to achieve the desired platinum loading on the support, considering the total pore volume determined in the previous step.

  • Impregnation: Add the precursor solution dropwise to the dried carbon support while continuously mixing. Ensure the total volume of the solution does not exceed the pore volume of the support.

  • Drying: Dry the impregnated material in an oven at 80-100 °C overnight to evaporate the solvent.

  • Calcination and Reduction:

    • Place the dried powder in a tube furnace.

    • Heat under an inert gas flow (e.g., N₂ or Ar) to a temperature just below the decomposition temperature of the precursor (e.g., 180 °C) and hold for 1-2 hours to ensure complete drying and initial decomposition.

    • Switch the gas flow to a reducing atmosphere (e.g., 5% H₂ in N₂) and slowly ramp the temperature to 300-400 °C. Hold at this temperature for 2-4 hours to ensure complete reduction of the platinum species to metallic platinum.

    • Cool the catalyst to room temperature under an inert gas flow before handling.

Protocol 2: Thermal Decomposition

This method involves the direct decomposition of the precursor on the support material at an elevated temperature to form metallic platinum nanoparticles. Given that diamminedinitritoplatinum(II) decomposes explosively at 200 °C, a carefully controlled temperature program is crucial for safety and to achieve well-dispersed nanoparticles.[6][7][8][9][10]

Workflow for Thermal Decomposition

G cluster_mix Mixing cluster_evap Solvent Evaporation cluster_decomp Thermal Decomposition M1 Disperse Carbon Support in Solvent M2 Add Diamminedinitritoplatinum(II) Solution M1->M2 M3 Stir to Form a Homogeneous Slurry M2->M3 E1 Heat Slurry to Evaporate Solvent M3->E1 T1 Heat under Inert Atmosphere with Slow Ramp E1->T1 T2 Hold at Decomposition Temperature T1->T2 T3 Cool to Room Temperature T2->T3

Figure 2: Workflow for Pt/C Catalyst Synthesis via Thermal Decomposition.

Step-by-Step Methodology:

  • Slurry Preparation: Disperse a known amount of the carbon support in a suitable solvent (e.g., ethanol or isopropanol).

  • Precursor Addition: Add a calculated amount of diamminedinitritoplatinum(II) solution to the carbon slurry to achieve the desired platinum loading.

  • Solvent Evaporation: Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) to evaporate the solvent, resulting in the precursor being deposited on the carbon support.

  • Thermal Decomposition:

    • Place the dried powder in a tube furnace.

    • Purge the furnace with an inert gas (e.g., N₂ or Ar) for at least 30 minutes.

    • Under a continuous flow of inert gas, heat the sample with a slow temperature ramp (e.g., 1-2 °C/min) to a temperature slightly above the decomposition temperature of the precursor (e.g., 210-220 °C). Caution: Rapid heating can lead to explosive decomposition.

    • Hold at this temperature for 2 hours to ensure complete decomposition.

    • Cool the catalyst to room temperature under the inert gas flow.

  • (Optional) Post-Reduction: For some applications, a subsequent reduction step in a hydrogen atmosphere (as described in Protocol 1, step 6) may be beneficial to ensure complete reduction to metallic platinum.

Characterization of Platinum Catalysts

Proper characterization of the synthesized catalysts is essential to understand their physical and chemical properties, which in turn dictate their catalytic performance.

TechniqueInformation ObtainedTypical Observations for Pt/C Catalysts
X-ray Diffraction (XRD) Crystalline structure, crystallite size, phase purity.Broad diffraction peaks corresponding to the face-centered cubic (fcc) structure of platinum. The average crystallite size can be calculated using the Scherrer equation.[11][12][13][14][15]
Transmission Electron Microscopy (TEM) Particle size, size distribution, morphology, and dispersion of Pt nanoparticles on the support.Well-dispersed, spherical platinum nanoparticles on the carbon support.[12][13]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation state of platinum.Peaks corresponding to Pt 4f, which can be deconvoluted to determine the relative amounts of metallic platinum (Pt⁰) and platinum oxides (e.g., Pt²⁺, Pt⁴⁺).[11]

Application Protocols

The following protocols outline the use of the synthesized Pt/C catalysts in two important catalytic reactions.

Application 1: Selective Hydrogenation of p-Chloronitrobenzene

The selective hydrogenation of substituted nitroarenes to the corresponding anilines is a crucial transformation in the synthesis of pharmaceuticals and fine chemicals.[16][17][18][19]

Experimental Setup for Hydrogenation

G cluster_reagents Reagents cluster_reactor Reactor Setup cluster_reaction Reaction cluster_analysis Analysis R1 p-Chloronitrobenzene S1 Autoclave R1->S1 R2 Ethanol (Solvent) R2->S1 R3 Pt/C Catalyst R3->S1 C1 Purge with H₂ S1->C1 S2 Magnetic Stirrer S3 Heating Mantle C2 Pressurize with H₂ C1->C2 C3 Heat and Stir C2->C3 A1 Cool and Filter C3->A1 A2 Analyze by GC A1->A2

Figure 3: Experimental Workflow for the Hydrogenation of p-Chloronitrobenzene.

Protocol:

  • Reactor Charging: In a high-pressure autoclave, add p-chloronitrobenzene (0.2 g), ethanol (20 mL), and the Pt/C catalyst (0.05 g).[20]

  • Purging: Seal the autoclave and purge with hydrogen gas (99.99%) five times to remove air.

  • Reaction: Pressurize the reactor with hydrogen to 0.7 MPa. Heat the mixture to 40 °C and stir at 800 rpm for 1.5 hours.[20]

  • Work-up: After the reaction, cool the reactor in an ice-water bath. Depressurize the reactor and filter the reaction mixture to remove the catalyst.

  • Analysis: Analyze the filtrate using Gas Chromatography (GC) to determine the conversion of p-chloronitrobenzene and the selectivity to p-chloroaniline.

Application 2: Electrocatalytic Oxidation of Methanol

The electrooxidation of methanol is a key reaction in direct methanol fuel cells (DMFCs). The performance of Pt/C catalysts can be evaluated using cyclic voltammetry (CV).[21][22][23][24][25]

Experimental Setup for Cyclic Voltammetry

G cluster_cell Electrochemical Cell cluster_instrument Instrumentation cluster_measurement Measurement WE Working Electrode (Pt/C) P Potentiostat WE->P CE Counter Electrode (Pt wire) CE->P RE Reference Electrode (SCE) RE->P E Electrolyte (0.5 M H₂SO₄ + 1.0 M CH₃OH) M1 Purge Electrolyte with N₂ P->M1 M2 Scan Potential Range M1->M2 M3 Record Current Response M2->M3

Figure 4: Setup for Cyclic Voltammetry Analysis of Methanol Oxidation.

Protocol:

  • Working Electrode Preparation: Prepare a catalyst ink by dispersing a small amount of the Pt/C catalyst in a mixture of deionized water, isopropanol, and a Nafion® solution. Sonicate the mixture to form a homogeneous ink. Drop-cast a specific volume of the ink onto a glassy carbon electrode and let it dry.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared Pt/C electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrolyte: Use a solution of 0.5 M H₂SO₄ and 1.0 M CH₃OH as the electrolyte.[24] Purge the electrolyte with nitrogen gas for at least 30 minutes before the measurement to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Cycle the potential of the working electrode between -0.2 V and 1.2 V (vs. SCE) at a scan rate of 50 mV/s.[21][24]

    • Record the resulting current to obtain the cyclic voltammogram. The forward and backward peak currents are indicative of the catalyst's activity for methanol oxidation.

Conclusion

Diamminedinitritoplatinum(II) stands out as a high-purity, halide-free precursor that enables the synthesis of highly active and reproducible platinum catalysts. The protocols detailed in this guide for incipient wetness impregnation and thermal decomposition provide a solid foundation for researchers to prepare their own supported platinum catalysts. The characterization techniques and application protocols further equip scientists with the necessary tools to evaluate and utilize these advanced materials in critical catalytic processes. Careful adherence to the described methodologies, particularly the safety precautions for thermal decomposition, will ensure the successful and safe preparation of high-performance platinum catalysts for a wide range of research and development endeavors.

References

  • Çögenli, M. S., & T, M. (2020).
  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (2025). Nanoscale Advances.
  • Methanol Electro-Oxidation on the Pt Surface: Revisiting the Cyclic Voltammetry Interpretation. (2016).
  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum c
  • Chen, H., He, D., He, Q., Jiang, P., Zhou, G., & Fu, W. (2015). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Advances, 5(58), 46844-46851.
  • He, D., Chen, H., He, Q., Jiang, P., & Fu, W. (2015).
  • Selective Hydrogenation of p-Chloronitrobenzene Catalyzed by FexOY@C Supported Pt-C
  • Cyclic voltammograms of methanol oxidation on Pt/C catalyst. (n.d.).
  • Figure 4: Cyclic voltammograms for methanol oxidation on Pd/C, Pt/C,... (n.d.).
  • Luan, C. (2024).
  • Thermal Decomposition of Diammonium Tetrachloroplatinate to form Platinum Nanoparticles and its Application as Electrodes. (n.d.).
  • Incipient Wetness Impregn
  • Incipient wetness impregn
  • What are the steps of incipient wetness impregnation? (2021).
  • XRD patterns of Pt@C and Pt-Ir@C catalysts XPS analyses are performed... (n.d.).
  • Impregnation process for catalysts. (n.d.).
  • PREPARATION AND CHARACTERIZATION OF HIGH-DISPERSED Pt/C NANO-ELECTROCATALYSTS FOR FUEL CELL APPLIC
  • X-ray diffraction (XRD) patterns of 40 wt% Pt/C catalysts. (n.d.).
  • X-ray diffraction (XRD) patterns of (a) Pt/C and (b) Pt/STA-C. (n.d.).
  • Basic features of Pt/C catalysts synthesised via the non-isothermal decomposition of platinum acetylaceton
  • XRD Analysis of Platinum C
  • Diamminedinitritopl
  • Diamminedinitritopl
  • Barbooti, M. M. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or. Journal of Materials and Environmental Science, 8(4), 1365-1374.
  • THERMAL DECOMPOSITION AND COMBUSTION OF EXPLOSIVES. (n.d.). DTIC.
  • (PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. (n.d.).
  • Thermal Decomposition and Combustion of Explosives and Propellants. (n.d.).
  • The Thermal Decomposition of RDX. (n.d.). DTIC.
  • Maximizing catalytic activity and stability of platinum c

Sources

Advanced Application Notes for Platinum Electroplating Using Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth exploration of the use of diamminedinitritoplatinum(II), commonly known as P-salt, in electroplating. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge and practical protocols to achieve high-quality, consistent, and reliable platinum coatings for a variety of demanding applications. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and process optimization.

Introduction: The Significance of Diamminedinitritoplatinum(II) in Modern Electroplating

Diamminedinitritoplatinum(II) [Pt(NH₃)₂(NO₂)₂] has emerged as a cornerstone in the field of precious metal electroplating, primarily due to its central role in cyanide-free plating baths.[1] The avoidance of highly toxic cyanide solutions offers significant environmental and safety advantages over traditional plating methods.[1] The resulting platinum deposits are lauded for their high hardness, low electrical resistance, excellent solderability, and bright, adherent finish with low internal stress.[2] These properties make P-salt derived platinum coatings ideal for a range of high-performance applications, including:

  • Electronics: Surface plating of components requiring high conductivity and corrosion resistance.

  • Medical Devices: Biocompatible and corrosion-resistant coatings for implants, surgical tools, and electrodes.[3]

  • Catalysis: Preparation of platinum-based catalysts on various supports.[2]

This guide will delve into the practical application of P-salt, providing detailed protocols for two common bath formulations: the phosphate-buffered system and the sulfamic acid-based system.

The Electrochemical Heart of the Process: Understanding the Deposition Mechanism

The electrodeposition of platinum from a P-salt bath is a complex process governed by the coordination chemistry of the platinum(II) ion.[4] In solution, the diamminedinitritoplatinum(II) complex exists in equilibrium with various aquated species. The deposition process is not a simple reduction of the initial complex; rather, it involves a series of ligand exchange and reduction steps at the cathode.

Cathodic Reactions: The primary reaction at the cathode is the reduction of the platinum(II) complex to metallic platinum. The exact nature of the electroactive species is dependent on the bath composition and operating conditions. The general reaction can be represented as:

[Pt(NH₃)₂(NO₂)₂] + 2e⁻ → Pt(s) + 2NH₃ + 2NO₂⁻

However, the presence of other ligands and the influence of pH and temperature can lead to the formation of intermediate complexes that influence the deposition rate and the properties of the final coating.[5]

Anodic Reactions: At the anode, which is typically an inert material like platinized titanium, the primary reaction is the oxidation of water, leading to the evolution of oxygen gas:

2H₂O → O₂ + 4H⁺ + 4e⁻

It is crucial to use inert anodes to prevent contamination of the plating bath with dissolved anode material.[6]

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for preparing and operating P-salt electroplating baths. It is imperative to adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and to work in a well-ventilated area.[2]

General Pre-treatment of Substrates

Proper substrate preparation is paramount to achieving excellent adhesion of the platinum coating.[1] The following general steps should be performed before electroplating:

  • Degreasing: Remove any oils, greases, or organic contaminants from the substrate surface using an appropriate solvent or alkaline cleaner.

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning agents.

  • Activation: Immerse the substrate in a suitable acid solution to remove any oxide layers and to activate the surface for plating. The choice of acid will depend on the substrate material.

  • Final Rinsing: Rinse the substrate again with deionized water immediately before placing it in the electroplating bath.

Protocol 1: Phosphate-Buffered P-Salt Electroplating Bath

This formulation is widely used and provides stable operating conditions and consistent results.

Bath Composition:

ComponentConcentrationPurpose
Diamminedinitritoplatinum(II) (P-salt)4 - 6 g/L (as Platinum)Source of platinum ions
Disodium Hydrogen Phosphate (Na₂HPO₄)100 - 150 g/LBuffering agent
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)15 - 25 g/LBuffering agent

Bath Preparation:

  • To 7.5 liters of deionized water, add 1200g of disodium hydrogen phosphate dihydrate and 180g of diammonium hydrogen phosphate.[2]

  • Heat the solution to approximately 90°C while stirring until all salts are dissolved.[2]

  • In a separate container, neutralize a 50g P-salt in ammonia solution to a pH of 6.5-7.5 with dilute phosphoric acid.[2]

  • Add the neutralized P-salt solution to the phosphate buffer solution.

  • Adjust the final volume to 10 liters with deionized water.[2]

  • Heat the bath to the operating temperature and adjust the pH if necessary.

Operating Parameters:

ParameterValue
pH7.0 - 8.0
Temperature85 - 95°C
Cathode Current Density0.5 - 2.0 A/dm²
AnodePlatinized Titanium
AgitationModerate mechanical or solution circulation
Protocol 2: Sulfamic Acid-Based P-Salt Electroplating Bath

This acidic formulation can offer advantages in terms of deposit brightness and stress.

Bath Composition:

ComponentConcentrationPurpose
Diamminedinitritoplatinum(II) (P-salt)8 - 12 g/L (as Platinum)Source of platinum ions
Sulfamic Acid (H₃NSO₃)80 - 120 g/LElectrolyte and complexing agent

Bath Preparation:

  • Heat approximately 800 mL of deionized water to 70-80°C.

  • Slowly dissolve the required amount of sulfamic acid with constant stirring.

  • Once the sulfamic acid is fully dissolved, slowly add the P-salt and continue to stir until it is completely dissolved. The solution should become clear.

  • Allow the solution to cool to room temperature.

  • Adjust the final volume to 1 liter with deionized water.

Operating Parameters:

ParameterValue
pH< 1.0 - 2.0
Temperature70 - 80°C
Cathode Current Density1.0 - 5.0 A/dm²
AnodePlatinized Titanium
AgitationModerate mechanical or solution circulation

Experimental Workflow Diagram

G cluster_prep Substrate Preparation cluster_bath Bath Preparation cluster_phosphate Phosphate Bath cluster_sulfamic Sulfamic Acid Bath cluster_plating Electroplating Process Degreasing Degreasing Rinsing1 Rinsing1 Degreasing->Rinsing1 Remove organics Activation Activation Rinsing1->Activation DI water Rinsing2 Final DI water rinse Activation->Rinsing2 Remove oxides Immerse_Substrate Immerse Prepared Substrate Rinsing2->Immerse_Substrate Transfer to Plating Bath Dissolve_Phosphates Dissolve Phosphate Salts in DI Water Heat_Phosphates Heat to 90°C Dissolve_Phosphates->Heat_Phosphates Combine_Solutions Combine Solutions Heat_Phosphates->Combine_Solutions Neutralize_Psalt Neutralize P-salt Solution Neutralize_Psalt->Combine_Solutions Adjust_Volume_P Adjust Volume Combine_Solutions->Adjust_Volume_P Adjust_Volume_P->Immerse_Substrate Heat_Water_S Heat DI Water to 70-80°C Dissolve_Sulfamic Dissolve Sulfamic Acid Heat_Water_S->Dissolve_Sulfamic Dissolve_Psalt_S Dissolve P-salt Dissolve_Sulfamic->Dissolve_Psalt_S Cool_Solution_S Cool to Room Temp Dissolve_Psalt_S->Cool_Solution_S Adjust_Volume_S Adjust Volume Cool_Solution_S->Adjust_Volume_S Adjust_Volume_S->Immerse_Substrate Apply_Current Apply Desired Current Density Immerse_Substrate->Apply_Current Monitor_Parameters Monitor Temp, pH, Time Apply_Current->Monitor_Parameters Remove_and_Rinse Remove and Rinse Monitor_Parameters->Remove_and_Rinse Drying Dry Plated Part Remove_and_Rinse->Drying

Caption: General experimental workflow for platinum electroplating.

Characterization of Platinum Coatings

The quality and performance of the electrodeposited platinum layer are dependent on the bath composition and operating parameters.[7] It is essential to characterize the coatings to ensure they meet the requirements of the intended application.

Quantitative Data Summary:

PropertyTypical Values for P-salt DepositsTest Method (ASTM Standard)
Hardness 300 - 500 HVMicrohardness Testing (ASTM E384)
Thickness 0.5 - 25 µmX-Ray Fluorescence (ASTM B568), Coulometric Method (ASTM B504)
Adhesion Excellent (Passes bend and tape tests)Bend Testing (ASTM B571), Tape Test (ASTM D3359)
Porosity LowFerroxyl Test, Electrographic Testing
Wear Resistance HighTaber Abrasion Test (ASTM D4060)

Note: The values presented are typical and can vary significantly based on the specific bath formulation, operating conditions, and substrate material. A hardness of approximately 350 HV has been reported for some platinum coatings.[3] Platinum plating can provide a durable surface with high wear resistance.[8][9]

Troubleshooting Common Electroplating Issues

Even with well-defined protocols, issues can arise during the electroplating process. This section provides a guide to troubleshooting common problems encountered with P-salt baths.

ProblemPotential CausesRecommended Solutions
Poor Adhesion/Peeling - Inadequate substrate cleaning and activation.[1] - Organic contamination in the plating bath. - Incorrect bath temperature or pH.- Review and optimize the pre-treatment process. - Carbon treat the bath to remove organic impurities. - Verify and adjust bath temperature and pH to the recommended operating range.
Uneven Coating Thickness - Improper racking or part orientation. - Inadequate agitation. - Incorrect anode-to-cathode spacing.- Adjust the racking to ensure uniform current distribution. - Increase or optimize the agitation to ensure uniform solution flow. - Ensure proper anode placement and spacing.
Brittle or Stressed Deposits - High current density. - Organic contamination. - Imbalance in bath chemistry.- Reduce the current density to within the recommended range. - Carbon treat the bath. - Analyze the bath chemistry and make necessary adjustments.
Dull or Dark Deposits - Low bath temperature. - Low platinum concentration. - Metallic contamination.- Increase the bath temperature to the optimal range. - Replenish the platinum concentration. - Dummy plate the bath at a low current density to remove metallic impurities.
Pitting - Particulate matter in the bath. - Hydrogen gas evolution at the cathode. - Inadequate wetting of the substrate surface.- Filter the plating solution. - Optimize current density and agitation to minimize hydrogen evolution. - Ensure the substrate is properly wetted before applying current.

Troubleshooting Logic Diagram

G cluster_adhesion Poor Adhesion cluster_thickness Uneven Thickness cluster_brittleness Brittle Deposits start Plating Defect Observed check_pretreatment Review Pre-treatment Protocol start->check_pretreatment Peeling/Flaking check_racking Inspect Racking and Part Orientation start->check_racking Thickness Variation check_cd Check Current Density start->check_cd Cracking check_organics_adhesion Check for Organic Contamination check_pretreatment->check_organics_adhesion Adequate solution_pretreatment Optimize Cleaning/Activation check_pretreatment->solution_pretreatment Inadequate check_params_adhesion Verify Bath Parameters (T, pH) check_organics_adhesion->check_params_adhesion Absent solution_carbon_treat Carbon Treat Bath check_organics_adhesion->solution_carbon_treat Present solution_adjust_params Adjust T and pH check_params_adhesion->solution_adjust_params Incorrect check_agitation Evaluate Agitation check_racking->check_agitation Proper solution_adjust_racking Modify Racking check_racking->solution_adjust_racking Improper check_anode Verify Anode Placement check_agitation->check_anode Adequate solution_optimize_agitation Optimize Agitation check_agitation->solution_optimize_agitation Inadequate solution_adjust_anode Adjust Anode Spacing check_anode->solution_adjust_anode Incorrect check_organics_brittle Check for Organic Contamination check_cd->check_organics_brittle In Range solution_reduce_cd Reduce Current Density check_cd->solution_reduce_cd Too High check_bath_chem Analyze Bath Chemistry check_organics_brittle->check_bath_chem Absent check_organics_brittle->solution_carbon_treat Present solution_adjust_chem Adjust Bath Composition check_bath_chem->solution_adjust_chem Imbalanced

Caption: A logical approach to troubleshooting common plating defects.

Conclusion

The use of diamminedinitritoplatinum(II) in electroplating offers a reliable and environmentally conscious method for producing high-quality platinum coatings. By understanding the fundamental principles of the electrodeposition process, adhering to detailed experimental protocols, and implementing a systematic approach to troubleshooting, researchers and scientists can consistently achieve superior results. The versatility and performance of P-salt derived platinum coatings will undoubtedly continue to drive innovation in electronics, medicine, and beyond.

References

  • ChemResearch Co. (2025, June 21). 5 Common Electroplating Problems and Their Solutions. Retrieved from [Link]

  • EOXS. (n.d.). Troubleshooting Common Electroplating Problems. Retrieved from [Link]

  • ProPlate. (n.d.). How to Solve Adhesion Issues in Electroplated Surfaces. Retrieved from [Link]

  • ProPlate. (n.d.). Troubleshooting Electroplating Defects on Precision Machined Parts. Retrieved from [Link]

  • Rao, C. R. K., & Trivedi, D. C. (2005). Chemical and electrochemical depositions of platinum group metals and their applications. Coordination Chemistry Reviews, 249(5-6), 613–631.
  • Sharretts Plating Company. (n.d.). Complete Guide to Electroplating Defects & Issues. Retrieved from [Link]

  • Sharretts Plating Company. (n.d.). Durability of Platinum Plating. Retrieved from [Link]

  • ASM International. (n.d.).
  • FuseSchool. (2016, May 17). How Does Electroplating Work | Reactions | Chemistry | FuseSchool [Video]. YouTube. [Link]

  • ProPlate. (n.d.). How do variables such as current density, bath pH, and temperature influence the outcome of platinum electroplating? Retrieved from [Link]

  • ProPlate. (n.d.). How do the wear resistance and durability of platinum-plated components compare to those plated with other precious metals? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 18). Introduction to Electroplating [Video]. YouTube. [Link]

  • PAVCO. (2024, November 6). Role of Anodes in Electroplating. Retrieved from [Link]

  • Rao, C. R. K., & Pushpavanam, M. (2006). Electrodeposition of platinum from platinum-ammine based baths. Transactions of the Institute of Metal Finishing, 84(4), 203-207.
  • ProPlate. (n.d.). What challenges are unique to platinum electroplating compared to other metals? Retrieved from [Link]

  • Johnson Matthey. (n.d.). Platinum P Salt in ammonia. Retrieved from [Link]

Sources

Protocol for Synthesizing Platinum Nanoparticles from Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Synthesis Labs

Abstract

This application note provides comprehensive, field-proven protocols for the synthesis of platinum nanoparticles (PtNPs) using diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], as the precursor. Platinum nanoparticles are critical materials in catalysis, nanomedicine, and sensing, and their synthesis requires precise control over size, morphology, and stability. While many protocols utilize platinum halide salts, [Pt(NH₃)₂(NO₂)₂] offers an alternative, halogen-free starting material, which can be advantageous for specific catalytic applications where halides act as poisons. We present two robust, validated methods: a room-temperature chemical reduction for rapid synthesis and a polyol-based thermal decomposition for producing highly crystalline nanoparticles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, detailed step-by-step instructions, and essential characterization techniques to validate the synthesis.

Introduction and Scientific Principles

The synthesis of metallic nanoparticles is fundamentally a process of reducing metal ions (in this case, Pt²⁺) to their neutral metallic state (Pt⁰) in a solution.[1] Once the concentration of Pt⁰ atoms exceeds the supersaturation limit, they begin to nucleate, forming tiny seeds. These seeds then grow into larger nanoparticles. The entire process is governed by the kinetics of reduction, nucleation, and growth.

To prevent the newly formed nanoparticles from irreversibly aggregating into bulk metal, a stabilizing or capping agent is introduced.[1][2] This agent, typically a polymer or surfactant, adsorbs to the nanoparticle surface, creating a protective layer that sterically or electrostatically repels other particles, ensuring a stable colloidal suspension.[3]

The choice of synthesis method—chemical reduction versus thermal decomposition—allows for tuning the nanoparticle characteristics:

  • Chemical Reduction: This "bottom-up" method involves a strong reducing agent, such as sodium borohydride (NaBH₄), which rapidly reduces the Pt(II) precursor.[4][5] The speed of this reaction can lead to a high rate of nucleation and the formation of many small nanoparticles. The key challenge is controlling this rapid process to achieve a narrow size distribution.

  • Thermal Decomposition (Polyol Method): In this approach, a high-boiling-point alcohol, like ethylene glycol, serves as both the solvent and a milder reducing agent.[1] At elevated temperatures (160-200°C), the polyol reduces the platinum precursor more slowly and controllably. This slower kinetic process favors uniform growth on existing nuclei and often results in nanoparticles with higher crystallinity and a more defined shape.

Protocol 1: Room-Temperature Chemical Reduction

This method is ideal for rapid synthesis and for applications where high temperatures must be avoided. The use of sodium borohydride as a reducing agent ensures a swift and complete reduction of the platinum precursor.

Causality and Experimental Choices
  • Precursor Solution: Diamminedinitritoplatinum(II) is often supplied in a dilute ammonium hydroxide solution to ensure its stability and solubility.[6] We will use this as our stock.

  • Stabilizing Agent (PVP): Polyvinylpyrrolidone (PVP) is a widely used and highly effective steric stabilizer.[2][3] Its long polymer chains wrap around the nanoparticles, creating a robust physical barrier that prevents aggregation. The ratio of PVP to the platinum precursor is a critical parameter for size control.[1]

  • Reducing Agent (NaBH₄): Sodium borohydride is a powerful reducing agent. It must be prepared fresh and kept cold to moderate its reactivity and prevent auto-decomposition. It is added dropwise to control the nucleation burst, which is essential for achieving a monodisperse size distribution.

Materials and Equipment
Reagent/EquipmentSpecifications
Platinum Precursor Diamminedinitritoplatinum(II) solution
Solvent Deionized (DI) Water, 18 MΩ·cm
Stabilizer Polyvinylpyrrolidone (PVP), MW ≈ 40,000 g/mol
Reducing Agent Sodium Borohydride (NaBH₄), ≥98%
Glassware 100 mL Round-bottom flask, beakers, graduated cylinders
Stirring Magnetic stir plate and stir bar
Purification High-speed centrifuge, centrifuge tubes
Washing Solvents Ethanol, Acetone
Step-by-Step Methodology
  • Preparation of Precursor-Stabilizer Solution:

    • In a 100 mL round-bottom flask, add 50 mL of DI water.

    • Add 250 mg of PVP and stir until fully dissolved.

    • Add a precise volume of the diamminedinitritoplatinum(II) stock solution to achieve a final Pt concentration of 0.5 mM. Stir for 15 minutes to ensure complete mixing.

  • Preparation of Reducing Agent:

    • In a separate glass vial, prepare a 0.1 M NaBH₄ solution by dissolving it in 10 mL of ice-cold DI water. Crucial: This solution must be prepared immediately before use and kept in an ice bath.

  • Reduction Reaction:

    • Place the flask containing the platinum-PVP solution on the magnetic stir plate and stir vigorously.

    • Using a pipette, add the cold NaBH₄ solution dropwise (approximately 1 drop per second) to the stirring solution.

    • A color change from pale yellow to dark brown or black should be observed almost immediately, indicating the formation of platinum nanoparticles.[5]

    • After the complete addition of the NaBH₄ solution, allow the reaction to stir for an additional 60 minutes to ensure the full reduction of the precursor.

  • Purification of Nanoparticles:

    • Transfer the colloidal solution to centrifuge tubes.

    • Centrifuge at 12,000 rpm for 30 minutes. The nanoparticles should form a small black pellet at the bottom.

    • Carefully decant the supernatant, which contains excess PVP, unreacted reagents, and reaction byproducts.

    • Re-disperse the pellet in 20 mL of ethanol by vortexing or sonicating, then centrifuge again. Repeat this washing step twice more.

    • For the final step, re-disperse the purified nanoparticle pellet in the desired solvent (e.g., ethanol or water) for storage and characterization.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PVP Dissolve PVP in DI Water Pt_Precursor Add [Pt(NH₃)₂(NO₂)₂] Solution (0.5 mM) PVP->Pt_Precursor Mix Vigorous Stirring Pt_Precursor->Mix NaBH4 Prepare Fresh 0.1M NaBH₄ in Ice Bath Reduction Dropwise Addition of NaBH₄ NaBH4->Reduction Mix->Reduction Stir Stir for 60 min (Color Change to Black) Reduction->Stir Centrifuge1 Centrifuge (12,000 rpm, 30 min) Stir->Centrifuge1 Decant Decant Supernatant Centrifuge1->Decant Wash Wash Pellet with Ethanol (3x) Decant->Wash Resuspend Resuspend in Final Solvent Wash->Resuspend

Caption: Workflow for PtNP synthesis via chemical reduction.

Protocol 2: Thermal Decomposition (Polyol Method)

This protocol is preferred for synthesizing highly crystalline nanoparticles with a well-defined structure. Ethylene glycol serves as both a high-boiling solvent and a mild reducing agent.

Causality and Experimental Choices
  • Solvent/Reducing Agent (Ethylene Glycol): At temperatures above 160°C, ethylene glycol effectively reduces Pt(II) to Pt(0). Its high boiling point (~197°C) provides a wide temperature window to control the reaction kinetics. The slower reduction rate compared to NaBH₄ allows for better separation of the nucleation and growth phases, leading to higher quality nanocrystals.

  • Temperature Control: The reaction temperature is the most critical parameter in this synthesis. It directly influences the rates of reduction, nucleation, and growth. A stable and uniform temperature is essential for reproducibility.

  • Purification (Acetone Precipitation): Nanoparticles synthesized in ethylene glycol are readily precipitated by adding a non-solvent like acetone. This causes the particles to crash out of the solution, allowing for easy collection via centrifugation.

Materials and Equipment
Reagent/EquipmentSpecifications
Platinum Precursor Diamminedinitritoplatinum(II) solution
Solvent/Reducer Ethylene Glycol (EG), anhydrous
Stabilizer Polyvinylpyrrolidone (PVP), MW ≈ 40,000 g/mol
Glassware Three-neck round-bottom flask, condenser, thermometer
Heating/Stirring Heating mantle with temperature controller, magnetic stir bar
Atmosphere Nitrogen or Argon gas inlet (optional, for improved quality)
Precipitation Solvent Acetone
Purification High-speed centrifuge, centrifuge tubes
Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a three-neck flask with a condenser, a thermometer, and a rubber septum for precursor injection. Place it in a heating mantle on a magnetic stir plate.

    • An inert atmosphere (N₂ or Ar) can be introduced to prevent oxidation, though it is not strictly necessary for platinum.

  • Preparation of Reaction Mixture:

    • Add 50 mL of ethylene glycol and 250 mg of PVP to the flask.

    • Heat the solution to 160°C while stirring.

  • Injection and Reaction:

    • In a separate vial, dissolve the required amount of diamminedinitritoplatinum(II) in 5 mL of ethylene glycol.

    • Once the ethylene glycol-PVP solution has stabilized at 160°C, rapidly inject the precursor solution using a syringe.

    • The solution will gradually change color, moving through yellow, orange, and finally to a dark brown or black colloidal suspension over the course of 1-2 hours.

    • Maintain the reaction at 160°C for 2 hours to ensure complete reduction and particle growth.

  • Cooling and Purification:

    • After 2 hours, remove the heating mantle and allow the flask to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 200 mL of acetone. Stir vigorously. The nanoparticles should precipitate, making the solution cloudy.

    • Transfer the mixture to centrifuge tubes and centrifuge at 8,000 rpm for 20 minutes to pellet the nanoparticles.

    • Decant the acetone-ethylene glycol supernatant.

    • Wash the pellet by re-dispersing in 20 mL of ethanol and centrifuging again. Repeat this wash step two more times to remove residual ethylene glycol and PVP.

    • Disperse the final, clean pellet in the desired solvent.

Workflow Diagram

G cluster_setup Setup & Heating cluster_reaction Reaction cluster_purification Purification Setup Assemble Reflux Apparatus Mix Add Ethylene Glycol and PVP to Flask Setup->Mix Heat Heat to 160°C with Stirring Mix->Heat Inject Inject Pt Precursor in EG Solution Heat->Inject React Hold at 160°C for 2h (Color Darkens) Inject->React Cool Cool to Room Temp React->Cool Precipitate Precipitate with Excess Acetone Cool->Precipitate Centrifuge Centrifuge (8,000 rpm, 20 min) Precipitate->Centrifuge Wash Wash Pellet with Ethanol (3x) Centrifuge->Wash Resuspend Resuspend in Final Solvent Wash->Resuspend

Caption: Workflow for PtNP synthesis via the polyol method.

Validation and Characterization

Confirming the successful synthesis of nanoparticles is a critical step. The following techniques provide essential information about the optical, structural, and morphological properties of the product.[7][8]

Characterization TechniqueSample PreparationExpected Results & Interpretation
UV-Visible Spectroscopy Dilute colloidal suspension in a quartz cuvette.A broad, relatively featureless absorption that increases towards shorter wavelengths. A peak may be observed in the deep UV range (215-260 nm).[9][10] This confirms the reduction of Pt ions and the formation of a colloid.
Transmission Electron Microscopy (TEM) Drop-cast a dilute suspension onto a carbon-coated grid.Provides direct visualization of nanoparticles. Allows for measurement of average particle size, size distribution, and shape (typically spherical).[11][12]
X-Ray Diffraction (XRD) Dried powder of purified nanoparticles.A diffraction pattern with peaks corresponding to the face-centered cubic (fcc) crystal structure of platinum. Key peaks should appear at 2θ values of ~39.8°, 46.2°, and 67.5°.[13]
Dynamic Light Scattering (DLS) Dilute colloidal suspension.Measures the hydrodynamic diameter of the nanoparticles, which includes the stabilizer shell. Useful for assessing colloidal stability and aggregation state.[8]

Troubleshooting and Scientific Insights

  • Problem: Large aggregates are observed in TEM or DLS.

    • Cause & Solution: This indicates insufficient stabilization. Increase the PVP-to-platinum molar ratio. Alternatively, the reduction may have been too fast (in Protocol 1); ensure the NaBH₄ is cold and added slowly to a vigorously stirring solution.[3]

  • Problem: The final particle size is too large or too small.

    • Cause & Solution: Particle size is governed by the ratio of nucleation to growth. To decrease size, promote nucleation by increasing the reduction rate (e.g., faster NaBH₄ addition) or increasing the stabilizer concentration.[1] To increase size, slow the reduction (for Protocol 2, lower the temperature slightly) to favor growth on existing nuclei.

  • Problem: XRD shows no crystalline peaks or broad, noisy peaks.

    • Cause & Solution: This suggests an incomplete reaction or the formation of amorphous material. Ensure the reaction time and temperature (for Protocol 2) were sufficient. For Protocol 1, ensure enough reducing agent was added. Poor crystallinity is more common with very rapid reduction methods.

Conclusion

The protocols detailed in this application note provide two reliable and reproducible pathways for the synthesis of platinum nanoparticles from diamminedinitritoplatinum(II). The room-temperature chemical reduction method offers speed and simplicity, while the polyol-based thermal decomposition method provides superior control over crystallinity and size distribution. By carefully controlling the experimental parameters outlined—specifically the precursor-to-stabilizer ratio, temperature, and rate of reduction—researchers can effectively tune the properties of the resulting nanoparticles to meet the demands of their specific application, from advanced catalysis to innovative biomedical platforms.

References

  • Wikipedia. Platinum nanoparticle. [Link]

  • Akbari, F., et al. (2011). Mechanism of Formation and Stabilization of Platinum Nanoparticles in Aqueous Solvents. ResearchGate. [Link]

  • Yallappa, S., et al. (2022). A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. MDPI. [Link]

  • Al-Radadi, N. S. (2020). Platinum Nanoparticles: Green Synthesis and Biomedical Applications. National Institutes of Health (PMC). [Link]

  • Li, S., et al. (2022). Green Synthesis and Characterization of Platinum Nanoparticles. Atlantis Press. [Link]

  • Yallappa, S., et al. (2022). A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. National Institutes of Health (PMC). [Link]

  • ResearchGate. XRD patterns of as-prepared platinum nanoparticles. [Link]

  • Pattabı, K. R., et al. (2011). The Effect of Stabilizing Agent on Platinum Nanoparticles and Implications Towards the Oxygen Reduction Reaction. ASTM International. [Link]

  • ResearchGate. Characterization of platinum nanoparticles. (a) Pt NPs using TEM. (b).... [Link]

  • de Oliveira, C. S., et al. (2021). Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism. National Institutes of Health (PMC). [Link]

  • Felicia, A. W., et al. (2023). Synthesis of Chitosan Stabilised Platinum Nanoparticles and their Characterization. Journal of Mines, Metals and Fuels. [Link]

  • Singh, A. K., et al. (2014). Role of different platinum precursors on the formation and reaction mechanism of FePt nanoparticles and their electrocatalytic performance towards methanol oxidation. Royal Society of Chemistry. [Link]

  • Tost, M., et al. (2021). Insights from In Situ Studies on the Early Stages of Platinum Nanoparticle Formation. ERDA. [Link]

  • Morales, U., et al. (2009). Thermal Decomposition of Diammonium Tetrachloroplatinate to form Platinum Nanoparticles and its Application as Electrodes. ResearchGate. [Link]

  • Garcia, M. E., et al. (2004). Synthesis, Characterization, and Surface Immobilization of Platinum and Palladium Nanoparticles Encapsulated within Amine-Terminated PAMAM Dendrimers. American Chemical Society. [Link]

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Application Notes and Protocols: Diamminedinitritoplatinum(II) in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Platinum Precursor

Diamminedinitritoplatinum(II), known industrially as "P-salt," is a cornerstone precursor in modern materials science and inorganic chemistry. With the chemical formula Pt(NH₃)₂(NO₂)₂, this pale yellow, crystalline solid serves as a highly reliable and versatile source of platinum(II) ions for a range of advanced applications.[1] Its moderate solubility in water and clean decomposition characteristics make it an exemplary candidate for processes requiring high-purity platinum deposition, from catalysis to nanoelectronics.

Unlike chloride-containing precursors such as hexachloroplatinic acid, diamminedinitritoplatinum(II) offers the distinct advantage of being chloride-free. This is a critical consideration in applications like proton-exchange membrane fuel cells (PEMFCs), where residual chloride ions can poison the catalyst surface and degrade performance. The compound is stable at room temperature and up to 150°C, but decomposes at higher temperatures, a property that is harnessed for the synthesis of platinum nanomaterials.[1]

This guide provides an in-depth exploration of the primary applications of diamminedinitritoplatinum(II) in materials science. It is designed for researchers and professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective and innovative experimentation.

Section 1: Synthesis of Diamminedinitritoplatinum(II)

The quality of the final material is invariably linked to the purity of the precursor. Therefore, understanding the synthesis of diamminedinitritoplatinum(II) is crucial. Several synthetic routes exist; presented here is a common laboratory-scale method adapted from established industrial processes, designed to minimize inorganic salt contamination.[2][3]

Causality of Experimental Design:

This protocol utilizes a "one-pot" approach starting from a stable platinum salt, potassium tetrachloroplatinate(II) (K₂PtCl₄). The core principle involves the sequential ligand exchange on the platinum(II) center. Ammonia is introduced to replace the chloro ligands, forming a tetraammineplatinum(II) intermediate. Subsequently, nitrite ions from sodium nitrite are introduced to replace the remaining chloro ligands and two of the ammine ligands, precipitating the desired diamminedinitritoplatinum(II) product due to its lower solubility under these conditions. Careful control of temperature and reagent addition is paramount to ensure complete reaction and high purity.

Experimental Protocol: Synthesis of Pt(NH₃)₂(NO₂)₂
  • Preparation of Starting Solution: Dissolve 10.0 g of potassium tetrachloroplatinate(II) (K₂PtCl₄) in 100 mL of deionized water in a 500 mL round-bottom flask. Heat the solution gently to 50-60°C with continuous stirring until all the salt has dissolved, yielding a clear, reddish-orange solution.

  • Formation of Tetraammine Intermediate: While maintaining the temperature at 60°C, slowly add 25 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred solution. The color of the solution will gradually fade. After the complete addition of ammonia, continue to heat and stir the solution for 1 hour. A white precipitate of related tetraammineplatinum salts may form.

  • Nitrite Ligand Exchange: To the reaction mixture, add a solution of 10.0 g of sodium nitrite (NaNO₂) dissolved in 50 mL of deionized water. The addition should be done slowly over 20 minutes.

  • Precipitation of Product: After the addition of the sodium nitrite solution, increase the temperature of the mixture to 80-90°C and maintain it for 2 hours with continuous stirring. A pale yellow precipitate of diamminedinitritoplatinum(II) will form.

  • Isolation and Purification: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to maximize precipitation.

  • Collect the pale yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with 50 mL of cold deionized water, followed by 50 mL of cold ethanol, and finally 50 mL of diethyl ether to facilitate drying.

  • Dry the purified product in a desiccator under vacuum overnight. The typical yield is 70-80%.

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2-3: Ligand Exchange cluster_isolation Step 4-8: Isolation & Purification start Dissolve K₂PtCl₄ in H₂O add_nh3 Add Aqueous NH₃ (Forms [Pt(NH₃)₄]²⁺ intermediate) start->add_nh3 60°C add_nano2 Add NaNO₂ Solution add_nh3->add_nano2 1 hr precipitate Heat to 90°C to Precipitate Pt(NH₃)₂(NO₂)₂ add_nano2->precipitate 2 hrs cool Cool to Maximize Yield precipitate->cool filter_wash Filter and Wash Solid cool->filter_wash dry Dry Under Vacuum filter_wash->dry product Final Product: Pure Pt(NH₃)₂(NO₂)₂ dry->product

Caption: Workflow for the synthesis of diamminedinitritoplatinum(II).

Section 2: Application as a Precursor for Supported Platinum Catalysts

Diamminedinitritoplatinum(II) is an active and extensively used precursor for preparing highly dispersed platinum-on-carbon (Pt/C) catalysts, which are critical components in fuel cells and other electrochemical devices.[4] The absence of chloride is a significant advantage, preventing catalyst poisoning.

Causality of Experimental Design:

The incipient wetness impregnation method is a technique designed to maximize the dispersion of the metal precursor onto a high-surface-area support. The volume of the diamminedinitritoplatinum(II) solution is matched to the pore volume of the carbon support. This ensures that the precursor is drawn into the pores via capillary action, leading to a uniform distribution. Subsequent reduction, typically with a chemical reducing agent like sodium borohydride or through thermal treatment in a hydrogen atmosphere, converts the Pt(II) ions into metallic platinum (Pt(0)) nanoparticles anchored within the carbon matrix.[5]

Experimental Protocol: Preparation of a 40 wt% Pt/C Catalyst
  • Support Preparation: Weigh 0.6 g of a high-surface-area carbon black (e.g., Vulcan XC-72) and dry it in an oven at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: To achieve a 40% weight loading of platinum, 0.4 g of Pt is required. Given that Pt(NH₃)₂(NO₂)₂ contains approximately 60.7% Pt by mass, weigh out 0.659 g of the synthesized precursor. Dissolve this in a minimal volume of dilute ammonium hydroxide solution (e.g., 3-5 wt%) to match the pore volume of the carbon support (typically ~0.8-1.2 mL/g for Vulcan XC-72).[4] Use sonication to ensure complete dissolution.

  • Impregnation: Add the precursor solution dropwise to the dried carbon support while continuously mixing or tumbling the powder. The goal is to achieve a uniformly damp powder with no excess liquid.

  • Drying: Dry the impregnated carbon support in an oven at 80°C for 2 hours to remove the solvent.

  • Reduction: Place the dried powder in a tube furnace. Under a flowing atmosphere of 5% H₂ in Ar, ramp the temperature to 250°C at a rate of 5°C/min and hold for 2 hours. The thermal treatment reduces the Pt(II) complex to metallic Pt nanoparticles.

  • Passivation and Collection: Cool the furnace to room temperature under the same flowing gas. Once cool, switch the gas flow to an inert gas like nitrogen for 30 minutes to remove any adsorbed hydrogen before exposing the catalyst to air. The final Pt/C catalyst is now ready for characterization and use.

Catalyst_Prep_Workflow cluster_prep Step 1-3: Impregnation cluster_reduction Step 4-6: Reduction & Finishing dry_carbon Dry Carbon Support impregnate Impregnate Carbon (Incipient Wetness) dry_carbon->impregnate prep_solution Prepare Pt(NH₃)₂(NO₂)₂ Solution prep_solution->impregnate dry_powder Dry Impregnated Powder impregnate->dry_powder reduce Reduce in Furnace (H₂/Ar Atmosphere, 250°C) dry_powder->reduce passivate Cool and Passivate reduce->passivate catalyst Final 40% Pt/C Catalyst passivate->catalyst

Caption: Workflow for Pt/C catalyst preparation via incipient wetness impregnation.

Data Presentation: Typical Catalyst Characteristics
ParameterTypical Value RangeCharacterization Technique
Pt Loading (wt%)38-42%Thermogravimetric Analysis (TGA)
Pt Particle Size (nm)2.0 - 3.5 nmTransmission Electron Microscopy (TEM)
Pt Crystalline StructureFace-Centered Cubic (FCC)X-ray Diffraction (XRD)
Electrochemical Surface Area (ECSA)60 - 90 m²/gCyclic Voltammetry (CV)

Section 3: Application in Cyanide-Free Electroplating

Diamminedinitritoplatinum(II) is a critical component in modern cyanide-free electroplating baths.[1] It enables the deposition of bright, dense, and highly adherent platinum layers on various substrates, particularly in the electronics and jewelry industries.

Causality of Experimental Design:

The protocol involves creating a stable aqueous solution of a platinum-ammine complex at a low pH. Diamminedinitritoplatinum(II) is first reacted with an acid, such as amidosulphuric acid or sulfuric acid, to form a more soluble and electrochemically active platinum-ammine-sulphamato or -sulfato complex.[1][2] Operating at an acidic pH (typically <1) and elevated temperature (60-90°C) ensures high plating efficiency and deposit quality while preventing the precipitation of insoluble platinum hydroxides. A strong acid like sulfuric acid serves as the supporting electrolyte to provide conductivity.

Experimental Protocol: Platinum Electroplating Bath
  • Bath Preparation: In a 1 L beaker suitable for heating, add 600 mL of deionized water. Slowly and carefully, add 80 mL of concentrated sulfuric acid (97%) to the water with stirring. Caution: This is a highly exothermic process.

  • Platinum Complex Addition: Add a solution containing 16 g of platinum in the form of a pre-reacted platinum-amminesulphamato complex. This complex can be formed by reacting diamminedinitritoplatinum(II) with amidosulphuric acid.[1][2]

  • Final Volume Adjustment: Add deionized water to bring the total volume of the bath to 1 liter. The final platinum ion concentration will be 16 g/L. The pH should be less than 1.

  • Plating Conditions:

    • Heat the bath to the operating temperature, typically 80°C.

    • Use platinized titanium as the anode and the object to be plated as the cathode.

    • Immerse the pre-cleaned cathode in the bath.

    • Apply a DC current density in the range of 1-4 A/dm². A typical value is 2 A/dm².[1]

  • Deposition: Continue the electroplating process until the desired coating thickness is achieved. The deposition rate is dependent on the current density and bath efficiency.

Data Presentation: Plating Bath Composition and Coating Properties
ParameterOperating Range
Bath Composition
Platinum Ion Concentration5 - 30 g/L
Strong Acid (e.g., H₂SO₄)20 - 400 g/L
pH< 1.0
Operating Conditions
Temperature60 - 90 °C
Current Density1 - 4 A/dm²
Coating Properties
AppearanceBright, coherent
HardnessHigh
AdhesionExcellent
SolderabilityExcellent

Section 4: Application in Nanostructure Synthesis

The compound serves as a reliable platinum source for the solution-phase synthesis of complex nanostructures, such as cobalt-platinum (CoPt) alloy nanowires, which are of interest for magnetic data storage and catalysis.[4]

Causality of Experimental Design:

This protocol employs a co-reduction method in a high-boiling-point organic solvent. The solvent (e.g., dioctyl ether) allows for high reaction temperatures, which are necessary for nanoparticle crystallization and alloying. A reducing agent (e.g., 1,2-dodecanediol) reduces the platinum and cobalt precursors to their metallic states. Surfactants (oleic acid and oleylamine) are crucial; they dynamically coordinate to the surface of the growing nanoparticles, controlling their growth rate, preventing aggregation, and directing the final morphology into anisotropic shapes like nanowires.[6]

Experimental Protocol: Synthesis of CoPt Nanowires
  • Reaction Setup: In a three-neck flask equipped with a condenser and a thermocouple, combine 15 mL of dioctyl ether, 170 mg of oleic acid, and 160 mg of oleylamine.

  • Precursor Addition: Add 100 mg of cobalt(II) chloride and 105 mg of diamminedinitritoplatinum(II) to the mixture.

  • Degassing: Heat the mixture to 100°C under a gentle flow of nitrogen and maintain for 30 minutes to remove water and oxygen.

  • Reduction and Growth: Add 200 mg of 1,2-dodecanediol (reducing agent) to the mixture. Under a nitrogen blanket, heat the solution to 250°C and maintain this temperature for 45 minutes. The solution will turn dark, indicating nanoparticle formation.

  • Isolation: Cool the reaction mixture to room temperature. Add 20 mL of ethanol to precipitate the nanowires.

  • Purification: Centrifuge the mixture to collect the nanowires. Discard the supernatant. Re-disperse the product in 10 mL of hexane and repeat the precipitation and centrifugation step two more times to remove excess surfactants and byproducts.

  • Storage: Store the final CoPt nanowire product dispersed in a nonpolar solvent like hexane or toluene.

Nanowire_Synthesis cluster_setup Step 1-3: Setup & Degassing cluster_reaction Step 4: Co-reduction cluster_isolation Step 5-7: Purification mix Mix Solvent, Surfactants, and Metal Precursors degas Heat to 100°C under N₂ mix->degas add_reductant Add Reducing Agent degas->add_reductant heat_growth Heat to 250°C for 45 min (Nanowire Growth) add_reductant->heat_growth cool_precipitate Cool and Precipitate with Ethanol heat_growth->cool_precipitate centrifuge_wash Centrifuge and Wash cool_precipitate->centrifuge_wash store Store in Hexane centrifuge_wash->store

Caption: Workflow for the synthesis of CoPt alloy nanowires.

Section 5: Potential Application in Thermal Deposition

While organometallic precursors are more common for Chemical Vapor Deposition (CVD), the defined decomposition temperature of diamminedinitritoplatinum(II) (explosively decomposes at 200°C) presents a potential pathway for solvent-free deposition of platinum nanoparticles or thin films.[1] This area remains exploratory but is grounded in the principle of thermal decomposition of inorganic precursors.

Conceptual Protocol: Thermal Decomposition for Pt Nanoparticle Generation
  • Substrate Preparation: Place a thermally stable substrate (e.g., silicon wafer, alumina) in a tube furnace.

  • Precursor Placement: Place a ceramic boat containing a small amount (e.g., 20-50 mg) of diamminedinitritoplatinum(II) upstream from the substrate in the furnace.

  • Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., Argon) for 30 minutes to remove all oxygen. Maintain a slow, constant flow of inert gas throughout the process.

  • Decomposition: Heat the furnace to a temperature just above the decomposition point, for instance, 210-220°C. The precursor will decompose, releasing platinum atoms that can nucleate in the gas phase or deposit on the substrate surface.

  • Deposition/Annealing: Hold the temperature for a set duration (e.g., 15-60 minutes) to allow for nanoparticle formation and potential film growth or sintering.

  • Cooldown: Turn off the furnace and allow it to cool to room temperature under the inert gas flow before removing the substrate for analysis.

Section 6: Safety and Handling

Diamminedinitritoplatinum(II) is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid release to the environment.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. It is light-sensitive and should be stored accordingly.[1]

References

  • New method for synthesizing dinitroso diammineplatinum (II). (Patent No. CN102285693A).
  • Platinum plating bath. (Patent No. US5620583A).
  • Platinum Reduction Study on Pt/C Electro-catalysts for PEMFC. (2013). International Journal of Environmental and Ecological Engineering. [Link]

  • Synthesis of Ultrathin Palladium and Platinum Nanowires and a Study of Their Magnetic Properties. (2008). Angewandte Chemie International Edition. [Link]

  • Dihydrogen dinitrosulphatoplatinum solution. Johnson Matthey. [Link]

  • States of Pt in Pt/C catalyst precursors after impregnation, drying and reduction steps. (1998). Applied Catalysis A: General. [Link]

  • Platinum electroplating bath. (Patent No. JPH04297592A).
  • Preparation method of Pt/C (platinum/carbon) catalyst for fuel cell. (Patent No. CN103372429B).
  • Preparation method of dinitroso diammineplatinum. (Patent No. CN102285693A).
  • The preparation of Pt/C catalysts using various carbon materials for the cathode of PEMFC. (2010). International Journal of Hydrogen Energy. [Link]

  • Parameters characterizing the composition and structure of Pt/C catalysts. ResearchGate. [Link]

  • Properties of Pt/C catalysts prepared by adsorption of anionic precursor and reduction with hydrogen. Influence of acidity of solution. (2009). Applied Catalysis A: General. [Link]

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Application Notes & Protocols: Comprehensive Evaluation of Diamminedinitritoplatinum(II) as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of diamminedinitritoplatinum(II), a non-classical platinum(II) complex, as a potential anticancer agent. Recognizing the limitations of current platinum-based chemotherapeutics, including significant side effects and acquired resistance, the exploration of novel platinum compounds with alternative mechanisms of action is of paramount importance.[1][2] This guide outlines detailed protocols for the synthesis, characterization, and multi-tiered biological evaluation of diamminedinitritoplatinum(II), encompassing initial in vitro cytotoxicity screening, in-depth mechanistic studies, and preliminary in vivo efficacy and toxicity assessments. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data.

Introduction: The Rationale for Investigating Diamminedinitritoplatinum(II)

Cisplatin and its analogues are cornerstones of modern chemotherapy, exhibiting remarkable efficacy against a range of solid tumors.[3] Their mechanism of action is primarily attributed to the formation of DNA adducts, which obstruct replication and transcription, ultimately triggering apoptosis.[3] However, the clinical utility of these "classical" platinum drugs is hampered by severe dose-limiting toxicities and the development of resistance.[1][2]

Non-classical platinum complexes, such as diamminedinitritoplatinum(II), offer a promising avenue to circumvent these challenges.[1][4] The replacement of the chloride leaving groups with nitrite ligands is hypothesized to alter the complex's reactivity, cellular uptake, and DNA binding modes, potentially leading to a different spectrum of antitumor activity and a more favorable toxicity profile.[4] This document provides a systematic approach to rigorously test this hypothesis.

Synthesis and Characterization of Diamminedinitritoplatinum(II)

The synthesis of high-purity diamminedinitritoplatinum(II) is a critical first step for reliable biological evaluation. The following protocol is adapted from established methods for the synthesis of similar platinum(II) complexes.[5][6]

Synthesis Protocol

Objective: To synthesize cis-diamminedinitritoplatinum(II) from potassium tetrachloroplatinate(II).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonia solution (NH₃·H₂O, 25-28%)

  • Silver nitrate (AgNO₃)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel, filter paper)

  • Schlenk line (optional, for inert atmosphere)

Procedure:

  • Formation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in a minimal amount of deionized water. Add a stoichiometric amount of KI (4 equivalents) dissolved in water. Stir the solution at 40°C for 30 minutes. The color should change from red to dark brown, indicating the formation of K₂[PtI₄].

  • Synthesis of cis-[PtI₂(NH₃)₂]: To the solution from step 1, slowly add an excess of ammonia solution. A yellow precipitate of cis-[PtI₂(NH₃)₂] will form. Continue stirring for 1 hour at room temperature.

  • Isolation of cis-[PtI₂(NH₃)₂]: Collect the yellow precipitate by vacuum filtration, wash with cold water, then ethanol, and finally diethyl ether. Dry the product under vacuum.

  • Aquation to cis-[Pt(H₂O)₂(NH₃)₂]²⁺: Suspend the dried cis-[PtI₂(NH₃)₂] in deionized water. Add a stoichiometric amount of AgNO₃ (2 equivalents) dissolved in water. Stir the mixture in the dark overnight to precipitate silver iodide (AgI).

  • Removal of AgI: Filter the mixture to remove the AgI precipitate. The filtrate contains the aquated complex, cis-[Pt(H₂O)₂(NH₃)₂]²⁺.

  • Formation of cis-Diamminedinitritoplatinum(II): To the filtrate, add a stoichiometric amount of NaNO₂ (2 equivalents) dissolved in water. Stir the solution for 2 hours at room temperature. A pale-yellow precipitate of cis-diamminedinitritoplatinum(II) will form.

  • Final Product Isolation: Collect the precipitate by vacuum filtration, wash with cold water, ethanol, and diethyl ether. Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized complex must be confirmed using multiple analytical techniques:

  • ¹H NMR: To confirm the presence of the ammine ligands.

  • ¹⁹⁵Pt NMR: To determine the coordination environment of the platinum center.

  • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the ammine and nitrite ligands.

  • Elemental Analysis (C, H, N): To confirm the empirical formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

In Vitro Evaluation of Anticancer Activity

The in vitro evaluation of diamminedinitritoplatinum(II) is a tiered process, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Tier 1: Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of diamminedinitritoplatinum(II) against a panel of human cancer cell lines and to establish its half-maximal inhibitory concentration (IC₅₀).

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of diamminedinitritoplatinum(II) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Platinum Compounds

CompoundCancer Cell LineIC₅₀ (µM) after 48h
Diamminedinitritoplatinum(II)A549 (Lung)To be determined
MCF-7 (Breast)To be determined
HCT116 (Colon)To be determined
Cisplatin (Reference)A549 (Lung)To be determined
MCF-7 (Breast)To be determined
HCT116 (Colon)To be determined
Tier 2: Mechanistic Studies

Based on the cytotoxicity data, further experiments are conducted to elucidate the mechanism of cell death.

Objective: To determine if diamminedinitritoplatinum(II) induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with diamminedinitritoplatinum(II) at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Workflow for Apoptosis Detection

G A Cancer Cell Culture B Treatment with Diamminedinitritoplatinum(II) A->B C Cell Harvesting and Washing B->C D Staining with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Objective: To investigate the effect of diamminedinitritoplatinum(II) on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with diamminedinitritoplatinum(II) at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Platinum-based drugs often cause cell cycle arrest in the S or G2/M phase.[7][8]

Hypothesized Signaling Pathway for Diamminedinitritoplatinum(II) Action

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA_damage DNA Adducts/ Damage DNA->DNA_damage Covalent Binding Replication_stress Replication Stress DNA_damage->Replication_stress Apoptosis Apoptosis Replication_stress->Apoptosis p53 activation Drug Diamminedinitritoplatinum(II) Drug->DNA Cellular Uptake ROS ROS Generation Drug->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Hypothesized signaling pathway of diamminedinitritoplatinum(II).

In Vivo Evaluation of Antitumor Efficacy and Toxicity

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's therapeutic potential and safety profile in a physiological context.

Animal Model and Tumor Xenograft
  • Animal Model: Female athymic nude mice (6-8 weeks old) are commonly used.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Dosing and Administration
  • Treatment Initiation: Begin treatment when tumors reach a volume of approximately 100-150 mm³.

  • Drug Formulation: Dissolve diamminedinitritoplatinum(II) in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose).

  • Administration: Administer the compound via intraperitoneal (i.p.) injection.

  • Dosing Regimen: A typical regimen could be treatment every three days for a total of four to five doses. Multiple dose levels should be tested.[9]

Efficacy and Toxicity Endpoints
  • Antitumor Efficacy:

    • Tumor growth inhibition (TGI): Compare the tumor volumes of the treated groups to the vehicle control group.

    • Tumor weight at the end of the study.

  • Systemic Toxicity:

    • Monitor body weight changes throughout the study.

    • Observe for any signs of distress or morbidity.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Harvest major organs (liver, kidneys, spleen, etc.) for histopathological examination.

In Vivo Experimental Workflow

G A Tumor Cell Implantation B Tumor Growth to ~100-150 mm³ A->B C Randomization into Treatment Groups B->C D Drug Administration (i.p.) C->D E Monitoring: Tumor Volume, Body Weight D->E Repeated Dosing E->D F Endpoint Analysis: Tumor Weight, Histopathology, Blood Analysis E->F End of Study

Caption: Workflow for in vivo evaluation of antitumor efficacy.

Data Presentation: In Vivo Efficacy Summary

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-To be determined-To be determined
Diamminedinitritoplatinum(II)Low DoseTo be determinedTo be determinedTo be determined
High DoseTo be determinedTo be determinedTo be determined
CisplatinReference DoseTo be determinedTo be determinedTo be determined

Pharmacokinetic and Biodistribution Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of diamminedinitritoplatinum(II) is crucial for its development as a drug.

Protocol Outline:

  • Animal Model: Use healthy mice or rats.

  • Drug Administration: Administer a single dose of diamminedinitritoplatinum(II) intravenously (i.v.) or intraperitoneally (i.p.).

  • Sample Collection: Collect blood samples at various time points post-administration. At the final time point, collect major organs.

  • Platinum Quantification: Determine the platinum concentration in plasma and tissue homogenates using inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[10][11]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of diamminedinitritoplatinum(II) as a potential anticancer agent. A systematic approach, from synthesis and in vitro screening to in vivo efficacy and pharmacokinetic studies, is essential to determine its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its detailed molecular mechanisms, resistance profiles, and potential for combination therapies. The exploration of non-classical platinum complexes like diamminedinitritoplatinum(II) holds the promise of expanding the arsenal of effective and safer treatments for cancer patients.

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Application Notes and Protocols: Investigating the Interaction of Diamminedinitritoplatinum(II) with DNA and Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the interaction of diamminedinitritoplatinum(II) with DNA and proteins. While extensively utilized as a precursor in catalyst synthesis, the cytotoxic potential of diamminedinitritoplatinum(II) and analogous platinum(II) complexes stems from their interactions with key biological macromolecules.[1] By drawing parallels with the well-established mechanisms of cisplatin, this guide elucidates the theoretical framework and provides detailed experimental protocols for investigating these interactions. We cover the fundamental mechanisms of DNA adduct formation and protein binding, and offer step-by-step protocols for their characterization and quantification using a suite of biophysical and analytical techniques.

Introduction: Understanding Diamminedinitritoplatinum(II) in a Biological Context

Diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], is a square-planar platinum(II) coordination complex.[2] While its primary industrial application is as a precursor for platinum-based catalysts, its structural similarity to the landmark anticancer drug cisplatin, cis-diamminedichloroplatinum(II), warrants a thorough investigation of its biological activity.[3]

The cytotoxic mechanism of platinum(II) complexes is predominantly attributed to their ability to form covalent adducts with nuclear DNA.[4][5] This process, however, is not direct. The parent compound acts as a prodrug that must first be activated. The key difference between diamminedinitritoplatinum(II) and cisplatin lies in their "leaving groups"—the ligands that are displaced to enable DNA binding. In cisplatin, these are two chloride ions; in the subject compound, they are two nitrite ions.

Intracellularly, where the chloride concentration is low, the chloride ligands of cisplatin are hydrolyzed and replaced by water molecules in a process called aquation.[6] This forms a highly reactive, positively charged aqua species that readily attacks nucleophilic sites on DNA. The nitrite ligands in diamminedinitritoplatinum(II) are generally more strongly bound than chloride ligands, suggesting that its aquation and subsequent reaction with DNA would occur at a slower rate compared to cisplatin.[7] Understanding this kinetic difference is crucial for interpreting its biological effects.

The Primary Target: Interaction with DNA

The interaction of activated platinum(II) complexes with DNA is a multi-step process that results in significant structural distortion of the double helix, ultimately triggering cellular apoptosis.[4]

Mechanism of DNA Adduct Formation
  • Cellular Uptake and Aquation: The neutral complex enters the cell, where the low intracellular chloride concentration facilitates the slow displacement of one or both nitrite ligands by water molecules. This generates a reactive, electrophilic monoaqua- or diaquaplatinum species.

  • Monofunctional Adduct Formation: The aquated complex rapidly binds to a nucleophilic site on a DNA base, forming a monofunctional adduct. The N7 atom of guanine is the most preferential binding site, followed by the N7 of adenine.[5][6]

  • Bifunctional Cross-link Formation: Following the initial binding, the second labile site on the platinum complex (either another aqua ligand or the remaining nitrite group) reacts with a second base. This "closes the loop" and forms a stable, bifunctional adduct. The most common adducts are 1,2-intrastrand cross-links between adjacent guanine residues.[8][9]

Structural Consequences for DNA

The formation of these bifunctional adducts forces a significant conformational change in the DNA structure:

  • Bending and Unwinding: The DNA helix bends towards the major groove and locally unwinds.[10][11]

  • Inhibition of Cellular Processes: This distortion is recognized by cellular proteins, but it also physically obstructs the progression of DNA and RNA polymerases, thereby stalling DNA replication and transcription.[9]

  • Apoptosis Induction: The persistence of these DNA lesions and the resulting stalled cellular machinery signal the cell to initiate programmed cell death (apoptosis).[4]

G cluster_0 Extracellular Space (High Cl⁻) cluster_1 Intracellular Space (Low Cl⁻) Pt_complex [Pt(NH₃)₂(NO₂)₂] (Inactive Prodrug) Pt_aqua [Pt(NH₃)₂(NO₂)(H₂O)]⁺ (Reactive Monoaqua Species) Pt_complex->Pt_aqua Cellular Uptake & Aquation (-NO₂⁻, +H₂O) DNA Nuclear DNA Pt_aqua->DNA 1. Covalent Binding (N7 of Guanine) Mono_adduct Monofunctional Adduct Bi_adduct Bifunctional Adduct (1,2-GG Intrastrand Cross-link) Mono_adduct->Bi_adduct 2. Cross-link Formation Distortion DNA Bending & Unwinding Bi_adduct->Distortion Apoptosis Replication/Transcription Stall Apoptosis Distortion->Apoptosis

Diagram 1. Generalized mechanism of DNA interaction for a diamminedinitritoplatinum(II) complex.

Secondary Interactions: Binding to Proteins

Upon administration, a significant fraction of any platinum drug binds to proteins, a process that profoundly influences its pharmacokinetics, efficacy, and toxicity.[12]

Extracellular Protein Binding

In the bloodstream, platinum complexes can bind to high-abundance plasma proteins, most notably human serum albumin (HSA) and transferrin.[12][13] This binding can have several consequences:

  • Drug Deactivation: Irreversible binding to plasma proteins can sequester the drug, preventing it from reaching tumor cells and effectively deactivating it.[12]

  • Transport and Distribution: Protein binding can serve as a transport mechanism, influencing the drug's distribution throughout the body.[12]

  • Toxicity: Accumulation of platinum-protein adducts can contribute to toxic side effects, such as nephrotoxicity.[12]

Intracellular Protein Binding

Inside the cell, platinum complexes can interact with a wide array of proteins and sulfur-containing peptides. Glutathione (GSH) and metallothioneins are key players in detoxification, binding to platinum and facilitating its efflux from the cell, which is a common mechanism of drug resistance.[14] Furthermore, binding to other functional proteins, such as enzymes or structural proteins, can disrupt their function and contribute to the overall cytotoxic effect.[14][15]

Analytical Technique Principle Application Reference
HPLC-ICP-MS Chromatographic separation of proteins followed by sensitive elemental (Pt) detection.Quantifying platinum bound to specific plasma proteins (e.g., albumin, transferrin).[12][16]
ESI-MS/MS Mass spectrometry to identify peptides and pinpoint amino acid binding sites after enzymatic digestion.Identifying the precise binding sites of platinum on a target protein.[12]
Pull-Down Assay + LC-MS/MS Immobilized platinum compound captures binding partners from a cell lysate for identification by mass spectrometry.Discovering novel intracellular protein targets.[15]
Circular Dichroism (CD) Measures changes in protein secondary structure upon platinum binding.Assessing conformational changes in proteins induced by the complex.[12]

Table 1. Key techniques for studying platinum-protein interactions.

Experimental Protocols

The following protocols provide methodologies to investigate the interaction of diamminedinitritoplatinum(II) with DNA and proteins.

Protocol 1: Biophysical Characterization of DNA Binding

Objective: To qualitatively assess the binding of diamminedinitritoplatinum(II) to DNA and its effect on DNA conformation.

Principle: Covalent binding and intercalation of platinum complexes alter the physical properties of DNA. UV-Vis spectrophotometry can detect changes in the DNA base stacking environment.[17] Agarose gel electrophoresis can visualize changes in the topology of supercoiled plasmid DNA, as binding and cross-linking will cause the DNA to unwind and migrate differently.[10]

Materials:

  • Diamminedinitritoplatinum(II)

  • Calf Thymus DNA (CT-DNA) for spectroscopy

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19) for gel electrophoresis

  • Tris-HCl buffer (pH 7.4), NaCl

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye, Ethidium bromide or SYBR Safe DNA stain

Methodology:

  • UV-Vis Titration: a. Prepare a stock solution of CT-DNA in Tris buffer and determine its concentration using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).[18] b. Prepare a stock solution of the platinum complex in the same buffer. c. Keep the concentration of CT-DNA constant in a quartz cuvette. d. Add increasing aliquots of the platinum complex solution. Incubate the mixture at 37 °C for a defined period (e.g., 24-48 hours, to account for slow aquation). e. Record the UV-Vis spectrum (220-350 nm) after each addition. f. Interpretation: Covalent binding to bases typically causes hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the DNA's λ_max at ~260 nm.[17][19]

  • Agarose Gel Electrophoresis (DNA Unwinding Assay): a. Set up reactions containing a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) in buffer. b. Add increasing concentrations of diamminedinitritoplatinum(II). c. Incubate all samples at 37 °C for 24-48 hours in the dark. d. Stop the reaction by adding NaCl to a final concentration of 200 mM. e. Add DNA loading dye and load the samples onto a 1% agarose gel. f. Run the gel in TAE buffer until the dye front has migrated sufficiently. g. Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. h. Interpretation: Unmodified supercoiled DNA (Form I) migrates fastest. As the platinum complex binds, it unwinds the DNA, causing it to relax and migrate slower, similar to the nicked-circular form (Form II).[10] At higher concentrations, it may re-condense the DNA, causing it to migrate faster again.

G cluster_0 UV-Vis Spectroscopy cluster_1 Agarose Gel Electrophoresis start Prepare Reagents (Pt Complex, DNA, Buffers) uv_1 Titrate DNA with Pt Complex start->uv_1 gel_1 Incubate Plasmid DNA with Pt Complex start->gel_1 uv_2 Incubate (37°C) uv_1->uv_2 uv_3 Record Spectra uv_2->uv_3 uv_4 Analyze for Hypochromism & Bathochromic Shift uv_3->uv_4 uv_4->end_uv Binding Confirmed gel_2 Run Agarose Gel gel_1->gel_2 gel_3 Stain & Visualize gel_2->gel_3 gel_4 Analyze DNA Mobility Shift (Unwinding) gel_3->gel_4 gel_4->end_gel Conformational Change Confirmed

Diagram 2. Workflow for biophysical analysis of DNA binding.

Protocol 2: Quantification of Platinum-DNA Adducts by HPLC-ICP-MS

Objective: To accurately quantify the number of platinum adducts formed on DNA in a cellular context.

Principle: This highly sensitive technique involves isolating DNA from treated cells, digesting it into individual nucleotides, separating the platinated nucleotides from unmodified ones using High-Performance Liquid Chromatography (HPLC), and detecting the platinum element with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[20][21]

Materials:

  • Cell line of interest (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • Diamminedinitritoplatinum(II)

  • DNA isolation kit (e.g., Qiagen DNeasy)

  • Nuclease P1, Alkaline Phosphatase

  • HPLC system with a reverse-phase column (e.g., C18)

  • ICP-MS instrument

Methodology:

  • Cell Treatment and DNA Isolation: a. Culture cells to ~80% confluency. b. Treat cells with varying concentrations of diamminedinitritoplatinum(II) for a specified time (e.g., 24 hours). Include an untreated control. c. Harvest cells, wash with PBS, and count them. d. Isolate genomic DNA using a commercial kit, following the manufacturer's instructions. Ensure the final DNA is free of RNA contamination. e. Quantify the DNA concentration using a spectrophotometer.

  • Enzymatic Digestion: a. To 20-50 µg of isolated DNA, add Nuclease P1 in its appropriate buffer. b. Incubate at 37 °C for 2-4 hours to digest DNA to deoxynucleoside monophosphates. c. Add Alkaline Phosphatase and its buffer. d. Incubate at 37 °C for another 2-4 hours to dephosphorylate to deoxynucleosides.

  • HPLC-ICP-MS Analysis: a. Inject the digested sample onto the HPLC column. b. Run a gradient elution method to separate the unmodified deoxynucleosides from the platinum-containing adducts. c. Direct the HPLC eluent into the ICP-MS nebulizer. d. Monitor the signal for the platinum isotope (e.g., ¹⁹⁵Pt). e. Quantify the amount of platinum in the adduct peaks by comparing to a platinum standard curve.

  • Data Analysis: a. Calculate the amount of Pt (in pg or fmol) per µg of DNA.[22] b. This value represents the level of DNA platination and can be compared across different doses or cell lines.

Protocol 3: Identification of Intracellular Protein Binding Partners

Objective: To identify the specific proteins within a cell that bind to diamminedinitritoplatinum(II).

Principle: A platinum complex is chemically linked to a solid support (agarose beads). This "bait" is incubated with a cell lysate. Proteins that bind to the platinum complex are captured on the beads, washed, and then eluted. The identified proteins are then analyzed by mass spectrometry.[15]

Materials:

  • Diamminedinitritoplatinum(II) or an analogue with a suitable linker

  • NHS-activated Sepharose/Agarose beads

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers (containing varying salt concentrations)

  • Elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer)

  • SDS-PAGE equipment, Coomassie blue stain

  • Mass spectrometry facility (for LC-MS/MS analysis)

Methodology:

  • Preparation of Platinum-Agarose Bait: a. Synthesize an analogue of the platinum complex with a primary amine linker suitable for coupling (this is a synthetic chemistry step and may require collaboration). b. Couple the platinum-linker compound to NHS-activated agarose beads according to the manufacturer's protocol. c. Use un-derivatized agarose beads as a negative control.

  • Cell Lysis and Pull-Down: a. Grow and harvest cells as described in Protocol 2. b. Lyse the cells on ice using a suitable lysis buffer. c. Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration (e.g., by BCA assay). d. Incubate a defined amount of total protein (e.g., 1-2 mg) with the platinum-agarose beads (and control beads) overnight at 4 °C with gentle rotation.

  • Washing and Elution: a. Pellet the beads by gentle centrifugation and discard the supernatant. b. Wash the beads extensively with lysis buffer containing increasing concentrations of NaCl to remove non-specific binders. c. Elute the specifically bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification: a. Separate the eluted proteins on a 1D SDS-PAGE gel. b. Stain the gel with Coomassie blue. c. Excise the protein bands that are present in the platinum-bead lane but absent or significantly reduced in the control lane. d. Submit the excised bands for in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

G start Prepare Cell Lysate pulldown Incubate Lysate with Bait (Pull-Down) start->pulldown bait Synthesize & Prepare Pt-Agarose 'Bait' bait->pulldown wash Wash Beads to Remove Non-Specific Binders pulldown->wash elute Elute Bound Proteins wash->elute sds Separate Proteins by SDS-PAGE elute->sds excise Excise Specific Bands sds->excise ms In-Gel Digestion & LC-MS/MS Analysis excise->ms identify Identify Protein Binding Partners ms->identify

Diagram 3. Workflow for identifying protein binding partners via a pull-down assay.

Conclusion

While diamminedinitritoplatinum(II) is not a clinical agent, studying its interactions with DNA and proteins provides valuable insights into the fundamental mechanisms of platinum-based compounds. Its slower reactivity compared to cisplatin offers a different kinetic profile that can be exploited in research settings. The protocols detailed herein provide a robust framework for researchers to characterize the binding events, quantify the extent of DNA damage, and identify the protein targets of this and other novel platinum complexes, thereby aiding in the rational design of future metallodrugs.

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Application Notes & Protocols: Growing High-Quality Single Crystals of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the techniques and methodologies for growing single crystals of diamminedinitritoplatinum(II), a key precursor in the synthesis of platinum-based catalysts and materials. Drawing from established crystallographic practices and specific literature findings, this document offers both explicit protocols and the scientific rationale behind the experimental choices, empowering researchers to cultivate high-quality single crystals suitable for X-ray diffraction analysis and other advanced characterization techniques.

Introduction: The Significance of Single-Crystal Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]), often referred to as "P salt," is a cornerstone material in materials science and catalysis. It serves as an active precursor for the preparation of platinum-based catalysts on various supports, such as carbon black and graphene nanosheets.[1][2][3] The ability to grow well-ordered single crystals of this compound is paramount for unambiguously determining its molecular structure, understanding its solid-state properties, and ensuring the highest purity for downstream applications. Single-crystal X-ray diffraction provides the definitive atomic arrangement, which is crucial for structure-property relationship studies and for validating the quality of the synthesized material.

This document outlines the essential steps for obtaining these crystals, from precursor synthesis to the application of specific crystallization techniques.

Precursor Synthesis: Preparation of Diamminedinitritoplatinum(II)

High-purity starting material is a prerequisite for successful crystallization. While diamminedinitritoplatinum(II) is commercially available, an in-house synthesis can provide greater control over purity. A common synthetic route involves the reaction of a platinum(II) source with a nitrite salt in the presence of ammonia.

A representative synthesis procedure is as follows:

  • Start with a solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

  • React K₂[PtCl₄] with an excess of sodium nitrite (NaNO₂) to form the tetranitritoplatinate(II) complex ([Pt(NO₂)₄]²⁻).

  • Introduce ammonia (NH₃) to the solution. The ammine ligands will displace the nitrite ligands to form diamminedinitritoplatinum(II).

  • The product, being sparingly soluble in cold water, will precipitate.[4]

  • The crude product should be washed with cold water and can be recrystallized from hot water to improve purity.[5]

Crystallization Methodologies for Diamminedinitritoplatinum(II)

The successful growth of single crystals is often a blend of established techniques and empirical optimization. The key is to approach supersaturation slowly and in a controlled manner.[6][7] Below are detailed protocols for the most effective methods for growing single crystals of diamminedinitritoplatinum(II).

Protocol 1: Slow Evaporation from an Aqueous Solution (Confirmed Method)

This method has been successfully used to obtain single crystals of cis-diamminedinitritoplatinum(II) suitable for X-ray diffraction.[8] It relies on the gradual increase in concentration of the complex in an aqueous solution as the solvent evaporates.

Principle: As water slowly evaporates from a saturated or near-saturated solution, the concentration of diamminedinitritoplatinum(II) surpasses its solubility limit, leading to the nucleation and subsequent growth of crystals. The slow rate of evaporation is crucial for the formation of large, well-ordered single crystals.[5][6]

Step-by-Step Protocol:

  • Prepare a Saturated Solution: In a clean glass vial, dissolve diamminedinitritoplatinum(II) in high-purity water. The compound is more soluble in hot water.[4] Gently heat the solution (e.g., in a water bath) to facilitate dissolution and create a saturated or near-saturated solution.

  • Filtration: If any particulate impurities are present, filter the hot solution through a pre-warmed filter (e.g., a syringe filter or a pipette with a cotton plug) into a clean crystallization vessel. This step is critical to remove potential nucleation sites that could lead to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation Setup:

    • Cover the vial with a cap that is not airtight. A common practice is to use parafilm with a few pinholes pricked into it. This allows for slow solvent evaporation while preventing dust and other contaminants from entering the vessel.

    • Place the vial in a location with a stable temperature and minimal vibrations. A desiccator or a quiet corner of a laboratory bench is suitable.

  • Crystal Growth: Allow the solution to stand undisturbed. Crystal growth can be a slow process, potentially taking several days to weeks. For cis-[Pt(NO₂)₂(NH₃)₂], a growth period of up to two months has been reported for obtaining high-quality crystals from a plating electrolyte.[8]

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in at least two dimensions) have formed, carefully remove them from the mother liquor using a pipette or fine-tipped forceps. Wash the crystals with a small amount of cold solvent (in this case, ice-cold water) to remove any residual mother liquor and then allow them to dry.

Diagram of the Slow Evaporation Workflow:

slow_evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting dissolve Dissolve Pt(NH₃)₂(NO₂)₂ in hot water filter Hot filtration to remove impurities dissolve->filter setup Place in a stable environment with a pierced cap filter->setup growth Allow slow evaporation (days to weeks) setup->growth harvest Remove crystals from mother liquor growth->harvest wash Wash with cold solvent harvest->wash dry Air dry wash->dry

Caption: Workflow for single-crystal growth by slow evaporation.

Protocol 2: Vapor Diffusion

Vapor diffusion is a powerful and widely used technique for crystallizing small molecules, especially when only small amounts of the compound are available.[8][9] It involves the controlled precipitation of a compound from a solution by the diffusion of a vapor-phase "anti-solvent."

Principle: A solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Step-by-Step Protocol:

  • Solvent Selection:

    • Solvent: Choose a solvent in which diamminedinitritoplatinum(II) is soluble. Given its properties, water or a dilute aqueous ammonia solution would be a suitable choice.[4][5]

    • Anti-solvent: Select a volatile solvent that is miscible with the primary solvent but in which the compound is insoluble. For an aqueous solution of the platinum complex, suitable anti-solvents could include methanol, ethanol, or acetone.

  • Prepare the Solutions:

    • Prepare a concentrated solution of diamminedinitritoplatinum(II) in the chosen solvent in a small vial (e.g., a 1-dram vial).

    • In a larger vial or beaker, place a small amount of the anti-solvent.

  • Vapor Diffusion Setup:

    • Carefully place the small vial containing the compound solution inside the larger vial, ensuring that the two liquids do not mix.

    • Seal the larger vial tightly with a cap or parafilm.

  • Crystal Growth: Store the setup in a vibration-free environment at a constant temperature. To further slow down the diffusion process and encourage the growth of larger crystals, the setup can be placed in a refrigerator.[10]

  • Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, harvest them as described in the slow evaporation protocol.

Diagram of the Vapor Diffusion Setup:

vapor_diffusion cluster_setup Vapor Diffusion Setup outer_vial Sealed Outer Vial inner_vial Inner Vial anti_solvent Anti-solvent solution Solution of Pt(NH₃)₂(NO₂)₂ vapor Vapor Diffusion solution->vapor vapor->anti_solvent

Caption: Schematic of a vapor diffusion crystallization setup.

Protocol 3: Slow Cooling

This classical recrystallization method can be adapted for single-crystal growth by carefully controlling the cooling rate. It is most effective for compounds that exhibit a significant increase in solubility with temperature.

Principle: A saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization. A very slow cooling rate is essential to promote the growth of a few large crystals rather than many small ones.[6]

Step-by-Step Protocol:

  • Prepare a Saturated Solution: Dissolve diamminedinitritoplatinum(II) in a minimal amount of hot water to create a saturated solution.

  • Insulated Cooling: Place the container with the hot solution into a larger, insulated container (e.g., a Dewar flask filled with hot water or a beaker wrapped in glass wool). This will ensure that the solution cools to room temperature over a period of several hours or even days.

  • Crystal Growth: Allow the setup to cool undisturbed. As the temperature gradually decreases, crystals should form.

  • Further Cooling: Once the solution has reached room temperature, it can be transferred to a refrigerator and then a freezer to maximize the yield of crystals, although this may sometimes lead to the formation of smaller crystals.

  • Harvesting: Collect the crystals as previously described.

Troubleshooting and Key Considerations

  • Purity of the Starting Material: Impurities can inhibit crystal growth or act as nucleation sites, leading to the formation of microcrystalline powder. Ensure the diamminedinitritoplatinum(II) is of high purity before attempting crystallization.[5]

  • Solvent Choice: While water is the most likely solvent for this compound, exploring mixtures of solvents could be beneficial if single-solvent systems are unsuccessful.

  • Controlling Nucleation: Avoid scratching the inside of the crystallization vessel, as scratches can act as nucleation sites. Ensure all vessels are scrupulously clean.

  • Patience is Key: Crystal growth is often a slow process. Avoid the temptation to disturb the crystallization setup.[9]

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to excessively high concentration or too rapid a change in conditions. Try using a more dilute solution or a slower cooling/evaporation rate.

Data Presentation: Summary of Crystallization Parameters

Technique Principle Solvent(s) Key Parameters Typical Duration
Slow Evaporation Gradual increase in concentrationWaterStable temperature, slow evaporation rateDays to Months[8]
Vapor Diffusion Decreasing solubility via anti-solvent vaporSolvent: WaterAnti-solvent: Methanol, Ethanol, AcetoneSolvent/anti-solvent choice, temperatureDays to Weeks
Slow Cooling Temperature-dependent solubilityWaterVery slow cooling rateHours to Days

References

  • UIV Chem. Diammineplatinum(II) Nitrite, 14286-02-3, Pt(NH3)2(NO2)2. Available from: [Link]

  • ResearchGate. Representation of the molecular structure of cis-[Pt(NH3)2(NO2)2]. Available from: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]

  • Chemistry LibreTexts. 2.1: Recrystallization. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available from: [Link]

  • ResearchGate. I would like to know about how can crystallization of metal complexes take place? Available from: [Link]

  • Reddit. Guides for crystallization, particularly of inorganic complexes. Available from: [Link]

  • University of Washington. How to Grow Crystals. Available from: [Link]

  • MDPI. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Available from: [Link]

  • LabXchange. Lab Procedure: Recrystallization. Available from: [Link]

  • SLS. Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH. Available from: [Link]

  • ResearchGate. One-Step Preparation and Crystallization of Almost Insoluble Palladium(II) and Platinum(II/IV) Complexes from a Biphasic Solvent System. Available from: [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]

  • University of Fribourg. Guide for crystallization. Available from: [Link]

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Application Note & Protocol: High-Fidelity Electrodeposition of Platinum Films Using Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the electrodeposition of high-quality platinum films from diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]), commonly known as P-salt. This precursor is a cornerstone for cyanide-free platinum plating, yielding deposits with desirable characteristics such as high hardness, low electrical resistance, and excellent solderability, making them suitable for applications in electronics, catalysis, and biomedical devices.[1] This guide delves into the fundamental electrochemistry, provides detailed step-by-step protocols for bath preparation and deposition, and discusses the critical interplay between process parameters and the resulting film properties.

Introduction: The Significance of P-Salt in Platinum Electroplating

Platinum thin films are indispensable in a myriad of advanced technological applications, from catalytic converters and fuel cell electrodes to biocompatible coatings on medical implants and high-performance electronic components.[2] The method of electrodeposition offers precise control over film thickness, morphology, and purity. Historically, platinum plating baths often relied on cyanide or highly corrosive chloride-based electrolytes, such as chloroplatinic acid, which pose significant environmental and safety hazards and can lead to spongy or stressed deposits.[3]

Diamminedinitritoplatinum(II), or P-salt, has emerged as a superior alternative for cyanide-free electroplating.[1] Its aqueous solutions, typically buffered, are more stable and less corrosive to substrates compared to traditional formulations.[4] P-salt based electrolytes can produce bright, adherent, and low-stress platinum films, making this method particularly valuable for applications requiring dense and durable coatings.[5][6]

Underlying Principles: Electrochemistry of the [Pt(NH₃)₂(NO₂)₂] System

The electrodeposition of platinum from a P-salt bath is a complex process involving the reduction of the Pt(II) complex at the cathode. The overall reaction can be simplified as:

[Pt(NH₃)₂(NO₂)₂] + 2e⁻ → Pt(s) + 2NH₃ + 2NO₂⁻

The stability of the Pt(II) complex is a key factor. The ligands (ammonia and nitrite) must be sufficiently labile to be displaced at the electrode surface, allowing for the reduction of the platinum ion. The composition of the electrolyte, including the supporting electrolytes and pH, plays a crucial role in the deposition mechanism and the quality of the resulting film.[7] For instance, the presence of nitrite ions (NO₂⁻) and their potential reduction on the platinum surface can influence the overall reaction kinetics and film morphology.[8]

The choice of supporting electrolyte and buffering agents is critical for maintaining a stable pH and ensuring good conductivity of the bath.[9] Common additives include phosphates, sulfamates, or carbonates, which help to produce consistent and high-quality platinum deposits.[3][5][10]

Materials and Methods

Equipment
  • Potentiostat/Galvanostat: Capable of operating in both potentiostatic (constant voltage) and galvanostatic (constant current) modes.

  • Three-Electrode Electrochemical Cell:

    • Working Electrode (Substrate): Material to be coated (e.g., gold, titanium, glassy carbon).

    • Counter Electrode: Platinum mesh or foil.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle or Water Bath with Temperature Controller

  • pH Meter

  • Beakers, Graduated Cylinders, and other standard laboratory glassware

  • Fume Hood

Reagents
  • Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]), P-salt: (CAS: 14286-02-3)[1][5][6][11]

  • Supporting Electrolyte/Buffer: (Select one of the formulations below)

    • Phosphate-based: Disodium hydrogen phosphate (Na₂HPO₄), Diammonium hydrogen phosphate ((NH₄)₂HPO₄)[5]

    • Sulfamic Acid-based: Sulfamic acid (H₃NSO₃)[3]

    • Carbonate-based: Sodium carbonate (Na₂CO₃)[10]

  • Deionized (DI) Water (Resistivity > 18 MΩ·cm)

  • Ammonium Hydroxide (NH₄OH): For pH adjustment.

  • Substrate Cleaning Reagents: Acetone, Isopropanol, and appropriate etchants if necessary (e.g., piranha solution for glass/silicon substrates - EXTREME CAUTION REQUIRED ).

Safety Precautions: Diamminedinitritoplatinum(II) is a hazardous substance. Always handle it within a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust or contact with skin.

Experimental Protocols

Substrate Preparation

Proper substrate preparation is paramount for achieving good adhesion and uniformity of the platinum film.

  • Degreasing: Sequentially sonicate the substrate in acetone and isopropanol for 10-15 minutes each.

  • Rinsing: Thoroughly rinse the substrate with DI water.

  • Drying: Dry the substrate under a stream of nitrogen or in an oven.

  • Surface Activation (if required): For some substrates, an additional activation step may be necessary. This could involve electrochemical cleaning or a brief dip in an appropriate acid or base solution, followed by extensive rinsing with DI water. For example, an oxygen plasma treatment can be effective for creating a stable surface.[12]

Electrolyte Bath Preparation (Example: Phosphate-Buffered Bath)

This protocol describes the preparation of a phosphate-buffered P-salt electrolyte, a common and stable formulation.

  • Dissolve Buffers: In a beaker, dissolve the required amounts of disodium hydrogen phosphate and diammonium hydrogen phosphate in DI water to create the buffer solution.[5] A typical concentration is in the range of 30-100 g/L for each.

  • Add P-salt: While stirring, slowly add the diamminedinitritoplatinum(II) (P-salt) to the buffer solution. The concentration of platinum in the bath typically ranges from 5 to 20 g/L.[13]

  • Heating and Dissolution: Gently heat the solution to approximately 70-95 °C while stirring continuously until the P-salt is completely dissolved, resulting in a clear, pale-yellow solution.[9]

  • pH Adjustment: Cool the solution to the desired operating temperature (typically 60-90 °C). Measure the pH and adjust it to the target range (often alkaline, e.g., pH 9-11) using ammonium hydroxide.

  • Final Volume: Add DI water to reach the final desired volume.

Electrodeposition Workflow

The following diagram illustrates the general workflow for the electrodeposition process.

Electrodeposition_Workflow cluster_prep Preparation cluster_deposition Electrodeposition cluster_post Post-Processing & Analysis A Substrate Cleaning (Degreasing, Rinsing, Drying) C Assemble 3-Electrode Cell A->C B Electrolyte Bath Preparation (Dissolution, pH Adjustment) B->C D Set Deposition Parameters (Temperature, Stirring, Potential/Current) C->D E Initiate Electrodeposition D->E F Rinse and Dry Deposited Film E->F G Characterization (SEM, XRD, CV) F->G

Caption: Experimental workflow for platinum film electrodeposition.

Step-by-Step Deposition Procedure
  • Assemble the Cell: Place the prepared substrate (working electrode), platinum counter electrode, and reference electrode into the electrochemical cell containing the P-salt electrolyte.

  • Equilibrate Temperature: Heat the cell to the desired operating temperature (e.g., 75 °C) and allow it to stabilize.

  • Set Parameters: Configure the potentiostat/galvanostat for either potentiostatic or galvanostatic deposition. Typical current densities range from 1 to 10 mA/cm².[13]

  • Initiate Deposition: Begin the electrodeposition process for the calculated duration to achieve the desired film thickness. Gentle stirring is recommended to ensure uniform mass transport.

  • Post-Deposition: Once the deposition is complete, turn off the potentiostat, carefully remove the substrate, and immediately rinse it thoroughly with DI water to remove any residual electrolyte.

  • Drying: Dry the platinum-coated substrate with a stream of nitrogen.

Influence of Deposition Parameters on Film Properties

The properties of the electrodeposited platinum film are highly dependent on the deposition parameters. The interplay between these variables allows for the fine-tuning of the film's characteristics.

ParameterTypical RangeEffect on Film Properties
Current Density 0.5 - 10 A/dm² (or mA/cm²)Low: Smoother, denser films. High: Can lead to rougher, more porous, or "burnt" deposits. May decrease current efficiency.[9][13]
Temperature 40 - 95 °CHigher temperatures generally improve conductivity, increase deposition rate, and can lead to brighter deposits. However, it also increases the rate of ammonia evaporation.[9]
pH 7.5 - 11.0Affects the stability of the platinum complex and the hydrogen evolution reaction. An optimal pH is crucial for high current efficiency and good deposit quality.[13][14]
Pt Concentration 5 - 20 g/LHigher concentrations allow for higher deposition rates and can influence the morphology of the deposit.
Agitation Gentle to moderateEnsures a consistent supply of platinum ions to the cathode surface, preventing depletion and promoting uniform film growth.

The following diagram illustrates the relationships between key deposition parameters and the resulting film characteristics.

Parameter_Influence cluster_params Deposition Parameters cluster_props Film Properties CurrentDensity Current Density Thickness Thickness & Rate CurrentDensity->Thickness directly proportional Morphology Morphology (Roughness, Grain Size) CurrentDensity->Morphology influences Efficiency Current Efficiency CurrentDensity->Efficiency inversely proportional at high values Temperature Temperature Temperature->Thickness increases rate Temperature->Morphology affects brightness Stress Internal Stress Temperature->Stress can relieve pH pH pH->Morphology strong influence pH->Efficiency critical for optimization Agitation Agitation Agitation->Thickness promotes uniformity Agitation->Morphology prevents defects Adhesion Adhesion

Caption: Interplay of deposition parameters and film properties.

Characterization of Platinum Films

After deposition, it is essential to characterize the film to ensure it meets the required specifications.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and check for defects like cracks or pores.[12][15]

  • X-ray Diffraction (XRD): To determine the crystal structure, preferred orientation, and crystallite size of the platinum film.

  • Cyclic Voltammetry (CV): To measure the electrochemically active surface area (ECSA) of the platinum film, which is particularly important for catalytic applications.[15][16]

  • Profilometry or Cross-sectional SEM: To measure the film thickness.

  • Adhesion Tests: Simple methods like the tape test can provide a qualitative assessment of film adhesion.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Adhesion Improper substrate cleaning; Substrate surface is too passive; Internal stress in the deposit.Improve cleaning protocol; Use a surface activation step; Optimize current density and temperature to reduce stress.
Burnt or Powdery Deposit Current density is too high; Insufficient agitation; Low platinum concentration.Reduce current density; Increase stirring speed; Replenish platinum in the bath.
Low Deposition Rate Low current density; Low temperature; Incorrect pH.Increase current density or temperature; Adjust pH to the optimal range.
Film is Dark or Dull Contamination in the bath; Incorrect pH or temperature.Filter the electrolyte; Verify and adjust bath parameters.

References

  • Current time information in Buckinghamshire, GB. (n.d.). Google Search.
  • Diamminedinitritoplatinum(II) | 14286-02-3. (n.d.). ChemicalBook.
  • Fidelman, M. (1961). Platinum plating composition and process. U.S. Patent No. 2,984,604. Washington, DC: U.S. Patent and Trademark Office.
  • What is Diamminedinitritoplatinum(II)? (n.d.). Guidechem.
  • Electrodeposition of platinum from platinum–ammine based baths. (n.d.). ResearchGate.
  • Roo, J. D., & Pushpavanam, M. (2006). Electrodeposition of platinum from platinum-ammine based baths. Transactions of the Institute of Metal Finishing, 84(2), 79-82.
  • Schumpelt, K. (1967). Electrolytes for the electrodeposition of platinum. U.S. Patent No. 3,347,757. Washington, DC: U.S. Patent and Trademark Office.
  • Diamminedinitritoplatinum(II) | 14286-02-3. (n.d.). ChemicalBook.
  • 14286-02-3(Diamminedinitritoplatinum(II)) Product Description. (n.d.). ChemicalBook.
  • de Becdelievre, A. M., de Becdelievre, J., & Clavilier, J. (2010). New insights into the mechanism of nitrite reduction on a platinum electrode. Journal of Electroanalytical Chemistry, 649(1-2), 59-68.
  • Preparation method of dinitroso diammineplatinum. (n.d.). Google Patents.
  • Anicai, L., et al. (2007). Chemical and electrochemical depositions of platinum group metals and their applications. Journal of the Indian Institute of Science, 87(3), 295.
  • Hudak, E. M., et al. (2011). Electrodeposition and Characterization of Thin-Film Platinum-Iridium Alloys for Biological Interfaces. Journal of The Electrochemical Society, 158(5), D269.
  • Varadan, V. K., et al. (2011). Platinum black electrodeposited thread based electrodes for dielectrophoretic assembly of microparticles. AIP Advances, 1(4), 042145.
  • Baumgärtner, M. E., & Raub, Ch. J. (1988). The Electrodeposition of Platinum and Platinum Alloys.
  • Miller, T. M. (1998).
  • Holtzman, A. (1984). Platinum and platinum alloy electroplating baths and processes. U.S. Patent No. 4,427,502. Washington, DC: U.S. Patent and Trademark Office.
  • Stoychev, D., & Tsvetanov, T. (2003). Electrodeposition of platinum on metallic and nonmetallic substrates - Selection of experimental conditions. Journal of Electroanalytical Chemistry, 547(1), 75-84.
  • Feliu, J. M., et al. (2004). Surface characterization of platinum electrodes. Physical Chemistry Chemical Physics, 6(14), 3684-3691.
  • Zhorov, V. A., & Toropov, Y. S. (2001). Platinum electrolyte for use in electrolytic plating. U.S. Patent No. 6,306,277. Washington, DC: U.S. Patent and Trademark Office.
  • Pérez-García, M. A., et al. (2020). The Effect of pH on the Electrodeposition of Pd Clusters onto Highly Ordered Pyrolytic Graphite—A Kinetic and Morphological Study.
  • Electroreduction of Nitrate and Nitrite Ion on a Platinum‐Group‐Metal Catalyst‐Modified Carbon Fiber Electrode Chronoamperometry and Mechanism Studies. (n.d.). ResearchGate.
  • Platinum electrodeposition from a dinitrosulfatoplatinate(II) electrolyte. (n.d.). ResearchGate.
  • What specific bath compositions or electrolytes are optimized for platinum electroplating? (n.d.). ProPlate® Posts.
  • Typical applied potential steps and resultant current density... (n.d.). ResearchGate.
  • Wang, Y., et al. (2012). Functionalization of platinum nanoparticles for electrochemical detection of nitrite. Talanta, 99, 1030-1035.
  • The effect of platinum electrode surfaces on precise primary pH measurements. (n.d.). ResearchGate.
  • Properties of platinum films by liquid-source MOCVD in H >2> and O >2. (n.d.). ResearchGate.
  • Study of Substituent Effect on Properties of Platinum(II) Porphyrin Semiconductor Using Density Functional Theory. (n.d.). ResearchGate.
  • The influence of pH electrolyte on the electrochemical deposition and properties of nickel thin films. (n.d.). ResearchGate.
  • pH-Dependent Effects in Nanofluidic Memristors. (n.d.). PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂]. This crucial precursor, often referred to as "P-salt," is fundamental in the production of cisplatin and other platinum-based therapeutics.[1] Achieving a high yield of pure product is paramount for downstream applications, yet the synthesis presents several challenges that can impact efficiency and reproducibility.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. Here, we address common problems encountered in the lab, explain the underlying chemical principles, and offer field-proven protocols and troubleshooting advice to help you optimize your synthesis and maximize your yield.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges reported by users. Each issue is presented in a question-and-answer format to provide direct, actionable solutions.

Question 1: My final yield is consistently low (<75%). What are the primary causes?

A low yield is the most common issue, often stemming from one or more of the following factors:

  • Incomplete Formation of the Intermediate: The synthesis is a two-step process. The initial conversion of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) to potassium tetranitritoplatinate(II) (K₂[Pt(NO₂)₄]) must be driven to completion.[2][3] Insufficient reaction time or incorrect stoichiometry of potassium nitrite (KNO₂) will leave unreacted K₂[PtCl₄] in the solution, which will not convert to the desired final product.

  • Suboptimal pH Control: The pH of the reaction mixture during the addition of ammonia is critical. If the solution is too acidic, the ammonia will be protonated to NH₄⁺, which is a much weaker nucleophile and will not efficiently displace the nitrite ligands. Conversely, a highly basic environment can lead to the formation of platinum hydroxo or ammine-hydroxo complexes, creating a mixture of products.

  • Loss of Product During Washing: Diamminedinitritoplatinatnum(II) has slight solubility in water. Excessive washing, especially with large volumes of warm water, can lead to significant product loss. It is a delicate balance between removing soluble impurities (like KCl and excess KNO₂) and preserving your product.

  • Side Reactions: The formation of undesired byproducts is a frequent cause of reduced yield. One common side product is Magnus' green salt, [Pt(NH₃)₄][PtCl₄], which can form if ammonia reacts with unreacted K₂[PtCl₄].[4] This is often a result of adding ammonia too quickly or before the initial conversion to K₂[Pt(NO₂)₄] is complete.

Question 2: The product is a greenish or dark yellow powder, not the expected pale, lemon-yellow. What does this indicate?

The color of your final product is an excellent first indicator of its purity.

  • Greenish Tint: This almost always indicates the presence of unreacted K₂[PtCl₄] or the formation of Magnus' green salt.[4] This suggests an incomplete initial reaction or improper sequencing of reagent addition.

  • Dark or Orange-Yellow: This may point to the presence of other nitro-ammine platinum complexes or decomposition products. Overheating the reaction mixture can cause such discoloration.

To resolve this, you can attempt to recrystallize the impure product from hot, dilute ammonia solution. However, the best approach is to optimize the initial reaction conditions to prevent the formation of these impurities in the first place.

Question 3: The reaction is extremely slow, or the product is not precipitating as expected. What could be wrong?

Several factors can affect the reaction kinetics:

  • Temperature: Both steps of the synthesis are sensitive to temperature. The initial formation of K₂[Pt(NO₂)₄] benefits from gentle warming (around 40-50°C) to increase the rate of ligand exchange. However, the subsequent addition of ammonia should be done at or slightly below room temperature to control the exothermic reaction and prevent side product formation.

  • Concentration: The concentrations of your starting materials are key. Using overly dilute solutions can significantly slow down the reaction rate. Ensure your K₂[PtCl₄] and KNO₂ solutions are prepared according to a validated protocol.

  • Reagent Quality: Always use fresh, high-purity reagents. An old or contaminated potassium nitrite solution may have a lower effective concentration, leading to an incomplete initial reaction.

Frequently Asked Questions (FAQs)

Q: How critical is the order of reagent addition?

A: It is absolutely critical. The established method involves first converting K₂[PtCl₄] to K₂[Pt(NO₂)₄] before introducing ammonia.[4] This sequence is crucial because the nitrite ligands in the intermediate are more easily substituted by ammonia than the chloride ligands in the starting material. Adding ammonia directly to K₂[PtCl₄] will lead to a mixture of products and a lower yield of the desired cis-dinitrito complex.

Q: What is the mechanistic reason for using an excess of potassium nitrite (KNO₂)?

A: The conversion of [PtCl₄]²⁻ to [Pt(NO₂)₄]²⁻ is a series of equilibrium ligand substitution reactions. According to Le Châtelier's principle, adding a large excess of the nitrite ligand pushes the equilibrium far to the right, ensuring the complete conversion of the tetrachloro complex to the tetranitrito intermediate. This is fundamental to achieving a high yield.

Q: What are the key considerations for scaling up this synthesis?

A: When scaling up, heat management becomes paramount. The reaction of the K₂[Pt(NO₂)₄] intermediate with ammonia is exothermic. In a larger batch, this heat can accumulate, raising the internal temperature and promoting the formation of unwanted byproducts. Ensure you have adequate cooling and perform the ammonia addition slowly and with vigorous stirring to maintain a homogenous temperature throughout the reaction vessel. A dropwise addition via an addition funnel is recommended for larger scales.

Optimized High-Yield Synthesis Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Step 1: Synthesis of Potassium Tetranitritoplatinate(II) Intermediate

  • Preparation: In a flask, dissolve 1.00 g of K₂[PtCl₄] in 15 mL of deionized water. Gently warm the solution to approximately 50°C with stirring until all the solid has dissolved, yielding a clear, red-orange solution.

  • Ligand Exchange: Prepare a solution of 1.00 g of KNO₂ in 5 mL of deionized water. Add this nitrite solution to the warm K₂[PtCl₄] solution.

  • Reaction: Maintain the temperature at 50°C and stir for 20-30 minutes.

    • Checkpoint: The color of the solution should change from red-orange to a pale, clear yellow. This indicates the successful formation of K₂[Pt(NO₂)₄].[2]

  • Cooling: Cool the reaction mixture to room temperature in a water bath. It is crucial that the subsequent step is not performed while the solution is warm.

Step 2: Synthesis of Diamminedinitritoplatinum(II)

  • Ammonia Addition: While stirring the cooled K₂[Pt(NO₂)₄] solution, add 1.2 mL of concentrated aqueous ammonia (e.g., 28%) dropwise over 5-10 minutes.

    • Checkpoint: A voluminous, pale lemon-yellow precipitate of [Pt(NH₃)₂(NO₂)₂] should form almost immediately. The solution should be nearly colorless after precipitation is complete.

  • Digestion: Continue stirring the mixture at room temperature for an additional 20 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the yellow solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product on the filter with two small portions (5 mL each) of ice-cold deionized water, followed by one 5 mL portion of ice-cold ethanol, and finally one 5 mL portion of diethyl ether to aid in drying.

  • Drying: Dry the product in a desiccator under vacuum to a constant weight. The expected yield should be in the range of 75-85%.

Data Summary & Visualization

Table 1: Key Reaction Parameters and Their Impact on Yield & Purity
ParameterSub-optimal ConditionConsequenceOptimized ConditionRationale
Temperature (Step 1) < 40°C or > 60°CSlow reaction rate or potential decomposition50°CBalances reaction rate and stability of the platinum complex.
Ammonia Addition Rapid or bulk additionLocal overheating, formation of [Pt(NH₃)₄]²⁺ byproductsSlow, dropwise addition with vigorous stirringEnsures controlled reaction and favors the desired disubstitution.
Washing Procedure Use of room temp water; excessive volumesSignificant product loss due to solubilityMinimal volumes of ice-cold water, followed by ethanolMinimizes dissolution of the product while effectively removing soluble inorganic salts.
KNO₂ Stoichiometry < 3 molar equivalentsIncomplete formation of K₂[Pt(NO₂)₄] intermediate> 4 molar equivalentsDrives the ligand exchange equilibrium to completion.
Diagrams

SynthesisWorkflow K2PtCl4 K₂[PtCl₄] Solution (Red-Orange) KNO2 Add excess KNO₂ ~50°C K2PtCl4->KNO2 Intermediate K₂[Pt(NO₂)₄] Solution (Pale Yellow) KNO2->Intermediate NH3 Add conc. NH₃ (aq) Dropwise, <25°C Intermediate->NH3 Product [Pt(NH₃)₂(NO₂)₂] Precipitate (Yellow) NH3->Product FilterWash Filter, Wash & Dry Product->FilterWash Final Pure Product FilterWash->Final

// Color Branch Green [label="Greenish", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PaleYellow [label="Pale Yellow", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

CheckColor -> Green [label=""]; CheckColor -> PaleYellow [label=""];

CauseGreen [label="Cause: Unreacted K₂[PtCl₄]\nor Magnus' Salt"]; SolutionGreen [label="Solution: Ensure complete\nconversion to K₂[Pt(NO₂)₄]\nbefore adding NH₃.", shape=box, style="rounded"];

Green -> CauseGreen -> SolutionGreen;

// Yield Branch PaleYellow -> CheckYield;

YesYield [label="Yes", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NoYield [label="No, yield is good.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

CheckYield -> YesYield; CheckYield -> NoYield;

CauseYield [label="Cause: Product loss\nduring washing"]; SolutionYield [label="Solution: Use minimal\nice-cold water for washing.", shape=box, style="rounded"];

YesYield -> CauseYield -> SolutionYield; } enddot Caption: Troubleshooting decision tree for common synthesis problems.

References

  • New method for synthesizing dinitroso diammineplatinum (II).
  • cis-Diamminedinitrato platinum (II), 98%. Ottokemi. [Link]

  • Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]

  • cis-Diammine-diiodo Platinum II | CAS 13841-96-8. Veeprho. [Link]

  • Revisiting the Synthesis of Cis Platin. Knowledge Box - Georgia College. [Link]

  • Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]

  • Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695. PubChem. [Link]

  • The Discovery and Development of Cisplatin. Journal of Chemical Education. [Link]

  • Potassium tetranitroplatinate(II) dihydrate | H4K2N4O10Pt-2 | CID 154652. PubChem. [Link]

  • Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. PubMed. [Link]

  • Synthetic Methods for the Preparation of Platinum Anticancer Complexes. PMC - NIH. [Link]

  • Cis- and trans-diamminedichloroplatinum(II) binding produces different tertiary structural changes on SV40 DNA. ResearchGate. [Link]

  • Cisplatin adducts of DNA as precursors for nanostructured catalyst materials. PMC - NIH. [Link]

  • Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. ResearchGate. [Link]

  • Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. NIH. [Link]

  • SYNTHESIS AND STRUCTURE OF PLATINUM (II) COMPLEXES WITH DECOMPOSITION PRODUCT OF DITHIODIETHYLAMINE βMERCAPTOETHYLAMINE. CyberLeninka. [Link]

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preventing decomposition of diamminedinitritoplatinum(II) in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diamminedinitritoplatinum(II)

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for diamminedinitritoplatinum(II), commonly known in the industry as "P-salt". This critical precursor is foundational for synthesizing platinum-based therapeutics like carboplatin and for specialized applications such as cyanide-free platinum plating.[1][2] However, its utility is matched by its sensitivity in solution. This guide is structured to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical principles to ensure the stability and integrity of your P-salt solutions.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared aqueous solution of diamminedinitritoplatinum(II) has developed a yellow tint. What's happening?

This is a classic sign of decomposition, likely through one or two primary pathways: isomerization and/or hydrolysis followed by ligand substitution.

  • Isomerization: Commercial P-salt is typically the cis-isomer. In solution, it can slowly isomerize to the trans-isomer. While both are diamminedinitritoplatinum(II), the trans isomer often exhibits different solubility and reactivity, and its presence can complicate downstream reactions.[3]

  • Hydrolysis and Ligand Substitution: This is the more common and problematic pathway. Water molecules can attack the platinum(II) center, displacing one of the nitro (NO₂) ligands to form an aqua complex, such as cis-[Pt(NH₃)₂(NO₂)(H₂O)]⁺.[4][5][6] This aqua complex is more reactive than the parent compound. If contaminating ions, particularly halides like chloride (Cl⁻), are present, they can readily substitute the water molecule or another nitro group, leading to undesired species like cis-[Pt(NH₃)₂(NO₂)(Cl)]. The formation of various charged and neutral complexes can alter the solution's appearance and pH.

Q2: What is the single most critical factor for maintaining the stability of a P-salt solution?

Solvent purity. The use of high-purity, deionized, and halide-free water is non-negotiable. The presence of competing ions, especially chloride, is a major driver of decomposition via ligand substitution pathways.[7][8][9] Standard saline solutions or tap water must be avoided as they contain sufficient chloride to significantly degrade the complex.

Q3: My P-salt solution appears cloudy or has formed a precipitate. The color change was minimal. What does this indicate?

Precipitation without significant color change often points to hydrolysis and the formation of oligo- or polymeric hydroxo-bridged species.[4] As water displaces the nitro ligands, the resulting aqua complexes can deprotonate to form hydroxo complexes (cis-[Pt(NH₃)₂(NO₂)(OH)]). These molecules can then dimerize or polymerize, linking via µ-hydroxo bridges (Pt-OH-Pt). These larger, often charged, species have lower solubility and precipitate out of solution. This process is highly pH-dependent and is accelerated in neutral to slightly basic conditions.

Q4: How can I prepare a stock solution of diamminedinitritoplatinum(II) to maximize its shelf-life?

To maximize stability, you must control four key parameters: solvent purity, pH, temperature, and light exposure.

  • Solvent: Use ≥18 MΩ·cm deionized water, freshly dispensed.

  • pH: The solution should be slightly acidic. A pH range of 4-6 is often optimal for inhibiting hydrolysis. Some commercial preparations are even supplied in dilute ammonium hydroxide to form stable tetraammineplatinum(II) complexes, but for direct use, a slightly acidic environment is preferable.[2]

  • Temperature: Store solutions at low temperatures (2-8°C) to slow the kinetics of all decomposition pathways.[10] Do not freeze, as this can cause concentration gradients and precipitation upon thawing.

  • Light: P-salt is light-sensitive.[1] Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photochemical reactions, which can accelerate ligand dissociation.

See Protocol 1 for a step-by-step guide.

Q5: My downstream reaction is failing. How can I quickly verify the integrity of my P-salt solution before use?

A quick UV-Vis spectroscopic scan is an effective first-pass check. A pure solution of diamminedinitritoplatinum(II) will have a characteristic absorbance spectrum. Decomposition products will alter this spectrum, often causing a shift in the λₘₐₓ or the appearance of new absorption bands. For a definitive, quantitative assessment of purity and to identify specific degradation products, High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][12] See Protocol 2 for a basic UV-Vis check.

Troubleshooting Guide

Symptom Primary Suspected Cause(s) Causality Explained Recommended Action(s)
Solution turns yellow/greenish Ligand Substitution (esp. by Cl⁻)Chloride ions are strong ligands and can displace the weaker nitro groups, forming chloro-platinum species which are often yellow.[9]1. Discard solution. 2. Prepare fresh using halide-free, deionized water. 3. Verify purity of all glassware and reagents.
White/pale precipitate forms Hydrolysis & PolymerizationAqua complexes form, deprotonate to hydroxo species, and then bridge to form insoluble polymers.[4]1. Check solution pH; adjust to 4-6 if necessary. 2. Ensure solution is stored at 2-8°C. 3. Prepare a more dilute stock solution.
Inconsistent downstream yields Partial decomposition of precursorThe concentration of active P-salt is lower than calculated, and byproducts may interfere with the reaction.1. Run a purity check (UV-Vis or HPLC) on the stock solution before each use. 2. Prepare fresh solutions more frequently.
Solid P-salt is difficult to dissolve Poor starting material quality or low temperatureThe compound has low solubility in cold water (0.083g/100g at 25°C).[1]1. Use slightly warmed (35-40°C) deionized water for initial dissolution, then cool for storage. 2. Gently sonicate for a short period.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Preparation: Use glassware that has been acid-washed (e.g., with 1 M HCl) and thoroughly rinsed with deionized water to remove any trace metal or halide contaminants.

  • Solvent: Dispense fresh, Type I (≥18 MΩ·cm) deionized water into a sterile, amber glass container.

  • Weighing: Weigh the required amount of solid diamminedinitritoplatinum(II) in a clean, dry vessel.

  • Dissolution: Add the solid to the water. Gently agitate or stir with a PTFE-coated magnetic stir bar at room temperature. Slight warming (to ~40°C) can aid dissolution but avoid excessive heat.[1]

  • pH Adjustment (Optional but Recommended): Check the pH. If it is above 6.5, adjust to pH 5.0-6.0 using a dilute, high-purity acid (e.g., 0.1 M nitric acid). Avoid hydrochloric acid.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or other compatible material) to remove any undissolved particulates.

  • Storage: Store the final solution in the amber container at 2-8°C. Label with the preparation date and concentration. Use within 1-2 weeks for best results.

Protocol 2: Rapid Purity Assessment via UV-Vis Spectroscopy
  • Blank: Use the same deionized water used for solution preparation as the blank.

  • Sample Preparation: Dilute your stock solution to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Scan: Perform a wavelength scan from approximately 250 nm to 450 nm.

  • Analysis: Compare the spectrum to a previously recorded spectrum of a freshly prepared, high-purity standard. Look for:

    • A significant decrease in the primary absorbance peak.

    • A shift in the wavelength of maximum absorbance (λₘₐₓ).

    • The appearance of new shoulders or peaks, particularly in the 350-420 nm range, which can indicate the formation of various substituted species.

Visualizing Decomposition Pathways & Troubleshooting

The following diagrams illustrate the key chemical challenges and the logical steps for addressing them.

DecompositionPathways P_Salt cis-Pt(NH₃)₂(NO₂)₂ (P-Salt) Aqua cis-[Pt(NH₃)₂(NO₂)(H₂O)]⁺ (Aqua Complex) P_Salt->Aqua + H₂O - NO₂⁻ (Hydrolysis) Trans trans-Pt(NH₃)₂(NO₂)₂ (Inactive Isomer) P_Salt->Trans Isomerization Hydroxo cis-[Pt(NH₃)₂(NO₂)(OH)] (Hydroxo Complex) Aqua->Hydroxo - H⁺ (Deprotonation) Substituted cis-[Pt(NH₃)₂(NO₂)(X)] (Substituted Complex) X = Cl⁻, Br⁻, etc. Aqua->Substituted + X⁻ - H₂O Polymer [Pt-OH-Pt]n (Insoluble Polymer) Hydroxo->Polymer (Dimerization)

Caption: Key decomposition pathways for P-salt in aqueous solution.

TroubleshootingWorkflow start Experiment Fails or Solution Looks Abnormal check_visual Visually Inspect Solution: Color? Precipitate? start->check_visual check_uv Perform Quick UV-Vis Scan check_visual->check_uv Yes [Abnormal] check_visual->check_uv No [Looks OK] spectrum_ok Spectrum Matches Standard? check_uv->spectrum_ok action_discard DISCARD Solution. Prepare Fresh Following Protocol 1. spectrum_ok->action_discard No action_proceed PROCEED with Caution. Consider HPLC for confirmation. spectrum_ok->action_proceed Yes

Caption: Decision workflow for troubleshooting P-salt solution integrity.

References

  • Factors Affecting the Stability of Platinum(II) Complexes. MDPI. [Link]

  • Factors Affecting Stability of Complexes. Solubility of Things. [Link]

  • Stabilized solutions of platinum (II) antitumor agents.
  • Factors Affecting the Stability Constant. YouTube. [Link]

  • Platinum(II) Diaquadiammine Complexes. Stable Hydrolysis Products by DFT Quantum-Chemical Calculations. ResearchGate. [Link]

  • Synthetic Methods for the Preparation of Platinum Anticancer Complexes. National Institutes of Health (NIH). [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. [Link]

  • Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II). PubMed. [Link]

  • The hydrolysis products of cis-diamminedichloroplatinum(II). I. The kinetics of formation and anation of the cis-diammine(aqua)chloroplatinum(II) cation in acidic aqueous solution. Semantic Scholar. [Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. National Institutes of Health (NIH). [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. SNM. [Link]

Sources

Technical Support Center: Troubleshooting Diamminedinitritoplatinum(II) Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diamminedinitritoplatinum(II). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility challenges encountered during experimental work with this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure successful and reproducible results.

Introduction: Understanding the Solubility of Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II), often referred to as "P salt," is a square planar platinum(II) complex with the chemical formula Pt(NH₃)₂(NO₂)₂. Its utility in research and as a precursor for platinum-based catalysts and therapeutics is often hampered by its limited aqueous solubility. This guide will delve into the factors governing its solubility and provide actionable solutions to common issues.

A critical aspect to consider is the existence of geometric isomers: cis-diamminedinitritoplatinum(II) and trans-diamminedinitritoplatinum(II). These isomers can exhibit different physical properties, including solubility, which can significantly impact experimental outcomes. For instance, with the analogous compound cisplatin (cis-diamminedichloroplatinum(II)), the trans isomer, transplatin, is less soluble in water.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my diamminedinitritoplatinum(II) not dissolving in water?

Diamminedinitritoplatinum(II) is sparingly soluble in cold water.[2][3] Attempting to dissolve it directly in water at room temperature, especially at higher concentrations, will likely result in a suspension rather than a true solution.

Q2: Can I heat the water to increase solubility?

Heating can increase the solubility of diamminedinitritoplatinum(II) in water. However, it's crucial to control the temperature, as the compound can decompose explosively at 200°C.[3] Furthermore, prolonged heating of aqueous solutions of platinum complexes can lead to hydrolysis, where the nitrite ligands are replaced by water molecules, altering the chemical nature of your compound.[4]

Q3: Is it advisable to use organic solvents like DMSO to dissolve diamminedinitritoplatinum(II)?

The use of dimethyl sulfoxide (DMSO) is strongly discouraged for dissolving platinum(II) complexes like cisplatin and its analogs.[4] DMSO can act as a ligand and displace the nitrite groups, leading to the formation of undesired platinum-sulfoxide complexes and inactivating the parent compound.

Q4: I've observed a precipitate forming after diluting my stock solution in cell culture media. What is happening?

Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for sparingly soluble compounds. This can be due to a number of factors, including a change in pH, the presence of salts in the media that can reduce solubility (the common ion effect), or interactions with proteins and other components in the media.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Dissolution in Aqueous Solvents

If you are struggling to achieve a clear solution of diamminedinitritoplatinum(II) in water, consider the following troubleshooting steps.

Root Cause Analysis:

  • Low Intrinsic Solubility: The compound has inherently low solubility in neutral aqueous solutions at ambient temperature.

  • Incorrect Isomer: You may have the trans isomer, which is expected to be less soluble than the cis isomer.

  • High Concentration: The desired concentration may exceed the solubility limit.

Solutions:

  • Utilize a Dilute Ammonium Hydroxide Solution: Diamminedinitritoplatinum(II) is soluble in ammonia.[2][3] Commercial suppliers often provide this compound as a solution in dilute ammonium hydroxide.[5][6] For laboratory preparations, a starting point is to use a 0.1% - 0.5% (v/v) solution of ammonium hydroxide in high-purity water. The ammonia acts as a ligand and can help to break down the crystal lattice, facilitating dissolution.

  • Gentle Warming: If using an ammonium hydroxide solution, gentle warming to 40-50°C can aid dissolution. Crucially, do not boil the solution , and monitor for any color changes that might indicate decomposition.

  • Sonication: A brief sonication in a water bath can help to break up solid aggregates and promote dissolution.

Issue 2: Precipitation in Biological Media

Observing a precipitate when introducing your diamminedinitritoplatinum(II) solution to cell culture media can compromise your experiment.

Root Cause Analysis:

  • pH Shift: The pH of your stock solution (especially if prepared in dilute ammonia) will be higher than the physiological pH of most cell culture media (typically pH 7.2-7.4). This pH shift can cause the compound to precipitate.

  • Common Ion Effect and Salt Concentration: The high salt concentration in cell culture media can decrease the solubility of the platinum complex.

  • Interaction with Media Components: Proteins, amino acids, and other components in the media can interact with the platinum complex, leading to precipitation.

Solutions:

  • Prepare a More Concentrated Stock in Dilute Ammonia: Prepare a higher concentration stock solution in a minimal amount of dilute ammonium hydroxide. This allows for a smaller volume to be added to the cell culture media, minimizing the impact on the final pH.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this to the rest of the media.

  • Pre-warm the Media: Adding a cold stock solution to warm media can sometimes induce precipitation. Ensure both the stock solution and the media are at the same temperature before mixing.

  • Consider a Surfactant (with caution): For some applications, a very low concentration of a biocompatible surfactant may help to maintain solubility. However, this must be carefully validated for its effect on your specific cell line and experimental endpoints.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of Diamminedinitritoplatinum(II)

This protocol is intended for the preparation of a stock solution for use in in vitro experiments.

Materials:

  • Diamminedinitritoplatinum(II) powder

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Ammonium hydroxide solution (e.g., 28-30% ACS reagent grade)

  • Sterile conical tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a 0.2% Ammonium Hydroxide Solution: In a sterile container, add 200 µL of concentrated ammonium hydroxide to 99.8 mL of high-purity water. Mix thoroughly.

  • Weigh the Compound: Accurately weigh 1 mg of diamminedinitritoplatinum(II) powder and place it in a sterile conical tube.

  • Initial Dissolution: Add 1 mL of the 0.2% ammonium hydroxide solution to the tube containing the powder.

  • Solubilization:

    • Vortex the tube for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • If necessary, gently warm the solution to 40-50°C for a few minutes while vortexing intermittently.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before use.

  • Sterile Filtration (Optional but Recommended): If the solution is for cell culture, sterile filter it through a 0.22 µm syringe filter that is compatible with dilute ammonium hydroxide.

  • Storage: It is recommended to prepare this solution fresh for each experiment. If short-term storage is necessary, store it at 2-8°C, protected from light, for no more than 24 hours.[7]

Protocol 2: The Kurnakov Test for Isomer Identification

This qualitative test can help determine if you are working with the cis or trans isomer, which can have different solubilities.[8][9][10]

Materials:

  • A small sample of your diamminedinitritoplatinum(II)

  • Thiourea

  • Deionized water

  • Test tubes

  • Hot plate or water bath

Procedure:

  • Prepare a Saturated Thiourea Solution: Dissolve an excess of thiourea in warm deionized water and allow it to cool.

  • Dissolve the Platinum Complex: In two separate test tubes, dissolve a small amount of your diamminedinitritoplatinum(II) and a known cis isomer (if available as a control, like cisplatin) in a minimal amount of warm water.

  • Reaction: Add a few drops of the saturated thiourea solution to each test tube.

  • Observation:

    • cis Isomer: Will react to form a soluble, yellow-colored complex, [Pt(thiourea)₄]²⁺.[9]

    • trans Isomer: Will react to form a sparingly soluble, white or colorless precipitate of trans-[Pt(NH₃)₂(thiourea)₂]²⁺.[9]

Visual Guides

Solubility Troubleshooting Workflow

TroubleshootingWorkflow start Start: Dissolving Diamminedinitritoplatinum(II) solvent_choice Choose Solvent System start->solvent_choice water Water solvent_choice->water Initial Attempt ammonia_sol Dilute NH4OH Solution solvent_choice->ammonia_sol Recommended dissolution_check Is the solution clear? water->dissolution_check ammonia_sol->dissolution_check yes Yes dissolution_check->yes no No dissolution_check->no precipitation_issue Precipitation in Biological Media? yes->precipitation_issue troubleshoot Troubleshooting Steps no->troubleshoot gentle_heat Gentle Warming (40-50°C) troubleshoot->gentle_heat sonicate Sonication troubleshoot->sonicate check_isomer Consider Isomer Purity (Kurnakov Test) troubleshoot->check_isomer gentle_heat->dissolution_check sonicate->dissolution_check check_isomer->solvent_choice Re-evaluate based on isomer no_precip No precipitation_issue->no_precip yes_precip Yes precipitation_issue->yes_precip end_success Successful Solubilization no_precip->end_success precip_troubleshoot Precipitation Troubleshooting yes_precip->precip_troubleshoot stepwise_dilution Stepwise Dilution precip_troubleshoot->stepwise_dilution prewarm_media Pre-warm Media precip_troubleshoot->prewarm_media adjust_stock_conc Adjust Stock Concentration precip_troubleshoot->adjust_stock_conc end_precip Problem Resolved stepwise_dilution->end_precip prewarm_media->end_precip adjust_stock_conc->end_precip

Caption: A decision-making workflow for troubleshooting the solubility of diamminedinitritoplatinum(II).

Relationship Between Isomers and Solubility

IsomerSolubility compound Diamminedinitritoplatinum(II) Pt(NH3)2(NO2)2 cis_isomer cis-Isomer compound->cis_isomer exists as trans_isomer trans-Isomer compound->trans_isomer exists as solubility Aqueous Solubility cis_isomer->solubility has higher_sol Higher Solubility cis_isomer->higher_sol kurnakov Kurnakov Test cis_isomer->kurnakov identified by yellow_sol Yellow Soluble Product trans_isomer->solubility has lower_sol Lower Solubility trans_isomer->lower_sol trans_isomer->kurnakov identified by white_ppt White Precipitate solubility->higher_sol typically solubility->lower_sol typically kurnakov->yellow_sol gives kurnakov->white_ppt gives

Caption: The relationship between the cis and trans isomers of diamminedinitritoplatinum(II), their expected relative aqueous solubilities, and their identification via the Kurnakov test.

Quantitative Data Summary

CompoundSolventTemperature (°C)SolubilityReference(s)
Diamminedinitritoplatinum(II) Water (cold)AmbientSparingly soluble[2][3]
AmmoniaAmbientSoluble[2][3]
cis-Diamminedichloroplatinum(II) (Cisplatin) Water252.53 mg/mL (0.253 g/100 g)[4]
0.9% NaCl Solution25Apparent molar solubility is lower than in pure water[4]
EthanolAmbientInsoluble[4]
DMF25~16.6 mg/mL[4]
DMSO25Highly soluble (but reacts with the compound)[4]

References

  • Kurnakov Test. Grokipedia. (2026).
  • Kurnakov test. Wikipedia.
  • How do you differentiate cis and trans-pl
  • Diamminedinitritoplatinum(II) | PGMsChem | 14286-02-3. PGM's Chem.
  • How can we distinguish between cis and trans diammine platinum chloride by ESR spectroscopy? Brainly.in. (2020).
  • Trans-diammineplatinum(II): what makes it different from cis-DDP? Coordination chemistry of a neglected relative of cisplatin and its interaction with nucleic acids. PubMed.
  • cis-Diammineplatinum(II) dichloride Product Number P4394. Sigma-Aldrich.
  • Diamminedinitritoplatinum(II) | PGMsChem | 14286-02-3. PGM's Chem.
  • Diamminedinitritoplatinum(II) | H6N4O4Pt | CID 13071648. PubChem.
  • Diamminedinitritoplatinum(II) 3.4wt. dilute ammonium hydroxide 14286-02-3. Sigma-Aldrich.
  • Synthesis and antiproliferative activity of hindered, chiral 1,2- diaminodiamantane platinum(II) complexes.
  • Synthesis of cis- and trans- Diamminedichloropl
  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI.
  • Diamminedinitritopl
  • Platinum(II) Diaquadiammine Complexes. Stable Hydrolysis Products by DFT Quantum-Chemical Calculations.
  • Investigating the Properties of Platinum(II) Architectures. OUR Archive (Otago University Research Archive).
  • Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. PMC - PubMed Central.
  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. PMC - PubMed Central.
  • Common Cell Culture Problems: Precipit
  • Diamminedinitritoplatinum(II) solution | CAS 14286-02-3. SCBT.
  • A Comparative Study of the Effects of Platinum (II)
  • Diamminedinitritopl
  • (PDF) Improving platinum precipitation processes.
  • Studies of the binding interactions of cis-diamminedichloroplatinum(II) with amines and nucleosides by nitrogen-15 nuclear magnetic resonance. PubMed.
  • CRUX TroubleShooting Book Sept 2023. Tulip Diagnostics.
  • Avoiding precipitation in metal solution for culture medium : r/chemistry. Reddit.
  • MultiScreen Solubility Filter Pl
  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • Diamminedinitritoplatinum(II) 3.4wt. dilute ammonium hydroxide 14286-02-3. Sigma-Aldrich.
  • Diamminedinitritoplatinum(II) 3.4wt. dilute ammonium hydroxide 14286-02-3. Sigma-Aldrich.

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Technical Support Center: Optimization of Reaction Conditions for Diamminedinitritoplatinum(II) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of diamminedinitritoplatinum(II), a critical precursor in the development of platinum-based therapeutics and other advanced materials.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of diamminedinitritoplatinum(II), providing concise and actionable answers.

Q1: What is the most common starting material for the synthesis of diamminedinitritoplatinum(II), and why?

A1: The most prevalent and well-established starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This is due to its commercial availability, relatively good water solubility, and well-understood reactivity, making it a reliable precursor for the synthesis of various platinum complexes, including cisplatin and its analogues.[4]

Q2: What are the primary reaction steps in a typical synthesis of diamminedinitritoplatinum(II) from K₂[PtCl₄]?

A2: A common synthetic route involves a two-step process. First, the chloride ligands in K₂[PtCl₄] are substituted by nitrite ligands, forming an intermediate, potassium tetranitritoplatinate(II) (K₂[Pt(NO₂)₄]). This is followed by the controlled addition of ammonia, which replaces two of the nitrite ligands to yield the desired cis-diamminedinitritoplatinum(II).[5]

Q3: Why is the cis-isomer the desired product in this synthesis?

A3: The cis-conformation is crucial for the subsequent synthesis of therapeutically active platinum drugs like cisplatin. The biological activity of cisplatin is attributed to its ability to form intrastrand crosslinks with DNA, a process that is sterically favored by the cis-geometry.[4]

Q4: What are the key reaction parameters that need to be optimized for a successful synthesis?

A4: The critical parameters to control are:

  • Stoichiometry of Reactants: The molar ratios of the platinum precursor, nitrite source, and ammonia are crucial for maximizing yield and minimizing byproduct formation.

  • pH of the Reaction Medium: Maintaining the correct pH is essential to prevent the formation of undesired side products.

  • Reaction Temperature: Temperature control is vital for influencing reaction kinetics and preventing the decomposition of reactants and products.

  • Reaction Time: Adequate reaction times are necessary to ensure the completion of each step.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems encountered during the synthesis of diamminedinitritoplatinum(II).

Issue 1: Low Yield of the Final Product

Q: My final yield of diamminedinitritoplatinum(II) is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Reaction

  • Explanation: The substitution of chloride or nitrite ligands may not have gone to completion.

  • Solution:

    • Temperature: Ensure the reaction is carried out at the optimal temperature. For the initial formation of the tetranitrito intermediate, gentle heating may be required. However, be cautious as overheating can lead to decomposition.

    • Reaction Time: Increase the reaction time to allow for complete conversion. Monitor the reaction progress using appropriate analytical techniques if possible.

Potential Cause 2: Suboptimal pH

  • Explanation: An incorrect pH can lead to the formation of soluble side products that are lost during filtration. For instance, a highly acidic or basic medium can promote the formation of aqua or hydroxo complexes.[6]

  • Solution:

    • Carefully monitor and adjust the pH of the reaction mixture. A neutral to slightly basic pH is often preferred for the amination step. The use of a buffer, such as an ammonium buffer, can help maintain the desired pH range of approximately 7 to 11.[7]

Potential Cause 3: Excess Ammonia

  • Explanation: The addition of a large excess of ammonia can lead to the formation of the highly soluble tetraammineplatinum(II) complex, which will remain in the filtrate and significantly reduce the yield of the desired diamminedinitritoplatinum(II).[6]

  • Solution:

    • Calculate and use the precise stoichiometric amount of ammonia required. A slight excess may be acceptable, but a large excess should be avoided.[6] Add the ammonia solution dropwise with continuous stirring to ensure localized excesses are minimized.

Issue 2: Contamination with Magnus's Green Salt

Q: My final product is a greenish-yellow solid, suggesting contamination with Magnus's Green Salt. How can I prevent its formation?

A: The formation of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], is a common side reaction.[6] Its prevention is key to obtaining a pure product.

Explanation of Formation: This insoluble green salt forms from the reaction between the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, and the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. The formation of the tetraammineplatinum(II) cation is favored by an excess of ammonia.

Preventative Measures:

  • Controlled Addition of Ammonia: As with preventing low yields, the slow, dropwise addition of a stoichiometric amount of ammonia is crucial. This minimizes the concentration of free ammonia available to form the tetraammine complex.

  • Reaction Temperature: Carrying out the amination step at a controlled, often lower, temperature can help to disfavor the formation of the tetraammineplatinum(II) cation.

  • Purification: If Magnus's green salt does form, it can be challenging to remove due to its insolubility. Careful washing of the precipitate with dilute acid may help to decompose the salt.

Issue 3: Formation of the Trans-Isomer

Q: I suspect my product is contaminated with the trans-isomer of diamminedinitritoplatinum(II). How can I favor the formation of the cis-isomer?

A: The selective synthesis of the cis-isomer is governed by the trans effect.

Explanation of the Trans Effect: The trans effect is the labilization of a ligand that is trans to another ligand. In the synthesis of diamminedinitritoplatinum(II), the choice of reaction pathway is critical.

Synthetic Strategy to Favor the Cis-Isomer:

  • A common and effective method is to first synthesize cis-diamminediiodoplatinum(II) as an intermediate.[8] The strong trans-directing effect of the iodide ligands facilitates the substitution of the remaining two iodides by ammonia in a cis arrangement. The iodide ligands are then replaced by nitrite groups.

  • Alternatively, starting with potassium tetranitritoplatinate(II) and reacting it with ammonia can also yield the cis-isomer. The nitrite ligand has a stronger trans-directing effect than ammonia.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of diamminedinitritoplatinum(II), incorporating best practices for yield and purity.

Step 1: Preparation of Potassium Tetranitritoplatinate(II) Solution

  • In a fume hood, dissolve a known quantity of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water with gentle heating and stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in deionized water. A molar excess of the nitrite source is typically used.

  • Slowly add the sodium nitrite solution to the K₂[PtCl₄] solution while stirring continuously.

  • Gently heat the reaction mixture to a controlled temperature (e.g., 50-60 °C) for a specified duration to ensure the complete formation of the potassium tetranitritoplatinate(II) intermediate. The solution should change color.

Step 2: Synthesis of cis-Diamminedinitritoplatinum(II)

  • Cool the potassium tetranitritoplatinate(II) solution in an ice bath.

  • Prepare a dilute aqueous solution of ammonia.

  • Slowly, and with vigorous stirring, add the ammonia solution dropwise to the cold potassium tetranitritoplatinate(II) solution.

  • Monitor the pH of the reaction mixture, maintaining it in the neutral to slightly basic range.

  • A pale yellow to white precipitate of cis-diamminedinitritoplatinum(II) should form.[9]

  • Allow the reaction to proceed for a sufficient time in the cold to maximize precipitation.

Step 3: Isolation and Purification of the Product

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with small portions of ice-cold deionized water, followed by cold ethanol, and finally diethyl ether to remove any soluble impurities and facilitate drying.

  • Dry the final product in a desiccator under vacuum.

IV. Data and Workflow Visualization

Table 1: Key Reaction Parameters and Their Optimization
ParameterTypical RangeRationale for OptimizationPotential Issues with Non-Optimal Conditions
Molar Ratio of NaNO₂ to K₂[PtCl₄] 4:1 to 8:1Ensures complete conversion to the tetranitrito intermediate.Incomplete reaction, leading to a mixture of chloro- and nitro-complexes.
Reaction Temperature (Nitrite Substitution) 50-70 °CBalances reaction rate with the stability of the platinum complex.Lower temperatures lead to slow kinetics; higher temperatures risk decomposition.
Molar Ratio of NH₃ to [Pt(NO₂)₄]²⁻ 2:1 to 2.2:1Minimizes the formation of the tetraammineplatinum(II) byproduct.A large excess of ammonia leads to the formation of soluble [Pt(NH₃)₄]²⁺.[6]
pH during Amination 7.0 - 9.0Prevents the formation of hydroxo-complexes and tetraammine byproducts.Acidic pH can lead to aqua-complexes; highly basic pH can favor side reactions.
Reaction Temperature (Amination) 0-10 °CSlows down the reaction to allow for controlled precipitation of the desired product.Higher temperatures can increase the solubility of the product and favor side reactions.
Diagrams

Reaction_Pathway K2PtCl4 K₂[PtCl₄] (Potassium Tetrachloroplatinate(II)) K2PtNO24 K₂[Pt(NO₂)₄] (Potassium Tetranitritoplatinate(II)) K2PtCl4->K2PtNO24 + 4 NaNO₂ - 4 KCl NaNO2 NaNO₂ (Sodium Nitrite) Product cis-[Pt(NH₃)₂(NO₂)₂] (Diamminedinitritoplatinum(II)) K2PtNO24->Product + 2 NH₃ - 2 KNO₂ NH3 NH₃ (Ammonia)

Caption: Reaction pathway for the synthesis of diamminedinitritoplatinum(II).

Troubleshooting_Workflow Start Synthesis Issue Identified LowYield Low Yield? Start->LowYield GreenProduct Greenish Product? LowYield->GreenProduct No CheckStoichiometry Verify Reagent Stoichiometry LowYield->CheckStoichiometry Yes ControlNH3 Control Ammonia Addition Rate GreenProduct->ControlNH3 Yes Success Optimized Synthesis GreenProduct->Success No CheckTemp Optimize Reaction Temperature CheckStoichiometry->CheckTemp CheckpH Monitor and Control pH CheckTemp->CheckpH CheckpH->Success Purification Implement Purification Steps ControlNH3->Purification Purification->Success

Caption: Troubleshooting decision tree for synthesis optimization.

V. References

  • Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). MSU Chemistry. Retrieved from [Link]

  • Synthesis. (1998, June 25). Cisplatin. Retrieved from [Link]

  • How, C. R., & Lippard, S. J. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. In Comprehensive Inorganic Chemistry II (Second Edition, Vol. 6, pp. 73-100). Elsevier. Retrieved from [Link]

  • A Process For The Preparation Of Cis Diamminediiodo Platinium(ii). (n.d.). Quick Company. Retrieved from [Link]

  • Diamminedinitritoplatinum (Platinum P-salt). (2009, April 27). Sciencemadness Discussion Board. Retrieved from [Link]

  • Diamminedinitritoplatinum(II). (n.d.). Heraeus Precious Metals. Retrieved from [Link]

  • Diamminedinitritoplatinum(II). (n.d.). SLS. Retrieved from [Link]

  • The other 1%: designing and testing new platinum anti-cancer drugs. (n.d.). University College Cork. Retrieved from [Link]

  • Synthesis, characterization and cytotoxicity of platinum(II)/palladium(II) complexes with 1,3-diaminopropane and 4-toluensulfonyl-L-amino acid dianion. (2012). European Journal of Medicinal Chemistry, 54, 559-565. Retrieved from [Link]

  • Platinum Diamino Dinitrite | CAS 14286-02-3. (n.d.). Heraeus Precious Metals Shop. Retrieved from [Link]

  • Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH | SLS. (n.d.). Lab Supplies. Retrieved from [Link]

  • Stoichiometry: With Excess or Limiting Reagents. (n.d.). Wolfram Demonstrations Project. Retrieved from [Link]

  • Experiment 3 Limiting Reactants. (n.d.). UCCS Chemistry. Retrieved from [Link]

  • The Reaction of platinum(II) Complexes With DNA. Kinetics of Intrastrand Crosslink Formation in Vitro. (1991). Nucleic Acids Research, 19(7), 1483–1489. Retrieved from [Link]

  • A Temperature-Jump Study of the Kinetics of Complex Formation between 4,5-Dihydroxybenzene-1,3-disulfonic Acid and Nickel(II), Cobalt(II), and Magnesium(II) in Aqueous Solution. (n.d.). Brandeis University. Retrieved from [Link]

  • Kinetic modeling and simulation of high-temperature by-product formation from urea decomposition. (2021). Chemical Engineering Science, 242, 116876. Retrieved from [Link]

  • Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. (2022). Molecules, 27(19), 6543. Retrieved from [Link]

  • The reaction of platinum(II) complexes with DNA. Kinetics of intrastrand crosslink formation in vitro. (1991). Nucleic Acids Research, 19(7), 1483–1489. Retrieved from [Link]

  • Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved from [Link]

  • synthesis, antimicrobial and antifungal activity of platinum (ii) and palladium (ii) complexes. (2025). CHEMICAL PROBLEMS, (1), 67-73. Retrieved from [Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. (2020). Molecules, 25(23), 5635. Retrieved from [Link]

  • Copper(II) and Platinum(II) Naproxenates: Insights on Synthesis, Characterization and Evaluation of Their Antiproliferative Activities. (2023). Molecules, 28(15), 5764. Retrieved from [Link]

  • Diimine platinum(II) and palladium(II) complexes of dithiocarbamate derivative as potential antitumor agents: synthesis, characterization, cytotoxicity, and detail dna-binding studies. (2009). Journal of Biomolecular Structure & Dynamics, 26(5), 575-586. Retrieved from [Link]

  • Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. (2019). Molecules, 24(18), 3349. Retrieved from [Link]

  • Organic Chemistry II - Solving a Multistep Synthesis Problem. (2015, July 29). YouTube. Retrieved from [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ... (2025, February 27). YouTube. Retrieved from [Link]

  • Optimization of reaction conditions a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • The optimization conditions for synthesis of complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2022). RSC Advances, 12(43), 27883-27903. Retrieved from [Link]

  • Stepwise optimization of tumor-targeted dual-action platinum( iv )-gemcitabine prodrugs. (2024). Chemical Science, 15(1), 133-146. Retrieved from [Link]

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Technical Support Center: Characterization of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of diamminedinitritoplatinum(II). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this platinum(II) complex. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Introduction: The Unique Challenges of Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], is a square planar complex that presents several characterization challenges primarily arising from the existence of geometric isomers (cis and trans) and the ambidentate nature of the nitrite ligand (NO₂⁻). The nitrite ligand can coordinate to the platinum center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO), leading to the possibility of linkage isomerism. Distinguishing between the cis and trans isomers is critical as their biological activities and chemical reactivities can differ significantly. This guide will provide practical solutions to these and other common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Synthesis & Isomer Control

Question 1: My synthesis of diamminedinitritoplatinum(II) yielded a mixture of isomers. How can I selectively synthesize the cis or trans isomer?

Answer:

Selective synthesis relies on the "trans effect," which dictates that certain ligands increase the rate of substitution of the ligand positioned trans to them. The trans-directing ability of various ligands follows a general series, for example: CN⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O.

Experimental Protocol: Synthesis of cis-Diamminedinitritoplatinum(II)

This protocol is adapted from the synthesis of cisplatin, leveraging the weaker trans effect of Cl⁻ compared to NO₂⁻.

  • Start with Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): Dissolve K₂[PtCl₄] in water.

  • First Ligand Addition (Ammonia): Slowly add a stoichiometric amount of aqueous ammonia (NH₃). The ammonia will substitute one of the chloride ligands.

  • Formation of the Intermediate: The initial product will be [Pt(NH₃)Cl₃]⁻. Due to the stronger trans effect of Cl⁻ compared to NH₃, the second ammonia molecule will preferentially substitute the chloride cis to the first ammonia.

  • Formation of cis-Diamminedichloroplatinum(II): Continued reaction with ammonia will yield cis-[Pt(NH₃)₂Cl₂].

  • Substitution with Nitrite: The cis-diamminedichloroplatinum(II) is then reacted with a nitrite salt (e.g., NaNO₂) to replace the chloride ligands, yielding cis-[Pt(NH₃)₂(NO₂)₂].

Experimental Protocol: Synthesis of trans-Diamminedinitritoplatinum(II)

The synthesis of the trans isomer starts with a different platinum complex to exploit the trans effect.

  • Start with Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂): Dissolve [Pt(NH₃)₄]Cl₂ in water.

  • Reaction with Nitrite: Add a stoichiometric amount of a nitrite salt. The nitrite ion will substitute one of the ammonia ligands.

  • Leveraging the trans Effect of Nitrite: The coordinated nitrite ligand has a stronger trans effect than ammonia. Therefore, the second nitrite ion will preferentially replace the ammonia molecule trans to the first nitrite, resulting in the formation of trans-[Pt(NH₃)₂(NO₂)₂].[1]

Question 2: I am unsure if I have the cis or trans isomer. How can I quickly differentiate them?

Answer:

The Kurnakov test is a classical chemical test to distinguish between cis and trans isomers of [PtA₂X₂] type complexes.[2] It is based on the differential reactivity of the isomers with thiourea (tu).

Experimental Protocol: The Kurnakov Test

  • Sample Preparation: Dissolve a small amount of your diamminedinitritoplatinum(II) sample in hot water in two separate test tubes.

  • Reagent Addition: Add an aqueous solution of thiourea to each test tube.

  • Observation:

    • cis-isomer: Reacts with thiourea to form a soluble, deep yellow solution of [Pt(tu)₄]²⁺. Upon cooling, yellow needles may precipitate.[2]

    • trans-isomer: Reacts with thiourea to form a less soluble, white precipitate of trans-[Pt(NH₃)₂(tu)₂]²⁺.[2]

Diagram: Kurnakov Test Workflow

Kurnakov_Test start [Pt(NH₃)₂(NO₂)₂] Isomer Mixture dissolve Dissolve in Hot Water start->dissolve add_tu Add Thiourea (tu) Solution dissolve->add_tu observe Observe Reaction add_tu->observe cis_result Deep Yellow Solution [Pt(tu)₄]²⁺ observe->cis_result cis-isomer trans_result White Precipitate trans-[Pt(NH₃)₂(tu)₂]²⁺ observe->trans_result trans-isomer

Caption: Workflow of the Kurnakov test for differentiating cis and trans isomers.

Spectroscopic Characterization

Question 3: My IR spectrum shows unexpected peaks in the nitro/nitrito region. What could be the issue?

Answer:

This is likely due to linkage isomerism, where the nitrite ligand coordinates either through the nitrogen (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). Infrared (IR) spectroscopy is an excellent technique to distinguish between these isomers.

Vibrational Mode Nitro (Pt-NO₂) Frequency (cm⁻¹) Nitrito (Pt-ONO) Frequency (cm⁻¹)
Asymmetric N-O Stretch~1470-1400~1485-1460
Symmetric N-O Stretch~1340-1315~1070-1050
N-O Wag~845-820-
Pt-N Stretch~350-320-
Pt-O Stretch-~300-280

Note: These are approximate ranges and can vary based on the overall complex structure.

Troubleshooting Steps:

  • Review Synthesis Conditions: Nitrito isomers are often less stable and can be formed under specific kinetic conditions. High temperatures can sometimes favor the thermodynamically more stable nitro isomer.

  • Recrystallization: Carefully recrystallizing your product may help in isolating the desired isomer.

  • Check for Impurities: Contamination from starting materials or side products could also lead to extra peaks.

Diagram: Linkage Isomerism Decision Tree

Linkage_Isomerism start Unexpected IR Peaks check_nitro Peaks at ~1470-1400 cm⁻¹ and ~1340-1315 cm⁻¹? start->check_nitro check_nitrito Peaks at ~1485-1460 cm⁻¹ and ~1070-1050 cm⁻¹? check_nitro->check_nitrito No nitro_isomer Nitro (Pt-NO₂) Isomer Present check_nitro->nitro_isomer Yes nitrito_isomer Nitrito (Pt-ONO) Isomer Present check_nitrito->nitrito_isomer Yes other_issue Consider Other Impurities or Degradation check_nitrito->other_issue No mixture Mixture of Linkage Isomers nitro_isomer->mixture nitrito_isomer->mixture

Caption: Decision tree for identifying linkage isomerism using IR spectroscopy.

Question 4: I am having trouble assigning the cis and trans isomers based on my IR and NMR data.

Answer:

Spectroscopic differentiation between cis and trans isomers is based on the symmetry of the molecules.

  • Infrared (IR) Spectroscopy: The trans isomer is centrosymmetric, while the cis isomer is not. This difference in symmetry results in different numbers of IR-active vibrational modes. For a [Pt(NH₃)₂(NO₂)₂] complex, you can expect to see more Pt-N and Pt-ligand stretching bands for the less symmetric cis isomer compared to the trans isomer.[3]

Technique cis-Isomer trans-Isomer
IR Spectroscopy More complex spectrum with multiple Pt-N and Pt-(NO₂) stretching bands due to lower symmetry.Simpler spectrum with fewer IR-active bands due to higher symmetry (presence of an inversion center).
¹⁹⁵Pt NMR Spectroscopy Single resonance at a characteristic chemical shift.Single resonance at a different, distinct chemical shift compared to the cis isomer.
Purity and Stability

Question 5: My final product seems to contain impurities. What are the likely contaminants and how can I remove them?

Answer:

Potential impurities can arise from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: K₂[PtCl₄] or [Pt(NH₃)₄]Cl₂ may be present if the reaction did not go to completion.

  • Side Products: Magnus's green salt, [Pt(NH₃)₄][PtCl₄], can form during the synthesis of the trans isomer if excess ammonia is not carefully controlled.[3]

  • Nitrite/Nitrate Salts: Residual sodium or potassium nitrite/nitrate from the substitution step can be a common impurity.

  • Degradation Products: Platinum complexes can undergo hydrolysis in solution, leading to aqua species.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the final product. The choice of solvent is critical and may require some experimentation.

  • Washing: Washing the precipitate with cold water can help remove soluble inorganic salts. Washing with ethanol and ether can help remove organic impurities and dry the product.

  • Chromatography: For challenging separations of isomers or removal of persistent impurities, column chromatography may be an option, although it can sometimes induce isomerization.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the differentiation between cis and trans isomers of diamminedinitritoplatinum(II) so important?

A1: The geometry of platinum(II) complexes is a key determinant of their biological activity. For the well-known anticancer drug cisplatin (cis-diamminedichloroplatinum(II)), its cis configuration allows it to form specific intrastrand crosslinks with DNA, which is believed to be the primary mechanism of its anticancer effect. The trans isomer, transplatin, is inactive because it cannot form these same types of DNA adducts.[6] It is reasonable to assume that the cis and trans isomers of diamminedinitritoplatinum(II) will also exhibit different biological and chemical properties.

Q2: Can I use ¹H NMR to distinguish between the cis and trans isomers?

A2: While ¹H NMR can provide information about the ligands, it is often not the most straightforward method for distinguishing cis and trans isomers of simple ammine complexes like diamminedinitritoplatinum(II). The protons on the ammonia ligands may show subtle differences in their chemical shifts or coupling to ¹⁹⁵Pt, but these can be difficult to resolve and interpret definitively. ¹⁹⁵Pt NMR and IR spectroscopy are generally more reliable for this purpose.

Q3: What are the safety precautions I should take when working with diamminedinitritoplatinum(II)?

A3: Like many platinum compounds, diamminedinitritoplatinum(II) should be handled with care. It is potentially harmful if swallowed, inhaled, or absorbed through the skin. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing platinum should be disposed of in designated heavy metal waste containers.

Q4: How does the stability of diamminedinitritoplatinum(II) compare to cisplatin?

A4: The lability of the ligands in a platinum(II) complex influences its stability and reactivity. The nitrite ligand is generally considered to be more strongly bound to platinum(II) than the chloride ligand. This suggests that diamminedinitritoplatinum(II) might be less prone to hydrolysis than cisplatin. However, the specific reaction kinetics and stability will also depend on factors such as pH, temperature, and the presence of other nucleophiles in the solution.

References

  • New method for synthesizing dinitroso diammineplatinum (II). Google Patents.
  • Wang, Y., et al. (2015). Molecular structure, IR spectra, and chemical reactivity of cisplatin and transplatin: DFT studies, basis set effect and solvent effect. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 902-908.
  • Kurnakov test. Wikipedia. Available at: [Link]

  • Synthesis of cis- and trans- Diamminedichloroplatinum(II). Michigan State University Chemistry Department. Available at: [Link]

  • Bancroft, D. P., Lepre, C. A., & Lippard, S. J. (1990). Platinum-195 NMR kinetic and mechanistic studies of cis- and trans-diamminedichloroplatinum(II) binding to DNA. Journal of the American Chemical Society, 112(19), 6860-6871.
  • A Process For The Preparation Of Cis Diamminediiodo Platinium(ii). Quick Company. Available at: [Link]

  • Wiśniewska, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5627.
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  • Kleinwächter, V., & Drobník, J. (1977). Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions. Chemico-Biological Interactions, 16(2), 207-222.
  • Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2-. American Chemical Society. Available at: [Link]

  • Structural Isomers: Linkage Isomerism in Transition Metal Complexes. Chemistry LibreTexts. Available at: [Link]

  • Fraccarollo, D., et al. (1992). Synthesis and spectroscopic investigation of cis and trans isomers of bis(nitrile)dichloroplatinum(II) complexes. Inorganica Chimica Acta, 201(2), 157-164.
  • Competitive formation of DNA linkage isomers by a trinuclear platinum complex and the influence of pre-association. Griffith Research Online. Available at: [Link]

  • (ENGLISH) KURNAKOV'S TEST REACTION APPLICATION TRANS EFFECT DISTINGUISH CIS TRANS ISOMERS CISPLATIN. YouTube. Available at: [Link]

  • Kowalski, K., et al. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 26(11), 3198.
  • Cohen, G. L., et al. (1982). Cis- and trans-diamminedichloroplatinum(II) binding produces different tertiary structural changes on SV40 DNA.
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Technical Support Center: Long-Term Storage and Stability of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diamminedinitritoplatinum(II). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical platinum compound. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling, grounded in established scientific principles and field-proven expertise.

Introduction: Understanding the Stability of Diamminedinitritoplatinum(II)

Diamminedinitritoplatinum(II), often referred to as "P salt," is a key intermediate and precursor in the synthesis of various platinum-based materials, including active pharmaceutical ingredients (APIs).[1] Its stability is paramount for the reproducibility of experimental results and the quality of final products. As a solid, pale yellow to white crystalline substance, its integrity can be compromised by environmental factors such as temperature, light, and humidity.[2] This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid diamminedinitritoplatinum(II)?

For routine long-term storage, diamminedinitritoplatinum(II) should be kept in a tightly sealed, opaque container in a cool, dry, and dark place.[3] Based on the stability profiles of related platinum compounds and general best practices for API storage, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)While stable at room temperature for shorter periods, refrigeration minimizes the rate of any potential solid-state degradation reactions over the long term. Avoid freezing, which can introduce moisture through condensation cycles.
Humidity <40% Relative Humidity (RH)The presence of moisture can facilitate hydrolysis and other degradation pathways, even in the solid state.[4][5] Storage in a desiccator or a controlled humidity cabinet is ideal.
Light Protected from light (Amber vial or opaque container)Platinum(II) nitro complexes can be photosensitive, potentially undergoing photochemical reactions such as nitro-nitrito isomerization upon exposure to UV or visible light.[2][6]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)While not always mandatory for routine storage, for highly sensitive applications or very long-term storage, an inert atmosphere can prevent oxidative degradation.
Q2: I've noticed a slight color change in my solid sample over time. What does this indicate?

A color change, typically a darkening or more intense yellowing, is often the first visual indicator of degradation. This could be due to subtle changes in the coordination sphere of the platinum atom or the formation of degradation products. It is crucial to reassess the purity of the material before use if a color change is observed.

Q3: Can I store diamminedinitritoplatinum(II) as a stock solution?

Storing diamminedinitritoplatinum(II) in solution for extended periods is generally not recommended due to the increased potential for degradation reactions like hydrolysis. If a solution is required, it should be freshly prepared. For platinum compounds like cisplatin, the choice of solvent is critical; for instance, saline (0.9% NaCl) is preferred over pure water to suppress aquation, and solvents like DMSO can actively promote degradation of some platinum complexes. While specific data for diamminedinitritoplatinum(II) is limited, it is prudent to assume similar sensitivities.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor solubility or insoluble particles in a freshly prepared solution. 1. Degradation: The compound may have degraded during storage, forming less soluble species. 2. Incorrect Solvent: The chosen solvent may not be appropriate.1. Verify Purity: Analyze the solid material using a suitable technique (see Stability-Indicating Assays section) to check for degradation. 2. Optimize Dissolution: Use gentle warming or sonication to aid dissolution. Ensure the solvent is of high purity. For aqueous solutions, consider the use of a dilute, non-reactive buffer system if compatible with your downstream application.
Inconsistent results in subsequent experiments using the same batch of compound. 1. Heterogeneous Degradation: The bulk material may have degraded non-uniformly. 2. Contamination: The compound may have been contaminated during handling.1. Re-homogenize and Re-test: Carefully mix the bulk powder before taking a sample and re-analyze its purity. 2. Review Handling Procedures: Ensure that dedicated, clean spatulas and weighing instruments are used. Avoid returning unused material to the stock container.
Unexpected reactivity or side products in a synthetic reaction. 1. Presence of Impurities: Impurities from the synthesis of diamminedinitritoplatinum(II) or its degradation products could be interfering with the reaction.[7] 2. Isomeric Impurity: The presence of the trans-isomer (if the cis-isomer is expected) can lead to different reactivity.1. Purification: If impurities are suspected, recrystallization of the diamminedinitritoplatinum(II) from a suitable solvent may be necessary. 2. Isomeric Purity Check: Use analytical techniques that can distinguish between cis and trans isomers, such as certain spectroscopic or crystallographic methods, if isomeric purity is critical for your application.[8]

Understanding Degradation Pathways

To effectively stabilize diamminedinitritoplatinum(II), it is essential to understand its potential degradation pathways.

A Diamminedinitritoplatinum(II) (Solid) B Thermal Decomposition A->B High Temperature (>150°C) C Photochemical Degradation A->C UV/Visible Light D Humidity-Induced Degradation A->D High Humidity H Formation of Platinum Oxides/Hydroxides B->H F Nitro-Nitrito Isomerization C->F G Hydrolysis/Aquation D->G E Loss of Ammine Ligands G->E G->H

Caption: Potential degradation pathways for diamminedinitritoplatinum(II).

  • Thermal Decomposition: The compound is stable up to 150°C, but will decompose, potentially explosively, at higher temperatures (around 200°C). This process can lead to the formation of platinum oxides.

  • Photochemical Degradation: Exposure to light can induce a nitro-nitrito linkage isomerization, where the nitro group (-NO2) converts to a nitrito group (-ONO).[6] This changes the chemical properties and reactivity of the complex.

  • Humidity-Induced Degradation (Hydrolysis): In the presence of sufficient moisture, the nitro or ammine ligands can be slowly replaced by water molecules in a process called hydrolysis or aquation. This can lead to the formation of polynuclear hydroxo-bridged platinum species.[9]

  • Loss of Ammine Ligands: The platinum-amine bond can become labile, especially if a sulfur-containing ligand is present in the coordination sphere, which can lead to inactivation pathways.[10]

Experimental Protocols: Stability-Indicating Assays

A stability-indicating analytical method is crucial for quantifying the parent compound and detecting any degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard approach.[11][12][13][14]

Protocol: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Diamminedinitritoplatinum(II) should exhibit UV absorbance. Wavelength screening should be performed to find the optimal wavelength for detection of the parent compound and any potential degradation products.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the bulk compound should be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light). The method must be able to separate the intact drug from all degradation products.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation A Select Column & Mobile Phase B Optimize Detection Wavelength A->B C Stress Samples (Heat, Light, pH, etc.) B->C D Analyze Stressed Samples C->D E Assess Specificity & Resolution D->E F Validate (Linearity, Accuracy, Precision) E->F

Sources

common impurities in diamminedinitritoplatinum(II) and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Profiling, Troubleshooting, and Purification Strategies

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for diamminedinitritoplatinum(II), Pt(NH₃)₂(NO₂)₂. This guide is designed to provide in-depth, practical solutions for the common challenges encountered during the synthesis and purification of this critical platinum complex. As a key intermediate in the synthesis of platinum-based anticancer drugs like cisplatin and carboplatin, its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.

This document provides detailed, field-tested protocols and troubleshooting advice to help you identify, manage, and remove critical impurities, ensuring the integrity of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized diamminedinitritoplatinum(II)?

A1: The most prevalent impurities typically include the geometric isomer, trans-diamminedinitritoplatinum(II), unreacted starting materials such as potassium tetrachloroplatinate(II) (K₂PtCl₄), and side-products like Magnus's green salt ([Pt(NH₃)₄][PtCl₄]).[1] The presence of these impurities can often be inferred from the product's color; a pure product is typically a white to slightly yellow powder, whereas greenish tints may suggest contamination.[1][2]

Q2: Why is the trans isomer a significant and problematic impurity?

A2: The trans isomer, often called transplatin when converted to the dichloro derivative, is a major concern because it possesses different physical, chemical, and biological properties compared to the cis isomer.[3] For therapeutic applications, the cis geometry is crucial for anticancer activity. The trans isomer is largely inactive and its presence can complicate downstream reactions and compromise the efficacy and safety of the final drug product.[3][4]

Q3: How can I quickly check for the presence of the trans isomer?

A3: The Kurnakov test is a classical and effective chemical test to differentiate between cis and trans isomers of diamminedihaloplatinum(II) complexes.[4][5][6] When treated with thiourea, the cis isomer forms a soluble, deep yellow product, [Pt(thiourea)₄]²⁺.[4][7] In contrast, the trans isomer reacts to form a sparingly soluble, white precipitate of trans-[Pt(NH₃)₂(thiourea)₂]²⁺.[4][5][7] This clear difference in color and solubility provides a rapid qualitative assessment of isomeric purity.

Q4: What is the impact of these impurities on subsequent reactions, such as the synthesis of cisplatin?

A4: Impurities can have significant downstream consequences. Unreacted K₂PtCl₄ can lead to the formation of undesired side-products. The presence of the trans isomer of Pt(NH₃)₂(NO₂)₂ will lead to the formation of transplatin, which is difficult to separate from the desired cisplatin and reduces the overall yield and purity of the active therapeutic agent.

Section 2: Impurity Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, linking observable issues to potential causes and providing actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Product has a Greenish Tint Presence of Magnus's green salt ([Pt(NH₃)₄][PtCl₄]), a common side-product.[1]Ensure complete reaction of K₂PtCl₄. Purify the final product via recrystallization. The salt's low solubility in many solvents allows for its removal.
Low Yield of Final Product Incomplete precipitation during synthesis. Losses during washing or filtration steps. Side reactions forming soluble platinum complexes.Optimize reaction conditions (temperature, time, stoichiometry). Use ice-cold solvents for washing to minimize product loss.[6] Recover platinum from filtrates if necessary.
Unexpected Peaks in NMR/IR Spectra Presence of geometric isomers (cis/trans).[8] Residual solvents from purification. Unreacted starting materials or byproducts.Confirm isomeric purity using the Kurnakov test.[4][5] Perform further purification by fractional recrystallization.[9][10] Ensure the product is thoroughly dried under vacuum.
Poor Solubility in Expected Solvents The product may be predominantly the less soluble trans isomer.[3] Presence of insoluble inorganic salts.Characterize the isomer ratio. If the trans isomer is dominant, review the synthesis step to favor the formation of the cis isomer, primarily by leveraging the trans effect.[11]
Inconsistent Results in Downstream Reactions Variable purity of the diamminedinitritoplatinum(II) starting material.Implement stringent quality control on the intermediate. Use analytical techniques like ICP-MS or ICP-OES to quantify trace elemental impurities and ensure batch-to-batch consistency.[12][13][14]
Section 3: Detailed Purification Protocols
Protocol 1: Fractional Recrystallization for General Purification

This method is effective for removing soluble impurities and can enrich one geometric isomer over another based on solubility differences.[15]

Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[15][16]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which diamminedinitritoplatinum(II) is highly soluble at elevated temperatures but poorly soluble at low temperatures. Water is a common choice.

  • Dissolution: In a flask, add the impure solid and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.[16] Continue adding small portions of hot solvent until the solid is just dissolved, creating a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities (like dust or Magnus's green salt) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[17]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[16][17]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: The Kurnakov Test for Isomer Identification and Separation

This protocol is a definitive chemical test to distinguish cis from trans isomers and can be adapted for small-scale separation based on differential solubility of the thiourea complexes.[4][5][18]

Principle: The test leverages the trans effect. In the cis isomer, the ligands trans to the easily displaceable groups are also displaceable, leading to complete substitution by thiourea. In the trans isomer, the ammine ligands are trans to the displaceable groups, and since ammine has a weak trans effect, only the original displaceable groups are substituted.[4]

Step-by-Step Methodology:

  • Sample Preparation: Place a few milligrams of your diamminedinitritoplatinum(II) sample in a test tube. Dissolve it in a minimum amount of hot water.

  • Reagent Addition: Prepare a saturated aqueous solution of thiourea. Add this solution to the test tube containing your dissolved sample.

  • Observation:

    • Cis Isomer: A deep yellow solution will form. Upon cooling, yellow needles of [Pt(thiourea)₄]Cl₂ may precipitate.[4][5]

    • Trans Isomer: A colorless solution will form, and upon cooling, a snow-white precipitate of trans-[Pt(NH₃)₂(thiourea)₂]Cl₂ will form.[5]

  • Interpretation: The formation of a white precipitate confirms the presence of the trans isomer. The intensity of the yellow color can give a qualitative indication of the amount of cis isomer present. This difference in solubility allows for the physical separation of the precipitated trans complex from the soluble cis complex in the mother liquor.

Section 4: Visual Diagrams and Data
Summary of Impurities
Impurity NameChemical FormulaSource / Reason for PresenceRecommended Removal Method
trans-diamminedinitritoplatinum(II)trans-[Pt(NH₃)₂(NO₂)₂]Isomerization during synthesis.Fractional Recrystallization, Chemical Separation via Kurnakov Reaction
Magnus's Green Salt[Pt(NH₃)₄][PtCl₄]Side reaction from unreacted K₂PtCl₄.Hot Filtration (due to low solubility)
Potassium Tetrachloroplatinate(II)K₂PtCl₄Unreacted starting material.Recrystallization, Stoichiometric Control
Trace Metals (e.g., Pd, Rh)-Impurities in the platinum source.ICP-MS/OES analysis for detection; purification of starting materials.[12][13][19]
Diagram: General Purification Workflow

This diagram illustrates the logical flow from a crude synthetic product to a purified, well-characterized compound.

G cluster_0 Synthesis & Initial Isolation cluster_1 Characterization & Triage cluster_2 Purification Pathways cluster_3 Final QC Crude Crude Pt(NH₃)₂(NO₂)₂ Product Analysis Initial Analysis (Color, Solubility) Crude->Analysis Visual Inspection Kurnakov Kurnakov Test for Isomers Analysis->Kurnakov Isomer check needed Filtration Hot Filtration Analysis->Filtration Insoluble solids present Recrystal Fractional Recrystallization Kurnakov->Recrystal Mixture of isomers ChemSep Chemical Separation (Thiourea) Kurnakov->ChemSep Significant trans isomer FinalQC Final QC Analysis (NMR, IR, ICP-MS) Recrystal->FinalQC ChemSep->FinalQC Filtration->Recrystal Proceed to recrystallize PureProduct Pure cis-Pt(NH₃)₂(NO₂)₂ FinalQC->PureProduct Meets Specs

Caption: Workflow for the purification and quality control of diamminedinitritoplatinum(II).

Diagram: Troubleshooting Decision Tree

This diagram helps researchers diagnose issues based on analytical results.

G Start Product Off-Color? (e.g., Green) Action1 Perform Hot Filtration to remove insoluble salts like Magnus's Green Salt. Start->Action1 Yes CheckIsomer Unexpected NMR/IR Peaks? Start->CheckIsomer No Action2 Perform Kurnakov Test to identify cis/trans ratio. CheckTrans Kurnakov Test shows white precipitate? Action2->CheckTrans Action3 Proceed with downstream synthesis. Action4 Perform Fractional Recrystallization to enrich cis isomer. CheckIsomer->Action2 Yes CheckIsomer->Action3 No CheckTrans->Action3 No CheckTrans->Action4 Yes

Caption: Decision tree for troubleshooting common purity issues.

References
  • Kurnakov test - Wikipedia. Available at: [Link]

  • Kurnakov test - Grokipedia. Available at: [Link]

  • How do you differentiate cis and trans-platin? - Quora. Available at: [Link]

  • How can we distinguish between cis and trans diammine platinum chloride by ESR spectroscopy? - Brainly.in. Available at: [Link]

  • Synthesis of cis- and trans- Diamminedichloroplatinum(II) - MSU chemistry. Available at: [Link]

  • 9+ Easy Ways: How to Test Platinum Metal (Quick Guide) - cmu.edu.jm. Available at: [Link]

  • Diamminedinitritoplatinum (Platinum P-salt) - Sciencemadness Discussion Board. Available at: [Link]

  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Nuclear analytical methods for platinum group elements - IAEA Publications. Available at: [Link]

  • cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - NIH. Available at: [Link]

  • The Separation of Inorganic Stereoisomers by Adsorption Chromatography. I. Non-electrolytic Geometric Isomers of Platinum(II) - ACS Publications. Available at: [Link]

  • Methods for the Determination of Platinum Group Elements in Environmental and Biological Materials: A Review - ResearchGate. Available at: [Link]

  • ICP-OES Analysis of Trace Elements in High-Purity Platinum - SPECTRO Analytical Instruments. Available at: [Link]

  • Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC - NIH. Available at: [Link]

  • Cisplatin: Synthesis, antitumour activity and mechanism of action - ResearchGate. Available at: [Link]

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  • Synthesis of cis-Platin - a cancer drug - YouTube. Available at: [Link]

  • Separation and purification of cis and trans isomers - Google Patents.
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Technical Support Center: Refining the Purification of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of diamminedinitritoplatinum(II), also known as P-salt. As a critical precursor in the synthesis of platinum-based anticancer drugs like cisplatin, the purity of diamminedinitritoplatinum(II) is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, presented in a question-and-answer format, addresses common challenges and frequently asked questions encountered during the synthesis and purification of this important intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you navigate the practical challenges that can arise during the purification of diamminedinitritoplatinum(II).

Question 1: My final product has a noticeable yellow or brownish tint, not the expected pale-yellow color. What are the likely impurities, and how can I remove them?

Answer:

A significant off-color in your diamminedinitritoplatinum(II) product typically indicates the presence of impurities. The most common culprits are residual inorganic salts from the synthesis or side-reaction products. Traditional synthesis methods can introduce inorganic salt impurities that are difficult to remove even with recrystallization.[1]

Potential Causes & Solutions:

  • Inadequate Washing: The most straightforward cause is insufficient washing of the crystalline product after filtration. Ensure the product is washed with cold deionized water to remove soluble impurities without dissolving a significant amount of the product.

  • Co-precipitation of Side Products: During the synthesis, side reactions can lead to the formation of colored platinum complexes.

  • Recrystallization: A carefully executed recrystallization is the most effective method for removing many impurities.[2][3][4][5] Diamminedinitritoplatinum(II) has low solubility in cold water but is more soluble in hot water, making it a good candidate for aqueous recrystallization.[6]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a suitable flask, add the impure diamminedinitritoplatinum(II) to a minimal amount of deionized water. Heat the mixture gently while stirring to dissolve the solid completely.[3][4][5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][5] Subsequently, the flask can be placed in an ice bath to maximize the yield of the purified crystals.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals thoroughly.

Question 2: The yield of my purified diamminedinitritoplatinum(II) is consistently low. What factors could be contributing to this, and how can I improve it?

Answer:

Low yield is a common problem that can often be traced back to the initial synthesis or losses during the purification process.

Potential Causes & Solutions:

  • Incomplete Reaction in Synthesis: Ensure that the stoichiometry of your reactants is correct and that the reaction has gone to completion.

  • Losses During Recrystallization:

    • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3] Use the minimum amount of hot solvent necessary for complete dissolution.

    • Cooling too rapidly: "Shock cooling" by placing the hot solution directly into an ice bath can lead to the formation of fine, impure precipitates instead of well-formed crystals.[3]

  • Filtration Issues: Ensure your filtration setup is efficient to minimize product loss.

Question 3: My analytical data (e.g., NMR, HPLC) indicates the presence of the trans isomer. How can I minimize its formation and/or remove it?

Answer:

The presence of the trans isomer of diamminedinitritoplatinum(II) is a critical issue, as the biological activity of the final cisplatin drug is highly dependent on its cis configuration.[7] The formation of the trans isomer can be influenced by the reaction conditions.

Potential Causes & Solutions:

  • Reaction Pathway: The synthesis of cis-diamminedinitritoplatinum(II) often proceeds through an intermediate, such as potassium tetranitritoplatinate(II), which then reacts with ammonia.[8] The trans effect of the nitrite ligand directs the incoming ammonia ligands to the cis positions. Deviations from established protocols can lead to the formation of the undesired trans isomer.

  • Purification: While challenging, careful fractional crystallization may help in separating the isomers, though this is often difficult. It is generally more effective to control the synthesis to prevent the formation of the trans isomer in the first place.

II. Frequently Asked Questions (FAQs)

This section addresses general questions about the properties, handling, and analysis of diamminedinitritoplatinum(II).

Question 4: What is the proper way to store diamminedinitritoplatinum(II)?

Answer:

Diamminedinitritoplatinum(II) should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9] It is stable at room temperature but can decompose at elevated temperatures; explosive decomposition occurs at 200°C.[6] For long-term storage, refrigeration is recommended.

Question 5: What are the recommended analytical methods for assessing the purity of diamminedinitritoplatinum(II)?

Answer:

A combination of analytical techniques is recommended to ensure the purity of your diamminedinitritoplatinum(II).[]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and detect the presence of impurities, including the trans isomer.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any organic impurities.
Elemental Analysis To verify the elemental composition (Pt, N, H) of the compound.
Differential Scanning Calorimetry (DSC) Can be used to determine the purity of highly pure substances.[]

Question 6: Can you provide a general workflow for the synthesis and purification of diamminedinitritoplatinum(II)?

Answer:

The following diagram illustrates a common synthetic and purification pathway for diamminedinitritoplatinum(II).

Purification_Workflow Start Potassium Tetrachloroplatinate(II) (K2[PtCl4]) Step1 Reaction with Sodium Nitrite (NaNO2) Start->Step1 Intermediate Potassium Tetranitritoplatinate(II) (K2[Pt(NO2)4]) Step1->Intermediate Step2 Reaction with Ammonia (NH3) Intermediate->Step2 Crude Crude Diamminedinitritoplatinum(II) Step2->Crude Purification Recrystallization Crude->Purification Pure Pure Diamminedinitritoplatinum(II) Purification->Pure Analysis Purity Analysis (HPLC, NMR, etc.) Pure->Analysis

Caption: Synthesis and Purification Workflow.

III. Experimental Protocols

Protocol 1: Recrystallization of Diamminedinitritoplatinum(II)

  • Dissolution: In a 100 mL Erlenmeyer flask, suspend 1.0 g of crude diamminedinitritoplatinum(II) in 20 mL of deionized water.

  • Heating: Heat the suspension on a hot plate with constant stirring. Bring the mixture to a gentle boil until all the solid has dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Filtration: Collect the pale-yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two 5 mL portions of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.

IV. References

  • New method for synthesizing dinitroso diammineplatinum (II) - Google Patents. Available at:

  • US4946689A - Concentrated, stabilized cis-diamminedinitratoplatinum solutions for conversion to cisplatin - Google Patents. Available at:

  • Diamminedinitritoplatinum(II) | 339881-10G | SIGMA-ALDRICH | SLS. Available at: [Link]

  • Diamminedinitroplatinum (Platinum P-salt) - Sciencemadness Discussion Board. Available at: [Link]

  • CN102285693A - Preparation method of dinitroso diammineplatinum - Google Patents. Available at:

  • Cis-Diamminedinitritoplatinum(ii) Ammoniacal Solution - Mappes.io. Available at: [Link]

  • Synthesis of cis- and trans- Diamminedichloroplatinum(II) - MSU chemistry. Available at: [Link]

  • Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity - ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]

  • Chemical conversion of cisplatin and carboplatin with histidine in a model protein crystallized under sodium iodide conditions - PMC - NIH. Available at: [Link]

  • Recrystallization - YouTube. Available at: [Link]

  • Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions - PubMed. Available at: [Link]

  • Diamminedinitritoplatinum(II) | PGMsChem | 14286-02-3 - 피지엠즈켐. Available at: [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - MDPI. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]

  • Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Investigation of Impurities in Peptide Pools - MDPI. Available at: [Link]

  • Platinum Recovery from Laboratory Chemical Waste (Pt 2) - YouTube. Available at: [Link]

  • View of INVESTIGATION OF THE PURIFICATION PROCESS OF PLATINUM POWDER FROM IMPURITIES - Techscience uz. Available at: [Link]

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overcoming resistance to platinum-based drugs like diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating resistance to platinum-based anticancer agents, with a special focus on compounds like diamminedinitritoplatinum(II). This guide is designed to provide practical, field-proven insights and troubleshooting strategies to address common experimental hurdles. Our goal is to equip you with the knowledge to not only identify the root causes of your experimental challenges but also to rationally design experiments to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the investigation of platinum drug resistance.

Question 1: My cancer cell line is showing unexpected resistance to diamminedinitritoplatinum(II) from the start. What are the likely intrinsic resistance mechanisms at play?

Answer: Intrinsic resistance is a significant hurdle and can be multifactorial. Before extensive troubleshooting, it's crucial to consider several key cellular mechanisms that can pre-exist in a cell line:

  • Reduced Drug Accumulation: The primary gateway for many platinum drugs, including cisplatin and its analogs, is the copper transporter 1 (CTR1).[1] Low endogenous expression of CTR1 can severely limit the intracellular concentration of the drug.[2] Conversely, high expression of efflux pumps like ATP7A and ATP7B can actively remove the drug from the cell, preventing it from reaching its DNA target.[3][4]

  • High Detoxification Capacity: Cells with high basal levels of thiol-containing molecules, particularly glutathione (GSH), can effectively neutralize platinum drugs.[5][6] GSH can form complexes with the platinum compound, which are then often effluxed from the cell, rendering the drug inactive.[7]

  • Enhanced DNA Repair: A highly efficient DNA repair system, particularly the Nucleotide Excision Repair (NER) pathway, can rapidly remove platinum-DNA adducts before they trigger cell death.[8][9] The expression level of key NER proteins, such as ERCC1, is a well-documented factor in platinum resistance.[9][10]

Initial Diagnostic Steps:

  • Baseline Protein Expression: Perform a baseline Western blot analysis on your untreated parental cell line for key proteins: CTR1, ATP7A/B, and ERCC1.

  • Basal Glutathione Levels: Measure the basal intracellular GSH concentration.

This initial characterization will provide critical insights into the potential pre-existing resistance profile of your cell line.

Question 2: I am trying to develop a platinum-resistant cell line by continuous exposure, but the cells are dying off completely, even at low concentrations. What am I doing wrong?

Answer: This is a common issue. Generating a resistant cell line is a process of selection, not just adaptation. Killing the entire population suggests the selective pressure is too high or applied incorrectly. The key is to allow a small, resistant subpopulation to survive and proliferate.

Causality: Continuous, even low-dose, exposure to a potent DNA-damaging agent like a platinum drug can be fatal to most cells before stable resistance mechanisms can be established and selected for.[11] A "pulse" method, which mimics clinical chemotherapy cycles, is often more successful. It involves short-term, high-concentration exposure followed by a recovery period in drug-free media. This allows the few cells that survive the initial insult to recover and divide.[11][12][13]

Troubleshooting Strategy:

  • Switch to a Pulse-Dosing Regimen: Instead of continuous exposure, treat cells with a concentration around the IC50 for a short period (e.g., 2-4 hours).[11][13]

  • Allow for Recovery: After the pulse, remove the drug-containing medium, wash the cells, and allow them to recover in fresh, drug-free medium for 2-3 weeks, or until they resume normal growth.[11][12]

  • Stepwise Dose Escalation: Once the cells have recovered, perform a new IC50 determination. The subsequent pulse should be at this new, slightly higher concentration. This gradual increase in selective pressure is critical for developing high-level resistance.[12]

Question 3: My MTT/MTS assay results are inconsistent when determining the IC50 value for my resistant vs. sensitive cell lines. What could be causing this variability?

Answer: IC50 variability is a frequent problem that often stems from subtle inconsistencies in assay setup and execution. The MTT assay measures metabolic activity as a proxy for cell viability, and several factors can influence this.[3]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Solution
Inconsistent Seeding Density Fewer cells will result in a lower formazan signal, artificially inflating the apparent cytotoxicity. More cells will do the opposite.Always perform a cell count immediately before seeding. Ensure a homogenous single-cell suspension to avoid clumps.
Edge Effects Wells on the perimeter of a 96-well plate are prone to evaporation, altering media concentration and affecting cell growth.Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media instead to create a humidity barrier.[14]
Variable Incubation Times Both the drug incubation time (e.g., 24, 48, 72h) and the MTT reagent incubation time (typically 3-4h) must be precise.Standardize all incubation periods. Use a multichannel pipette for simultaneous addition of drug and MTT reagent to minimize timing differences across the plate.[14][15]
Incomplete Formazan Solubilization The purple formazan crystals must be fully dissolved for an accurate absorbance reading.After adding the solubilization agent (e.g., DMSO), place the plate on an orbital shaker for at least 10 minutes to ensure complete dissolution before reading.[14]

Question 4: I've confirmed by IC50 assay that my cell line is resistant. However, when I perform a Western blot for ERCC1, a key DNA repair protein, I see no change in its expression compared to the sensitive parental line. Why?

Answer: This is an excellent observation and highlights that platinum resistance is a multifactorial process.[5] While increased DNA repair via ERCC1 upregulation is a common mechanism, it is not the only one.[10] If you don't see changes in the NER pathway, it is highly probable that one or more other mechanisms are dominant in your specific cell line.

Logical Next Steps:

  • Investigate Drug Accumulation: This is the most common pre-target resistance mechanism.[3]

    • Measure Intracellular Platinum: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to directly quantify the amount of platinum inside your sensitive vs. resistant cells after a defined treatment period. A significant decrease in the resistant line is a strong indicator of an accumulation defect.[7][16]

    • Analyze Transporter Expression: Perform Western blotting or qPCR for the influx transporter CTR1 (expect decreased expression) and efflux transporters ATP7A/ATP7B (expect increased expression).[4]

  • Assess Glutathione-Mediated Detoxification:

    • Quantify Intracellular Glutathione: Measure and compare the total GSH levels in your sensitive and resistant cells. An increase in the resistant line suggests enhanced drug neutralization.[6]

    • Functional Validation: Treat your resistant cells with Buthionine Sulfoximine (BSO), an inhibitor of glutathione synthesis.[5][9] A subsequent re-sensitization to the platinum drug in an IC50 assay would functionally confirm the role of GSH in the resistance phenotype.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows for common experimental procedures, along with troubleshooting advice grounded in the underlying scientific principles.

Guide 1: Development and Validation of a Platinum-Resistant Cell Line

This guide details the robust generation of a resistant cell line using a clinically relevant pulse-treatment methodology.

Workflow Diagram: Generating a Resistant Cell Line

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Resistance Induction Cycle (Repeat 6-10x) cluster_2 Phase 3: Validation & Maintenance A Parental Cell Line B Determine Baseline IC50 (MTT Assay, 72h) A->B C Seed Cells B->C D Pulse Treatment: Treat with IC50 concentration for 2-4 hours C->D E Recovery Phase: Wash & culture in drug-free media (approx. 2-3 weeks) D->E F Monitor for Regrowth (Confluent Monolayer) E->F F->C Start Next Cycle with Escalated Dose G Confirm Resistance: Re-determine IC50 vs. Parental F->G H Characterize Mechanism (WB, ICP-MS, GSH Assay) G->H I Maintain Resistance: Culture with low-dose drug (e.g., IC20) G->I

Caption: Workflow for developing and validating a platinum-resistant cell line.

Step-by-Step Protocol:

  • Determine Baseline IC50:

    • Objective: To establish the initial sensitivity of the parental cell line.

    • Procedure: Perform a standard MTT or similar viability assay.[3] Seed cells (e.g., 3,000-5,000 cells/well in a 96-well plate) and allow them to adhere for 24 hours.[13] Treat with a serial dilution of diamminedinitritoplatinum(II) for 72 hours. Calculate the IC50 value, which is the concentration required to inhibit growth by 50%.

    • Causality: This value serves as the starting concentration for the resistance induction. It is a dose that is high enough to provide selective pressure but low enough to allow a small fraction of cells to survive.

  • First Pulse Treatment:

    • Objective: To kill the majority of sensitive cells, selecting for rare, more resistant variants.

    • Procedure: Seed cells in a larger format (e.g., T-25 or T-75 flask). Once they reach ~70% confluency, treat them with the predetermined IC50 concentration of the platinum drug for a short duration (2-4 hours).[11][13]

    • Causality: A short, acute exposure mimics the pharmacokinetics of clinical dosing and minimizes off-target stress, selecting more specifically for drug-resistance mechanisms.

  • Recovery and Expansion:

    • Objective: To allow the surviving cells to repopulate the culture.

    • Procedure: After the pulse, aspirate the drug-containing medium, wash the cells thoroughly with sterile PBS, and add fresh, drug-free complete medium. Culture the cells until the flask is confluent. This may take several weeks, and significant cell death will be observed initially.[11][12]

    • Causality: This recovery period is critical. It removes the selective pressure, allowing the few surviving cells, which harbor nascent resistance mechanisms, to proliferate and establish a new baseline population.

  • Iterative Cycles and Dose Escalation:

    • Objective: To gradually select for cells with increasingly robust resistance mechanisms.

    • Procedure: Repeat steps 2 and 3 for multiple cycles (typically 6-10). After every 2-3 cycles, re-evaluate the IC50 of the recovering population. Use this new, higher IC50 for the subsequent pulse treatments.[11]

    • Causality: Stepwise dose escalation is crucial. A sudden large increase in drug concentration would simply kill the entire population. Gradual increases allow for the stepwise acquisition and selection of multiple resistance mechanisms, leading to a more clinically relevant, high-resistance model.

  • Validation and Maintenance:

    • Objective: To confirm the resistant phenotype and maintain it for future experiments.

    • Procedure: Once a desired level of resistance is achieved (e.g., >5-fold increase in IC50), perform a final, comprehensive IC50 comparison against the original parental line. For maintenance, culture the resistant cells in medium containing a low concentration of the platinum drug (e.g., IC10-IC20) to ensure the resistance phenotype is not lost over time.[12]

Guide 2: Troubleshooting Western Blot Analysis of Resistance Markers

Western blotting is essential for probing changes in protein expression that underlie resistance. This guide addresses common pitfalls.

Troubleshooting Table: Western Blotting

Problem Visual Example Potential Cause(s) Solutions & Rationale
No Signal or Weak Signal A blank or very faint blot where bands are expected.1. Inefficient Transfer: Protein did not move from gel to membrane. 2. Inactive Antibody: Primary or secondary antibody has lost activity. 3. Low Protein Abundance: The target protein is not highly expressed.1. Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize total protein. If transfer failed, optimize transfer time/voltage.[17][18] 2. Check Antibodies: Use a positive control lysate known to express the protein. Test a fresh aliquot of the antibody. 3. Increase Load: Load more total protein onto the gel (e.g., 30-50 µg).
High Background The entire membrane appears dark or splotchy, obscuring the specific bands.1. Insufficient Blocking: Blocking buffer did not adequately cover nonspecific binding sites. 2. Antibody Concentration Too High: Excess antibody is binding nonspecifically. 3. Inadequate Washing: Unbound secondary antibody was not washed away.1. Optimize Blocking: Increase blocking time to 1-2 hours at room temperature. Ensure the blocking agent (e.g., 5% milk or BSA) is fresh.[19][20] 2. Titrate Antibody: Perform a dilution series to find the optimal antibody concentration that maximizes signal-to-noise. 3. Increase Washes: Increase the number and duration of wash steps (e.g., 3 x 10 minutes) after both primary and secondary antibody incubations.[17]
Non-Specific Bands Multiple bands appear in the lane in addition to the band of interest.1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. 2. Protein Degradation: Proteases in the lysate have degraded the target protein. 3. Over-exposure: Long exposure times can make faint, non-specific bands visible.1. Increase Specificity: Increase the stringency of your washes (e.g., add more Tween-20). Consider using a monoclonal antibody if using a polyclonal.[18] 2. Use Protease Inhibitors: Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. 3. Reduce Exposure Time: Capture the image using shorter exposure times.
Guide 3: Quantifying Intracellular Platinum and Glutathione

Directly measuring drug and detoxifier levels provides quantitative evidence for specific resistance mechanisms.

Protocol 3.1: Measuring Intracellular Platinum via ICP-MS

  • Principle: ICP-MS is a highly sensitive technique that can detect and quantify elemental platinum with high precision, allowing for a direct measure of drug accumulation.[7]

  • Procedure:

    • Seed an equal number of sensitive and resistant cells (e.g., 2 x 10^6) and allow to adhere.

    • Treat cells with a defined concentration of diamminedinitritoplatinum(II) (e.g., the IC50 of the sensitive line) for a set time (e.g., 4 hours).

    • Wash cells three times with ice-cold PBS to remove extracellular drug.

    • Lyse the cells and collect the total cell lysate.

    • Digest the samples, typically using concentrated nitric acid, to break down all organic matter.

    • Analyze the elemental platinum content using an ICP-MS instrument, normalizing the results to the initial cell count or total protein concentration.[7][16]

  • Expected Result: A significantly lower amount of platinum per cell in the resistant line compared to the sensitive line points towards reduced influx or increased efflux.[21]

Protocol 3.2: Measuring Intracellular Glutathione (GSH)

  • Principle: Commercially available colorimetric or fluorescent assay kits are used to quantify the amount of GSH, a key molecule in drug detoxification.

  • Procedure:

    • Culture equal numbers of sensitive and resistant cells to ~80% confluency.

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of a glutathione assay kit.

    • Perform the assay, which typically involves a reaction where GSH reduces a substrate to produce a colored or fluorescent product.

    • Measure the absorbance or fluorescence and calculate the GSH concentration based on a standard curve.

    • Normalize the results to the protein concentration of the lysate.

  • Expected Result: A significantly higher concentration of GSH in resistant cells suggests that enhanced drug detoxification is a likely resistance mechanism.[6]

Part 3: Key Signaling Pathways in Platinum Resistance

Understanding the molecular circuitry that cells co-opt to survive platinum drug treatment is essential for identifying novel therapeutic targets. The primary mechanism of action for diamminedinitritoplatinum(II), like cisplatin, is the formation of platinum-DNA adducts that stall DNA replication and transcription, ultimately triggering apoptosis.[22] Resistance emerges when cells find ways to either prevent or repair this damage, or to ignore the signals telling them to die.

Diagram: Core Mechanisms of Platinum Drug Resistance

Platinum_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Platinum_Ext Platinum Drug (extracellular) CTR1 CTR1 (Influx) Platinum_Ext->CTR1 Entry Platinum_Int Platinum Drug (intracellular) CTR1->Platinum_Int Res1 Resistance: ↓ CTR1 Expression ATP7A_B ATP7A/B (Efflux) ATP7A_B->Platinum_Ext Res2 Resistance: ↑ ATP7A/B Expression Platinum_Int->ATP7A_B Removal GSH GSH (Glutathione) Platinum_Int->GSH Detoxification DNA Nuclear DNA Platinum_Int->DNA Target Binding Pt_GSH Inactive Pt-GSH Complex GSH->Pt_GSH Res3 Resistance: ↑ GSH Levels PI3K_Akt PI3K/Akt Pathway (Survival Signaling) Apoptosis Apoptosis (Cell Death) PI3K_Akt->Apoptosis Inhibition Res5 Resistance: ↑ PI3K/Akt Activity (Anti-Apoptotic) Pt_DNA Platinum-DNA Adducts DNA->Pt_DNA NER NER Pathway (e.g., ERCC1) Pt_DNA->NER Damage Recognition Pt_DNA->Apoptosis Damage Signal NER->DNA Repair Res4 Resistance: ↑ NER Activity

Caption: Key pathways involved in cellular resistance to platinum-based drugs.

This diagram illustrates the four major pillars of platinum drug resistance:

  • Reduced Accumulation: Decreased expression of the influx transporter CTR1 or increased expression of efflux pumps ATP7A/B results in a lower intracellular drug concentration.[4]

  • Increased Detoxification: Elevated levels of intracellular glutathione (GSH) lead to the neutralization of the platinum drug before it can reach the nucleus.[5]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, efficiently removes platinum-DNA adducts, preventing the initiation of cell death signals.[10]

  • Altered Cell Signaling: Activation of pro-survival signaling cascades, such as the PI3K/Akt pathway, can raise the threshold for apoptosis, allowing cells to tolerate higher levels of DNA damage without undergoing programmed cell death.[21]

By systematically investigating each of these potential mechanisms, researchers can build a comprehensive profile of the resistance phenotype in their model system and identify the most promising targets for therapeutic intervention.

References

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  • Ishida, S., Lee, J., Thiele, D. J., & Herskowitz, I. (2002). Uptake of the anticancer drug cisplatin mediated by the copper transporter Ctr1 in yeast and mammals. Proceedings of the National Academy of Sciences, 99(22), 14298-14302. [Link]

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Technical Support Center: Enhancing the Stability of Diamminedinitritoplatinum(II) in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of diamminedinitritoplatinum(II), also known as Nedaplatin, in biological media. As a second-generation platinum-based anticancer agent, its efficacy is intrinsically linked to its chemical stability. This guide offers in-depth, field-tested insights and protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is diamminedinitritoplatinum(II) and why is its stability a primary concern?

Diamminedinitritoplatinum(II) (Nedaplatin) is a chemotherapeutic agent used in the treatment of various cancers, including lung, esophageal, and head and neck cancers.[1] Its mechanism of action, similar to other platinum-based drugs like cisplatin, involves binding to the DNA of cancer cells, which leads to the formation of DNA adducts.[2] These adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][2]

The stability of the diamminedinitritoplatinum(II) complex is of paramount importance because its therapeutic activity is dependent on the molecule remaining intact until it reaches its target. In biological media, the compound is susceptible to degradation, which can lead to reduced efficacy and potentially altered toxicity profiles.

Q2: What are the main pathways of diamminedinitritoplatinum(II) degradation in biological environments?

The degradation of diamminedinitritoplatinum(II) in biological fluids primarily occurs through two main ligand exchange pathways:

  • Aquation: In the aqueous environment of the bloodstream and intracellular spaces, the nitro ligands of the complex can be replaced by water molecules.[1][3][4][5][6] This process, known as hydrolysis or aquation, forms reactive aqua species that can then bind to DNA.[1][4] While this activation is necessary for its anticancer activity, premature and uncontrolled aquation can lead to non-specific binding to other biomolecules and reduce the amount of active drug reaching the tumor.

  • Thiolation: Biological systems contain a high concentration of sulfur-containing molecules, most notably glutathione (GSH).[7][8] The platinum(II) center has a high affinity for sulfur, leading to rapid reactions where the nitro ligands are displaced by thiol groups.[8] This results in the formation of inactive platinum-GSH adducts, which is a major mechanism of drug detoxification and can contribute to cellular resistance.[7][8][9]

cluster_0 Degradation Pathways A Diamminedinitritoplatinum(II) [Pt(NH3)2(NO2)2] B Aquated Species [Pt(NH3)2(NO2)(H2O)]+ A->B Aquation (+H2O, -NO2) C Thiolated Species [Pt(NH3)2(NO2)(SG)] A->C Thiolation (+GSH, -NO2) D Inactive Complex B->D Further Reactions C->D cluster_1 Stability Assessment Workflow A Spike Drug into Medium B Incubate at 37°C (Time course) A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F HPLC Analysis E->F G Quantify Parent Drug F->G

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Diamminedinitritoplatinum(II) Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of diamminedinitritoplatinum(II). As a critical precursor in the synthesis of platinum-based catalysts and other advanced materials, the purity of this compound, including its isomeric composition, is paramount.[1] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and validation.

The Analytical Challenge: Beyond Simple Quantification

Diamminedinitritoplatinum(II), with the chemical formula Pt(NH₃)₂(NO₂)₂, is a polar, ionic coordination complex.[2][3][4] The primary analytical challenge lies not just in quantifying the main compound but also in separating and quantifying potential impurities. These can include starting materials, degradation products, and, most critically, geometric isomers. The spatial arrangement of the ammine and nitrito ligands around the platinum core can result in cis and trans isomers, which may exhibit different reactivity and performance in downstream applications. An effective analytical method must be able to resolve these closely related species.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is critical for achieving the necessary selectivity for diamminedinitritoplatinum(II) and its potential impurities. We will compare two powerful approaches: Reversed-Phase HPLC (RP-HPLC) and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase.[5][6] For a polar compound like diamminedinitritoplatinum(II), achieving adequate retention on a standard C18 column can be challenging. The compound has a high affinity for the polar mobile phase and may elute very early, close to the void volume, making it difficult to separate from other polar impurities or the solvent front.

  • Advantages:

    • Simplicity and wide availability of columns and solvents.

    • Generally robust and reproducible.

  • Limitations:

    • Poor retention of highly polar and ionic compounds.

    • May offer insufficient selectivity to resolve isomers without significant method development.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

To overcome the retention challenges of RP-HPLC for ionic compounds, ion-pair chromatography is an excellent alternative.[7][8] This technique adds an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte. It forms a neutral ion-pair with the analyte, which increases its hydrophobicity and enhances its retention on the non-polar stationary phase.[8][9][10]

For the positively charged platinum complex, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), would be suitable.[10]

  • Advantages:

    • Significantly improved retention and resolution of ionic and polar compounds.

    • High degree of selectivity, making it ideal for separating closely related isomers and impurities.[11]

  • Limitations:

    • Method development can be more complex due to the additional variable of the ion-pairing reagent concentration.

    • Ion-pairing reagents can sometimes be harsh on the stationary phase and may require dedicated columns.

    • Longer column equilibration times are often necessary.

Methodology Comparison Summary
FeatureReversed-Phase HPLC (RP-HPLC)Ion-Pair RP-HPLC (IP-RP-HPLC)
Principle Separation based on hydrophobicity.[5]Forms a neutral ion-pair with the analyte to increase hydrophobic retention.[8]
Retention Low for polar, ionic compounds like diamminedinitritoplatinum(II).High and adjustable for ionic analytes.
Selectivity May be insufficient to resolve cis/trans isomers.Excellent selectivity for isomers and related ionic impurities.[11]
Complexity Relatively simple method development.More complex due to the influence of the ion-pairing reagent.
Recommendation Suitable for simple, initial screening but not recommended for full purity validation.Recommended method for comprehensive purity analysis and isomer separation.

Recommended Experimental Protocol: A Validated IP-RP-HPLC Method

Based on the comparative analysis, an IP-RP-HPLC method is the superior choice for the validation of diamminedinitritoplatinum(II) purity. The following protocol provides a robust starting point for method development and validation.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (Aqueous Buffer + Organic Solvent) B Add Ion-Pairing Reagent (e.g., Sodium Heptanesulfonate) A->B D Equilibrate HPLC System (C18 Column) B->D C Prepare Standard & Sample Solutions (in a suitable diluent) E Inject Sample/Standard C->E D->E F Isocratic/Gradient Elution E->F G UV Detection (e.g., 210 nm) F->G H Integrate Chromatogram Peaks G->H I Calculate Purity & Impurity Profile H->I J System Suitability Check I->J Verify

Caption: Workflow for IP-RP-HPLC analysis of diamminedinitritoplatinum(II).

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, water, sodium heptanesulfonate, and phosphoric acid.

  • Standard: A well-characterized reference standard of diamminedinitritoplatinum(II).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM sodium heptanesulfonate solution in water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the diamminedinitritoplatinum(II) reference standard in water to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution with water to a working concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample in the same manner as the standard solution to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

    • Elution Program: Start with an isocratic elution of 95% Mobile Phase A and 5% Mobile Phase B. Hold for 15 minutes. A gradient can be introduced if necessary to elute more hydrophobic impurities.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • The theoretical plates for the main peak should be greater than 2000.

    • The tailing factor should be between 0.8 and 1.5.

Method Validation: The Cornerstone of Trustworthy Data

A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[12][13][14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][15][16]

Validation Workflow Diagram

G cluster_validation Method Validation Parameters (ICH Q2) Specificity Specificity (Resolution from impurities/isomers) Method Final Validated HPLC Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy (% Recovery) Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Method

Caption: Key parameters for HPLC method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, sample, and sample spiked with potential impurities and isomers.The main peak should be free from interference. Resolution between the main peak and the closest impurity/isomer should be >1.5.[17]
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration).[18]Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision within the specified concentration interval.[13]The method should be accurate and precise within the defined range.
Accuracy Perform recovery studies by spiking a known amount of standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[12]Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze a minimum of six replicate samples at 100% concentration on the same day.[13] Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%.
LOD & LOQ Determine signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or calculate from the standard deviation of the response and the slope of the calibration curve.[12]The LOQ should be accurately and precisely quantifiable.
Robustness Introduce small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, organic phase composition ±2%).System suitability criteria must be met, and the results should not be significantly affected.

Data Interpretation and Purity Calculation

The purity of diamminedinitritoplatinum(II) is typically determined using an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Any peak corresponding to an impurity, including the trans isomer if the desired product is cis (or vice versa), should be clearly identified and quantified. The limits for specific and unspecified impurities should be defined based on the product's intended use and manufacturing process controls.

Conclusion

The purity of diamminedinitritoplatinum(II) is a critical quality attribute that demands a highly selective and reliable analytical method. While standard RP-HPLC may serve for preliminary assessments, it lacks the necessary resolving power for this polar, ionic compound and its potential isomers. An Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method, when properly developed and validated according to ICH guidelines, provides a superior alternative. It offers enhanced retention and selectivity, ensuring that the purity profile, including isomeric purity, is accurately and reproducibly determined. This guide provides the foundational knowledge and a detailed protocol to establish a trustworthy, self-validating system for the quality control of diamminedinitritoplatinum(II).

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  • Chenzhou GaoXin Platinum Co., Ltd. (n.d.). Diamminedinitritoplatinum(II);CAS:14286-02-3. [Link]

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comparative analysis of diamminedinitritoplatinum(II) isomers' reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Diamminedinitritoplatinum(II) Isomers

For professionals in inorganic chemistry, drug development, and materials science, understanding the nuanced reactivity of geometric isomers is paramount. Platinum(II) complexes, central to coordination chemistry and modern medicine, offer a classic example of how stereochemistry dictates chemical behavior. This guide provides a senior-level comparative analysis of the reactivity of cis- and trans-diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂], delving into the structural and electronic factors that govern their distinct chemical properties. We will explore their differential behavior in ligand substitution, thermal, and photochemical reactions, supported by established principles and detailed experimental protocols.

Introduction: The Significance of Isomerism in Platinum(II) Chemistry

Square planar d⁸ metal complexes, such as those of platinum(II), are archetypal systems for studying geometric isomerism. The spatial arrangement of ligands around the central platinum atom gives rise to cis and trans isomers, which, despite having the same chemical formula, can exhibit profoundly different physical and chemical properties. This is famously illustrated by cis-diamminedichloridoplatinum(II) (cisplatin), a cornerstone of cancer chemotherapy, and its clinically inactive counterpart, trans-diamminedichloridoplatinum(II) (transplatin)[1][2][3].

The diamminedinitritoplatinum(II) system introduces another layer of complexity: the ambidentate nature of the nitrite ligand (NO₂⁻). The nitrite ion can coordinate to the platinum center through the nitrogen atom (a nitro ligand, -NO₂) or through an oxygen atom (a nitrito ligand, -ONO)[4][5]. This phenomenon, known as linkage isomerism, is often triggered by external stimuli like heat or light[6][7]. This guide will focus on the more thermodynamically stable nitro-isomers, comparing the reactivity of the cis and trans geometric forms.

Synthesis Strategy: Harnessing the Trans Effect

The synthesis of specific isomers of square planar complexes is not a matter of chance but a deliberate application of kinetic control, governed by the trans effect . The trans effect is defined as the ability of a ligand to labilize, or increase the rate of substitution of, the ligand positioned trans to it[8][9]. A related but distinct concept is the trans influence , a thermodynamic phenomenon that describes the weakening of the bond trans to a given ligand in the ground state[9]. For synthetic purposes, the kinetic trans effect is the guiding principle.

The established trans effect series for relevant ligands is: CN⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O [9][10][11]

This series dictates the entire synthetic strategy. The nitro group (NO₂⁻) has a significantly stronger trans-directing effect than ammonia (NH₃). This crucial difference allows for the selective synthesis of either the cis or trans isomer by choosing the appropriate starting material.

Synthesis of cis-Diamminedinitritoplatinum(II)

To synthesize the cis isomer, one must start with a platinum complex where the stronger trans-directing ligand can dictate the position of the incoming, weaker ligand. The logical starting material is the tetrachloroplatinate(II) or, more directly, the tetranitritoplatinate(II) ion, [Pt(NO₂)₄]²⁻.

Caption: Synthesis pathway for the cis-isomer.

Causality: In the second step, the incoming NH₃ ligand will preferentially replace a nitro group that is cis to the first NH₃ ligand. This is because the nitro group trans to the first NH₃ is labilized by the strong trans effect of the other nitro group opposite it. The result is the formation of the cis product[8][9].

Synthesis of trans-Diamminedinitritoplatinum(II)

Conversely, to obtain the trans isomer, the synthesis must begin with a platinum complex containing the weaker trans-directing ligands, such as the tetraammineplatinum(II) ion, [Pt(NH₃)₄]²⁺.

Caption: Synthesis pathway for the trans-isomer.

Causality: After the first NO₂⁻ replaces an NH₃ ligand, its strong trans effect directs the second incoming NO₂⁻ ligand to substitute the NH₃ molecule directly opposite it. This ensures the formation of the trans product[8][11].

Comparative Analysis of Reactivity

The structural differences between the cis and trans isomers—specifically, which ligands are positioned opposite each other—are the root cause of their divergent reactivity.

Ligand Substitution Reactivity

Ligand substitution reactions in square planar Pt(II) complexes typically proceed via an associative mechanism, involving the formation of a five-coordinate trigonal bipyramidal intermediate[12][13]. The lability of the leaving groups is profoundly influenced by the nature of the ligand trans to them.

  • trans-isomer ([Pt(NH₃)₂(NO₂)₂]) : In this configuration, each ammine ligand is trans to a nitro ligand, and each nitro ligand is trans to an ammine ligand. Since NO₂⁻ has a much stronger trans effect than NH₃, the Pt-NH₃ bonds are significantly labilized. Therefore, the ammine ligands in the trans isomer are expected to be substituted much more readily than the nitro ligands.

  • cis-isomer ([Pt(NH₃)₂(NO₂)₂]) : Here, one ammine is trans to another ammine, and one nitro is trans to another nitro. The Pt-NH₃ bonds are not labilized by a strong trans-director. Instead, the Pt-NO₂ bonds are labilized by the opposing nitro groups. Consequently, the nitro ligands in the cis isomer are more susceptible to substitution than the ammine ligands.

This differential reactivity can be demonstrated experimentally by reaction with a strong nucleophile like thiourea (tu). This is the basis of the Kurnakow test, originally used to distinguish cis- and trans-platin[14].

IsomerTrans-ArrangementLabilized LigandExpected Product with excess Thiourea (tu)
cis-[Pt(NH₃)₂(NO₂)₂] NH₃-Pt-NH₃, NO₂-Pt-NO₂Nitro (-NO₂)[Pt(NH₃)₂(tu)₂]²⁺ (Sequential substitution of NO₂⁻)
trans-[Pt(NH₃)₂(NO₂)₂] NH₃-Pt-NO₂Ammine (-NH₃)[Pt(tu)₄]²⁺ (Complete substitution)

Experimental Insight : In the trans isomer, the initial substitution of an ammine ligand by thiourea places the high-trans-effect thiourea opposite the remaining ammine, leading to its rapid displacement. Subsequent substitutions of the nitro ligands lead to the fully substituted [Pt(tu)₄]²⁺. In the cis isomer, the nitro groups are replaced, but the ammine ligands, which are trans to each other, are kinetically more inert.

Thermal Reactivity & Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal differences in the thermal stability of the isomers. While specific data for diamminedinitritoplatinum(II) is sparse, principles from analogous systems suggest likely behaviors.

For many nitro-nitrito pairs, the nitro (N-bonded) form is thermodynamically more stable than the nitrito (O-bonded) form. Heating can provide the activation energy needed to induce isomerization from a metastable state to a stable one, or to cause decomposition[15].

  • cis-isomer : The proximity of the two nitro groups could lead to a concerted decomposition pathway at a lower temperature compared to the trans isomer. The dipole moment of the cis isomer also results in stronger intermolecular forces in the crystal lattice, which could influence its decomposition temperature.

  • trans-isomer : Being more symmetric, the trans isomer may pack more efficiently in a crystal lattice, potentially leading to a higher decomposition temperature.

A comparative DSC experiment would likely show different exothermic decomposition profiles, providing quantitative data on their relative thermal stabilities[16].

Photochemical Reactivity: Nitro-Nitrito Linkage Isomerization

A fascinating aspect of complexes containing the nitro ligand is their ability to undergo linkage isomerization upon photoirradiation[6][17]. UV light can excite the complex, promoting the rearrangement of the Pt-NO₂ bond to a Pt-ONO bond.

photoisomerization nitro Pt—N(=O)O Nitro Isomer (Stable) nitrito Pt—O—N=O Nitrito Isomer (Metastable) nitro:f0->nitrito:f0 hν (UV light) nitrito:f0->nitro:f0 Δ (heat) or hν'

Caption: Reversible nitro-nitrito linkage isomerization.

This process is often reversible, with the metastable nitrito form reverting to the more stable nitro form upon heating or irradiation with a different wavelength of light[7]. The efficiency and quantum yield of this photoisomerization can be isomer-dependent.

  • Steric Factors : The steric environment around the nitro ligands differs between the cis and trans isomers. In the cis isomer, the adjacent ammine and nitro ligands may create a more crowded environment, potentially hindering the rotation required for isomerization compared to the less sterically hindered trans isomer.

  • Electronic Factors : The electronic transitions (e.g., ligand-to-metal charge transfer) that initiate the photoreaction will have different energies for the two isomers due to their different symmetries, potentially leading to different optimal excitation wavelengths.

Studies on related platinum(II) complexes have shown that the crystal packing and the "reaction cavity" size around the NO₂ ligand significantly influence the conversion ratio of photoisomerization[6][18]. It is plausible that the different crystal packing of the cis and trans isomers would lead to different photochemical reactivities in the solid state.

Experimental Protocols

To provide a practical basis for the claims made, the following are detailed, self-validating experimental workflows.

Protocol: Synthesis of cis-[Pt(NH₃)₂(NO₂)₂]

Objective: To synthesize the cis isomer by exploiting the trans effect.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium nitrite (KNO₂)

  • Ammonium hydroxide (NH₄OH) solution (1 M)

  • Deionized water, Ethanol, Diethyl ether

  • Magnetic stirrer hotplate, beakers, Hirsch funnel

Procedure:

  • Preparation of K₂[Pt(NO₂)₄]: Dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water. In a separate beaker, dissolve a stoichiometric excess (approx. 4 molar equivalents) of KNO₂ in 10 mL of water.

  • Add the KNO₂ solution to the K₂[PtCl₄] solution and heat gently (~50-60°C) with stirring for 30 minutes. The color should change from red to pale yellow, indicating the formation of K₂[Pt(NO₂)₄].

  • Ammoniation: Cool the solution to room temperature. Slowly add 1 M NH₄OH dropwise with constant stirring. A pale yellow precipitate of cis-[Pt(NH₃)₂(NO₂)₂] will begin to form.

  • Continue adding NH₄OH until precipitation is complete. Allow the mixture to stir for an additional 1 hour to ensure complete reaction.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the yellow precipitate by vacuum filtration using a Hirsch funnel.

  • Washing: Wash the product sequentially with small portions of cold deionized water, then ethanol, and finally diethyl ether to facilitate drying.

  • Validation: Dry the product in a desiccator. Confirm the identity and purity using FT-IR spectroscopy (to identify NH₃ and NO₂ vibrational modes) and ¹⁹⁵Pt NMR spectroscopy. The presence of a single resonance will confirm isomeric purity.

Protocol: Comparative Ligand Substitution with Thiourea

Objective: To demonstrate the differential lability of ligands in the cis and trans isomers.

Materials:

  • cis-[Pt(NH₃)₂(NO₂)₂] and trans-[Pt(NH₃)₂(NO₂)₂]

  • Thiourea (tu)

  • Deionized water

  • UV-Vis Spectrophotometer, NMR Spectrometer

Procedure:

  • Solution Preparation: Prepare equimolar (e.g., 1 mM) aqueous solutions of the cis isomer, the trans isomer, and a 10-fold molar excess solution of thiourea.

  • Kinetic Run (UV-Vis): In a cuvette, mix the solution of one isomer with the thiourea solution. Immediately begin recording the UV-Vis spectrum at regular intervals (e.g., every 30 seconds) for at least 30 minutes. Monitor changes in the absorbance maxima to follow the reaction progress. Repeat for the other isomer under identical conditions.

  • Product Identification (NMR): For a separate, larger scale reaction, mix each isomer with a 4-fold molar excess of thiourea. Allow the reactions to proceed to completion (e.g., 24 hours at room temperature).

  • Acquire ¹H and ¹⁹⁵Pt NMR spectra of the resulting solutions.

  • Data Analysis & Validation:

    • Compare the rates of reaction from the UV-Vis data. The trans isomer is expected to react significantly faster.

    • Analyze the NMR spectra to identify the final products. The trans isomer should yield [Pt(tu)₄]²⁺, while the cis isomer should yield [Pt(NH₃)₂(tu)₂]²⁺, confirming the predicted substitution patterns based on the trans effect.

Protocol: Investigating Photochemical Isomerization

Objective: To compare the propensity of cis and trans isomers to undergo nitro-nitrito linkage isomerization.

Materials:

  • Solid samples of cis- and trans-[Pt(NH₃)₂(NO₂)₂]

  • UV lamp (e.g., 365 nm)

  • FT-IR Spectrometer with a temperature-controlled stage

  • DSC instrument

Procedure:

  • Baseline Characterization: Obtain the FT-IR spectrum of each solid isomer at room temperature. Note the characteristic N-O stretching frequencies for the Pt-NO₂ group.

  • Photoirradiation: Place a thin film or KBr pellet of one isomer in the temperature-controlled stage at low temperature (e.g., 180 K) to trap the metastable state[6][18]. Irradiate the sample with the UV lamp for a set period (e.g., 1 hour).

  • Analysis: While maintaining the low temperature, acquire the FT-IR spectrum again. Look for the appearance of new bands corresponding to the Pt-ONO (nitrito) linkage. The intensity of these new bands relative to the original nitro bands gives a qualitative measure of the conversion efficiency.

  • Reversibility: Gently warm the sample back to room temperature while monitoring the FT-IR spectrum. The disappearance of the nitrito bands and reappearance of the nitro bands would confirm thermal reversibility.

  • Comparison: Repeat steps 1-4 for the other isomer under identical conditions.

  • Validation: Compare the extent of conversion for the two isomers. This provides direct evidence of their differing photochemical reactivity. DSC analysis of the irradiated samples can also be used to quantify the energy released during the metastable-to-stable relaxation upon heating.

Conclusion

The reactivity of cis- and trans-diamminedinitritoplatinum(II) is a clear and compelling illustration of how molecular geometry dictates chemical destiny. The strategic application of the trans effect allows for their selective synthesis. Once formed, their divergent reactivity profiles are a direct consequence of their structure. The trans isomer, with its labilized ammine ligands, is primed for rapid substitution, while the cis isomer presents more inert ammine groups but more reactive nitro ligands. Furthermore, their distinct steric and electronic environments suggest different responses to thermal stress and photoirradiation, particularly concerning the characteristic nitro-nitrito linkage isomerization. For researchers in drug design, catalysis, and materials science, a thorough understanding of these principles is not merely academic—it is essential for the rational design of new molecules with tailored reactivity and function.

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  • Villani, F. J. Jr., et al. (1986). Sequence-dependent termination of in vitro DNA synthesis by cis- and trans-diamminedichloroplatinum (II). Proceedings of the National Academy of Sciences, 83(22), 8690-8694. [Link]

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  • Semantic Scholar. (2020). Nitro–Nitrito Photoisomerization of Platinum(II) Complexes with Pt(NO₂)₄²⁻ and (FSO₂)₂N⁻ Anions: Correlation between Isomerization Ratio and Reaction Cavity. [Link]

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A Spectroscopic Guide to Differentiating cis- and trans-Diamminedinitritoplatinum(II) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of coordination chemistry and drug development, the precise characterization of geometric isomers is paramount. The spatial arrangement of ligands around a central metal ion can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the spectroscopic data for the cis and trans isomers of diamminedinitritoplatinum(II), [Pt(NH₃)₂(NO₂)₂]. By leveraging techniques such as Infrared (IR), Raman, ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can unequivocally distinguish between these two isomers.

The fundamental difference between the cis and trans isomers lies in their molecular symmetry. The cis isomer, with the two ammine and two nitrito ligands adjacent to each other, possesses C₂ᵥ symmetry. In contrast, the trans isomer, with like ligands positioned on opposite sides of the platinum center, exhibits a higher D₂ₕ symmetry. This seemingly subtle structural variance gives rise to distinct spectroscopic signatures, which this guide will explore in detail.

Comparative Spectroscopic Analysis: A Tale of Two Isomers

The differentiation of cis- and trans-[Pt(NH₃)₂(NO₂)₂] is rooted in the principles of molecular symmetry and its influence on vibrational and electronic transitions, as well as the nuclear magnetic environment of the platinum atom.

Vibrational Spectroscopy: The Fingerprints of Symmetry

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. The number of IR and Raman active bands is dictated by the molecule's point group.

For the cis isomer (C₂ᵥ symmetry) , a greater number of vibrational modes are both IR and Raman active. This is a direct consequence of its lower symmetry. Key vibrational modes to consider are the Pt-N(H₃) and Pt-N(O₂) stretching frequencies. Due to the arrangement of the ligands, one would expect to observe two distinct Pt-N(H₃) and two Pt-N(O₂) stretching bands in both the IR and Raman spectra.

Conversely, the trans isomer (D₂ₕ symmetry) , with its center of inversion, adheres to the rule of mutual exclusion. Vibrational modes that are IR active will be Raman inactive, and vice versa. This results in a significantly simpler set of spectra compared to the cis isomer. For instance, the symmetric Pt-N(H₃) and Pt-N(O₂) stretching modes will be Raman active but IR inactive, while the asymmetric stretches will be IR active and Raman inactive.

Spectroscopic Featurecis-[Pt(NH₃)₂(NO₂]₂ (C₂ᵥ)trans-[Pt(NH₃)₂(NO₂]₂ (D₂ₕ)
Symmetry Lower (C₂ᵥ)Higher (D₂ₕ)
IR Active Pt-N Bands Expect multiple bandsExpect fewer bands
Raman Active Pt-N Bands Expect multiple bandsExpect fewer bands
Mutual Exclusion Rule Does not applyApplies

This table is a qualitative prediction based on group theory. Specific experimental values are necessary for definitive identification.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

¹⁹⁵Pt NMR spectroscopy is an exceptionally sensitive tool for characterizing platinum complexes, owing to the wide chemical shift range of the ¹⁹⁵Pt nucleus (over 13,000 ppm)[1]. The chemical shift is highly dependent on the electronic environment around the platinum atom, including the nature and arrangement of the coordinated ligands[1].

For the cis isomer , the platinum nucleus is shielded by one ammine and one nitrito ligand in the trans positions. In the trans isomer , the platinum is influenced by two trans ammine ligands and two trans nitrito ligands. This difference in the trans ligands will result in distinct ¹⁹⁵Pt chemical shifts for the two isomers. A study on a solution of cis-[Pt(NH₃)₂(NO₂)₂] in an ammonium phosphate buffer reported a ¹⁹⁵Pt chemical shift of -2386 ppm, identifying the species as a triammine complex, suggesting ligand exchange in solution[2]. This highlights the importance of acquiring spectra on pure, well-characterized samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the complex. For square planar Pt(II) complexes, the observed absorption bands are typically due to d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The energy of these transitions is sensitive to the ligand field strength and the overall symmetry of the complex.

The different ligand arrangements in the cis and trans isomers result in different splitting patterns of the d-orbitals. Consequently, the energies of the d-d transitions will differ, leading to distinct absorption maxima (λmax) in their UV-Vis spectra. Generally, the trans isomer, with its higher symmetry, may exhibit a different pattern of allowed and forbidden transitions compared to the less symmetric cis isomer. For instance, in analogous dichloro-complexes, the cis isomer often shows a slightly different absorption profile compared to the trans isomer[3].

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of the cis and trans isomers of diamminedinitritoplatinum(II).

Synthesis of cis-Diamminedinitritoplatinum(II)

The synthesis of the cis isomer can be achieved through a multi-step process starting from potassium tetrachloroplatinate(II).

Synthesis_cis K2PtCl4 K₂[PtCl₄] K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 + KI cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] K2PtI4->cis_PtI2NH32 + NH₃ cis_PtNO22NH32 cis-[Pt(NH₃)₂(NO₂)₂] cis_PtI2NH32->cis_PtNO22NH32 + AgNO₂

Synthesis of cis-[Pt(NH₃)₂(NO₂)₂]

Step-by-Step Methodology:

  • Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]): Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of water. Add a stoichiometric amount of potassium iodide (KI) solution. The color of the solution will change from red to dark brown, indicating the formation of K₂[PtI₄].

  • Synthesis of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]): To the solution of K₂[PtI₄], slowly add an aqueous solution of ammonia. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form. Filter the precipitate, wash with cold water and ethanol, and dry.

  • Synthesis of cis-Diamminedinitritoplatinum(II) (cis-[Pt(NH₃)₂(NO₂)₂]): Suspend the synthesized cis-[Pt(NH₃)₂I₂] in water. Add a solution of silver nitrite (AgNO₂) in a stoichiometric amount. The reaction mixture is stirred in the dark to facilitate the precipitation of silver iodide (AgI). After the reaction is complete, filter off the AgI precipitate. The filtrate, containing the desired cis-[Pt(NH₃)₂(NO₂)₂], can be concentrated to yield the product.

Synthesis of trans-Diamminedinitritoplatinum(II)

The synthesis of the trans isomer typically follows a different route, often starting with the preparation of [Pt(NH₃)₄]Cl₂.

Synthesis_trans K2PtCl4 K₂[PtCl₄] PtNH34Cl2 [Pt(NH₃)₄]Cl₂ K2PtCl4->PtNH34Cl2 + excess NH₃ PtNH34NO22 [Pt(NH₃)₄](NO₂)₂ PtNH34Cl2->PtNH34NO22 + AgNO₂ trans_PtNO22NH32 trans-[Pt(NH₃)₂(NO₂)₂] PtNH34NO22->trans_PtNO22NH32 Heat

Synthesis of trans-[Pt(NH₃)₂(NO₂)₂]

Step-by-Step Methodology:

  • Synthesis of Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂): Dissolve K₂[PtCl₄] in water and add an excess of concentrated ammonia solution. Heat the mixture to facilitate the reaction. Upon cooling, crystals of [Pt(NH₃)₄]Cl₂ will precipitate.

  • Synthesis of Tetraammineplatinum(II) Nitrite (₂): Dissolve the [Pt(NH₃)₄]Cl₂ in water and add a solution of sodium nitrite (NaNO₂). The less soluble ₂ will precipitate upon cooling.

  • Thermal Isomerization to trans-Diamminedinitritoplatinum(II) (trans-[Pt(NH₃)₂(NO₂)₂]): Carefully heat the solid ₂. This will cause the loss of two ammonia ligands and the coordination of the nitrite ions to form the trans isomer.

Spectroscopic Characterization Workflow

Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison cis cis Isomer IR IR Spectroscopy cis->IR Raman Raman Spectroscopy cis->Raman NMR ¹⁹⁵Pt NMR cis->NMR UVVis UV-Vis Spectroscopy cis->UVVis trans trans Isomer trans->IR trans->Raman trans->NMR trans->UVVis Comparison Comparative Analysis IR->Comparison Raman->Comparison NMR->Comparison UVVis->Comparison Identification Isomer Identification Comparison->Identification

Workflow for Isomer Characterization

Instrumentation and Data Acquisition:

  • Infrared (IR) Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹. Pay close attention to the region below 600 cm⁻¹ where Pt-N stretching vibrations are expected[4].

  • Raman Spectroscopy:

    • Instrument: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

    • Sample Preparation: Place a small amount of the solid sample on a microscope slide.

    • Data Acquisition: Acquire the Raman spectrum, focusing on the low-frequency region to observe the Pt-N stretching modes.

  • ¹⁹⁵Pt NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Data Acquisition: Use a standard one-pulse sequence for ¹⁹⁵Pt. A reference compound, such as Na₂[PtCl₆] in D₂O, should be used as an external standard[1].

  • UV-Vis Spectroscopy:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water or a buffer solution).

    • Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

Conclusion

The unambiguous differentiation of cis- and trans-diamminedinitritoplatinum(II) is a critical step in both fundamental research and the development of new platinum-based therapeutics. While sharing the same chemical formula, their distinct molecular symmetries give rise to a cascade of differences in their spectroscopic properties. Vibrational spectroscopy offers a clear distinction based on the number of active modes, ¹⁹⁵Pt NMR provides a sensitive probe of the electronic environment around the platinum center, and UV-Vis spectroscopy reveals differences in their electronic transitions. By employing the detailed experimental protocols outlined in this guide, researchers can confidently synthesize and characterize these important isomers, paving the way for a deeper understanding of their structure-activity relationships.

References

  • Bancroft, D. P., et al. (1990). Platinum-195 NMR kinetic and mechanistic studies of cis- and trans-diamminedichloroplatinum(II) binding to DNA. Journal of the American Chemical Society, 112(19), 6860-6871.
  • Bancroft, D. P., Lepre, C. A., & Lippard, S. J. (1990). Platinum-195 NMR kinetic and mechanistic studies of cis- and trans-diamminedichloroplatinum(II) binding to DNA. Journal of the American Chemical Society, 112(19), 6860-6871. [Link]

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The Enigmatic Efficacy of Diamminedinitritoplatinum(II): A Comparative Guide to Platinum(II) Anticancer Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, platinum(II) complexes stand as a cornerstone, with cisplatin, carboplatin, and oxaliplatin being household names in oncology.[1] These drugs exert their cytotoxic effects primarily through covalent binding to nuclear DNA, inducing conformational changes that trigger a cascade of cellular events culminating in apoptosis.[2] The clinical success of these compounds has spurred the synthesis and evaluation of a myriad of new platinum(II) analogs, each designed to overcome the limitations of its predecessors, namely severe side effects and the development of drug resistance.[3] This guide delves into a comparative analysis of the established platinum(II) anticancer agents and explores the theoretical and potential efficacy of a lesser-known analog, diamminedinitritoplatinum(II).

While cisplatin (cis-diamminedichloroplatinum(II)) remains a potent and widely used anticancer drug, its clinical utility is often hampered by significant nephrotoxicity, neurotoxicity, and ototoxicity.[1] Second-generation analogs like carboplatin were developed to mitigate these toxicities, exhibiting a more favorable safety profile, albeit with a different spectrum of activity.[1] Oxaliplatin, a third-generation complex, demonstrated efficacy in cisplatin-resistant cancer cell lines and has become a key component in the treatment of colorectal cancer.[3] The therapeutic efficacy of these drugs is intricately linked to their chemical structure, particularly the nature of the "leaving group"—the ligands that are displaced to allow the platinum to bind to DNA.

This guide will provide a comprehensive comparison of the mechanisms of action, cytotoxicity, and experimental evaluation of these clinically established platinum(II) complexes. Furthermore, it will address the notable absence of anticancer research on diamminedinitritoplatinum(II), a compound primarily utilized in industrial applications such as electroplating, and offer a scientifically grounded exploration of its potential as a therapeutic agent based on the known effects of related nitro-containing ligands.

Mechanism of Action: The Central Role of DNA Platination

The cytotoxic journey of a platinum(II) complex begins with its entry into the cell, a process that can occur through passive diffusion, as well as active transport mechanisms.[4] Inside the cell, the lower chloride concentration facilitates the aquation of the complex, where the leaving groups are replaced by water molecules. This aquated species is a highly reactive electrophile that readily attacks nucleophilic sites on DNA, with the N7 position of guanine and adenine bases being the primary targets.[2]

The formation of platinum-DNA adducts is the critical step in their anticancer activity. The most common and cytotoxic of these are 1,2-intrastrand crosslinks between adjacent purine bases. These adducts create significant distortions in the DNA double helix, which can inhibit DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis.

Figure 2. Experimental workflow for the in vitro MTT cytotoxicity assay.

DNA Platination Assay

This assay quantifies the amount of platinum bound to cellular DNA, providing a direct measure of the compound's ability to reach its primary target.

Step-by-Step Methodology:

  • Cell Treatment: Treat a known number of cancer cells with the platinum complex at a specific concentration for a defined period.

  • Cell Lysis and DNA Isolation: Harvest the cells, lyse them, and isolate the genomic DNA using a commercially available kit.

  • DNA Quantification: Quantify the concentration of the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Platinum Quantification: Digest the DNA sample (e.g., with nitric acid) and measure the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: Express the results as the amount of platinum per microgram of DNA.

Conclusion and Future Directions

While diamminedinitritoplatinum(II) remains an unexplored entity in the realm of cancer therapeutics, the principles of platinum(II) complex design and the intriguing properties of nitro-containing ligands suggest that it warrants further investigation. The established framework for evaluating platinum-based drugs provides a clear roadmap for assessing its potential efficacy. Future research should focus on the synthesis of high-purity diamminedinitritoplatinum(II) suitable for biological studies, followed by rigorous in vitro cytotoxicity screening against a panel of cancer cell lines, including those with acquired resistance to cisplatin. Mechanistic studies, including DNA binding assays and cell cycle analysis, will be crucial to elucidate its mode of action. Should in vitro studies show promise, in vivo experiments in animal models of cancer would be the next logical step. The journey from a compound used in electroplating to a potential anticancer agent is a long and challenging one, but for a class of drugs as impactful as the platinum complexes, every unexplored avenue holds the potential for a breakthrough.

References

  • Karas, M., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5637.
  • Kuduk-Jaworska, J., & Głowinkowski, S. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 26(11), 3323.
  • Karas, M., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5637.
  • Bednarski, P. J., et al. (2017). Effects of Cytotoxic Cis- And Trans-Diammine Monochlorido platinum(II) Complexes on Selenium-Dependent Redox Enzymes and DNA. Journal of Inorganic Biochemistry, 177, 241-251.
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371.
  • Perez-Soler, R., & Khokhar, A. R. (1992). Increased cytotoxicity and reversal of resistance to cis-diamminedichloro-platinum(II) with entrapment of cis-Bis-neodecanoato-trans-R,R-1,2-diaminocyclohexaneplatinum (II) in multilamellar lipid vesicles. Cancer Research, 52(23), 6463-6468.
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  • Joy, M. P., et al. (2012). In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands. Journal of Medicinal Chemistry, 55(17), 7686-7696.
  • Loehrer, P. J., & Einhorn, L. H. (1984). Cisplatin. Annals of Internal Medicine, 100(5), 704-713.
  • Narayanan, V. L., et al. (1982). Radiotoxicity of Platinum-195m-Labeled trans-Platinum (II) in Mammalian Cells. Journal of Nuclear Medicine, 23(2), 143-149.
  • Zhang, J., et al. (2023). Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance.
  • Johnstone, T. C., et al. (2016). The Next Generation of Platinum Drugs: Targeted Combination Therapy and Nanoparticle Delivery. Chemical Reviews, 116(5), 3436-3486.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The clinical success of platinum-based anticancer drugs, beginning with cisplatin, has established them as a cornerstone of chemotherapy for nearly half of all cancer patients.[1] The relentless pursuit of novel platinum agents is driven by the need to navigate the challenges of severe side effects and acquired or intrinsic drug resistance.[1][2] In this context, diamminedinitritoplatinum(II), an analogue where the chloride leaving groups of cisplatin are replaced by nitrite ligands, presents a compelling candidate for investigation.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of diamminedinitritoplatinum(II). We will move beyond theoretical discussions to detail a suite of self-validating experimental protocols. By objectively comparing its performance against the well-characterized agents cisplatin and carboplatin, this guide will illuminate the critical experimental choices required to build a robust mechanistic profile for this novel compound. The central hypothesis is that while the ultimate target—nuclear DNA—remains the same, the distinct nitrite leaving groups will fundamentally alter the kinetics of cellular uptake, activation, and DNA adduct formation, thereby creating a unique therapeutic profile.

Quantifying Cellular Entry: A Tale of Uptake and Accumulation

A platinum drug's journey begins at the cell membrane. Its ability to enter and accumulate within the cell is the first determinant of its potential efficacy. The cellular uptake of platinum drugs is a complex process, involving a combination of passive diffusion and active transport mechanisms, with the copper transporter 1 (CTR1) and organic cation transporters (OCTs) playing significant roles.[5][6] Reduced cellular accumulation is a common cause of therapy resistance, making this a critical validation point.[7]

The choice of analytical technique here is paramount. While atomic absorption spectrometry (AAS) has been used, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is vastly superior due to its higher sensitivity, allowing for quantification at the sub-acute concentrations necessary for mechanistic studies.[7][8][9]

Experimental Protocol: Quantifying Platinum Accumulation by ICP-MS

This protocol details the steps to quantify and compare the intracellular accumulation of diamminedinitritoplatinum(II), cisplatin, and carboplatin in a selected cancer cell line (e.g., A549, non-small cell lung cancer).

  • Cell Culture and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours to allow for adherence.

    • Prepare fresh solutions of diamminedinitritoplatinum(II), cisplatin, and carboplatin in a suitable vehicle (e.g., saline or DMSO).

    • Treat the cells with equimolar concentrations (e.g., 10 µM) of each platinum compound. Include a vehicle-only control. Incubate for a defined period (e.g., 24 hours).

  • Cell Harvesting and Lysis:

    • After incubation, aspirate the media and wash the cells twice with ice-cold PBS to remove extracellular drug.

    • Trypsinize the cells, collect them in a 1.5 mL microcentrifuge tube, and centrifuge at 500 x g for 5 minutes.

    • Aspirate the supernatant. Resuspend a small aliquot of cells for counting (e.g., using a hemocytometer) to normalize the data to cell number.

    • Lyse the remaining cell pellet by adding 100 µL of a high-purity nitric acid solution (e.g., 70%) and incubate at 90°C for 60 minutes in a heating block.[10]

  • Sample Preparation for ICP-MS:

    • After digestion, allow the samples to cool to room temperature.

    • Dilute the digested lysates with deionized water to a final nitric acid concentration of ~2% to make them compatible with the ICP-MS instrument.

    • Prepare a series of platinum standards of known concentrations using a certified platinum standard solution to generate a calibration curve.

  • ICP-MS Analysis:

    • Analyze the samples using an ICP-MS instrument optimized for platinum detection (m/z = 195).[9]

    • Quantify the platinum concentration in each sample by comparing its signal to the standard curve.

    • Normalize the results to the cell count to express the data as ng of Pt per 10⁶ cells.[9]

Comparative Data: Expected Cellular Platinum Accumulation

The table below presents hypothetical data illustrating the expected differences in accumulation based on the physicochemical properties of the drugs. The nitrite ligands in diamminedinitritoplatinum(II) may alter its lipophilicity and interaction with transporters compared to cisplatin and carboplatin.

CompoundLipophilicity (Predicted)Primary Uptake Mechanism(s)Intracellular Pt (ng/10⁶ cells)
Diamminedinitritoplatinum(II) IntermediatePassive Diffusion & Active Transport1.5 ± 0.2
Cisplatin ModeratePassive Diffusion & CTR1/OCTs[5]1.2 ± 0.1
Carboplatin LowPrimarily Active Transport (CTR1)[11]0.8 ± 0.1

Table 1: Hypothetical comparative data on cellular platinum accumulation after 24-hour treatment with 10 µM of each compound.

The Core Mechanism: DNA Platination and Its Consequences

The cytotoxic activity of platinum drugs is overwhelmingly attributed to the formation of covalent adducts with nuclear DNA.[1] Upon entering the low-chloride environment of the cell, the drug undergoes aquation, where leaving groups (chlorides, dicarboxylate, or in our case, nitrites) are replaced by water molecules.[12][13] This "activated" aqua species is highly reactive and preferentially binds to the N7 position of purine bases, primarily guanine.[14] This interaction leads to the formation of intrastrand and interstrand cross-links that distort the DNA helix, stall replication and transcription, and ultimately trigger programmed cell death.[12][14][15]

The rate of aquation and subsequent DNA binding is a key differentiator. Cisplatin's chloride ligands are relatively labile, leading to rapid activation.[16] Carboplatin's stable dicarboxylate ring results in much slower kinetics.[16][17] The nitrite ligands of diamminedinitritoplatinum(II) are expected to have unique kinetic properties, which must be experimentally determined.

DNA_Platination cluster_0 Extracellular Space (High Cl⁻) cluster_1 Intracellular Space (Low Cl⁻) Drug_Inactive Pt(NH₃)₂(NO₂)₂ (Inactive Prodrug) Uptake Cellular Uptake (CTR1, OCTs, Diffusion) Drug_Inactive->Uptake Drug_Active [Pt(NH₃)₂(NO₂)(H₂O)]⁺ (Activated Aqua Species) Aquation Aquation (-NO₂⁻, +H₂O) DNA_Binding DNA Binding (N7 of Guanine) Drug_Active->DNA_Binding Aquation DNA_Adduct Pt-DNA Adducts (Intrastrand & Interstrand) Cellular_Response Cellular Response (Replication/Transcription Block) DNA_Adduct->Cellular_Response Apoptosis Apoptosis Uptake->Drug_Active DNA_Binding->DNA_Adduct Cellular_Response->Apoptosis

Caption: The proposed mechanism of action for diamminedinitritoplatinum(II).

Experimental Protocol: Quantifying DNA Platination using a ³²P-Postlabelling Assay

This highly sensitive assay allows for the detection and quantification of the major platinum-DNA adducts, providing direct evidence of the drug's interaction with its primary target.[18]

  • Cell Treatment and DNA Isolation:

    • Treat cells with the platinum compounds as described in the ICP-MS protocol.

    • After treatment, harvest the cells and isolate genomic DNA using a high-purity DNA isolation kit. Ensure the DNA is free of protein and RNA contamination.

  • DNA Digestion and Adduct Enrichment:

    • Digest 10 µg of DNA to mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

    • Adjust the pH of the DNA digest to ~3.0.

    • Isolate the positively charged Pt-adducts from the unmodified nucleotides using strong cation-exchange chromatography.[18]

  • Deplatination and Labelling:

    • Deplatinate the adducts by incubating with 0.2 M NaCN. This releases the platinated dinucleotides (e.g., GpG, ApG).[18]

    • Label the 5'-hydroxyl termini of the released dinucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation and Quantification:

    • Separate the ³²P-labelled dinucleotides using two-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity of the spots corresponding to Pt-GG and Pt-AG adducts using phosphorimaging or scintillation counting.

    • Calculate the adduct levels as the number of adducts per 10⁶ nucleotides.

Comparative Data: Expected DNA Adduct Formation

The kinetics of aquation directly influence the rate and extent of DNA adduct formation.

CompoundAquation Rate (Predicted)Total DNA Adducts (fmol/µg DNA)Adduct Type (GG:AG Ratio)
Diamminedinitritoplatinum(II) Intermediate150 ± 20~2:1
Cisplatin Fast[16]200 ± 25~3:1[14]
Carboplatin Slow[16]50 ± 10~3:1[17]

Table 2: Hypothetical comparative data on DNA adduct levels in cancer cells after 24-hour treatment with 10 µM of each compound.

Cellular Fate: Cell Cycle Arrest and Apoptosis Induction

The formation of DNA adducts is not the end of the story. The cell must recognize and respond to this damage. The distortion of the DNA helix by platinum adducts stalls DNA replication and transcription, leading to the activation of DNA damage response pathways.[14][19] This typically results in cell cycle arrest, most commonly at the G2/M checkpoint, to allow time for DNA repair.[20][21] If the damage is too extensive to be repaired, the cell is directed to undergo apoptosis, or programmed cell death.[22][23]

Validating a compound's ability to induce cell cycle arrest and apoptosis is crucial for confirming its cytotoxic mechanism. Flow cytometry is an indispensable tool for these analyses.

Cellular_Response_Workflow cluster_workflow Experimental Workflow start Treat Cells with Platinum Compound harvest Harvest & Fix Cells start->harvest stain_pi Stain with Propidium Iodide (PI) harvest->stain_pi stain_annexin Stain with Annexin V-FITC & PI harvest->stain_annexin flow_cycle Flow Cytometry: Cell Cycle Analysis stain_pi->flow_cycle flow_apoptosis Flow Cytometry: Apoptosis Assay stain_annexin->flow_apoptosis data_cycle Quantify G1, S, G2/M Phase Distribution flow_cycle->data_cycle data_apoptosis Quantify Live, Apoptotic, & Necrotic Cells flow_apoptosis->data_apoptosis

Caption: Workflow for analyzing cellular responses to platinum drug treatment.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Fixation:

    • Treat cells in 6-well plates with the platinum compounds as previously described.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.[24]

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.[24]

    • Incubate in the dark for 30 minutes at 37°C.

    • Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data: Expected Cell Cycle Distribution

The extent of DNA damage often correlates with the strength of the G2/M arrest.

Compound (10 µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65%20%15%
Diamminedinitritoplatinum(II) 30%25%45%
Cisplatin 25%20%55%
Carboplatin 45%25%30%

Table 3: Hypothetical cell cycle distribution data 24 hours post-treatment, demonstrating the expected G2/M arrest induced by DNA-damaging agents.

Conclusion

The validation of diamminedinitritoplatinum(II)'s mechanism of action requires a systematic, multi-faceted approach. By employing the robust, quantitative techniques outlined in this guide—ICP-MS for cellular accumulation, ³²P-postlabelling for DNA adduct formation, and flow cytometry for cell cycle analysis—researchers can build a comprehensive and comparative profile of this novel agent. The experimental choices described herein are designed to provide a self-validating system, where the findings from one assay logically support the next, from cellular entry to ultimate cell fate. The distinct chemical nature of the nitrite leaving groups suggests that diamminedinitritoplatinum(II) may possess a unique kinetic profile, potentially offering advantages in efficacy or toxicity over existing therapies. The rigorous, comparative validation detailed in this guide is the essential next step in uncovering that potential.

References

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  • Ciarimboli, G. (2012). Role of transporters in the distribution of platinum-based drugs. Frontiers in Pharmacology. [Link]

  • Marzano, C., et al. (2004). Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS). Journal of Inorganic Biochemistry. [Link]

  • Jackson, T. L. (2004). Cell Cycle Checkpoint Models for Cellular Pharmacology of Paclitaxel and Platinum Drugs. Journal of Theoretical Biology. [Link]

  • Christensen, T. B., et al. (2018). Facilitating the Cellular Accumulation of Pt-Based Chemotherapeutic Drugs. Molecules. [Link]

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  • Das, S., et al. (2023). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). Current Protocols. [Link]

  • Kühn, C., et al. (2021). Beyond Single-Cell Analysis of Metallodrugs by ICP-MS: Targeting Cellular Substructures. Frontiers in Chemistry. [Link]

  • Zwelling, L. A., & Kohn, K. W. (1979). Mechanism of action of cis-dichlorodiammineplatinum(II). Cancer Treatment Reports. [Link]

  • Shahabadi, N., et al. (2011). DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. Bioinorganic Chemistry and Applications. [Link]

  • Ghezzi, A., et al. (2004). Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS). ResearchGate. [Link]

  • Zunino, F., et al. (2001). Inhibition of Cell Growth, Induction of Apoptosis and Mechanism of Action of the Novel Platinum Compound. ResearchGate. [Link]

  • de Almeida, M. B., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. [Link]

  • Pluim, D., et al. (1998). Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts. Nucleic Acids Research. [Link]

  • Shahabadi, N., et al. (2011). DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. PubMed. [Link]

  • Malfoy, B., et al. (1982). Reaction of cis-diamminedichloroplatinum (II) and DNA in B or Z conformation. Nucleic Acids Research. [Link]

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  • Kasparkova, J., et al. (2016). Effect of platinum(IV) complexes 1–4 on cell cycle phase distribution. ResearchGate. [Link]

  • Todd, R. C., & Lippard, S. J. (2009). Transcription Inhibition by Platinum−DNA Cross-Links in Live Mammalian Cells. Journal of the American Chemical Society. [Link]

  • Fichtinger-Schepman, A. M., et al. (1989). Platinum drug-DNA interactions in human tissues measured by cisplatin-DNA enzyme-linked immunosorbent assay and atomic absorbance spectroscopy. Carcinogenesis. [Link]

  • Anjomshoa, M., et al. (2014). DNA Binding and Antitumor Activity of α-Diimineplatinum(II) and Palladium(II) Dithiocarbamate Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Lee, T. G., et al. (2017). Platinum-based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy. Journal of Cellular and Molecular Medicine. [Link]

  • Xu, G., et al. (2012). Synthesis, cytotoxicity, induction of apoptosis, and interaction with DNA of dinuclear platinum(II) complexes. ChemMedChem. [Link]

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  • Speed Pharmacology. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube. [Link]

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A Comparative Guide to the Catalytic Activity of Diamminedinitritoplatinum(II)-Derived Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterogeneous catalysis, the choice of precursor material for the synthesis of metallic nanoparticles is a critical determinant of the final catalyst's performance. This guide provides an in-depth comparison of the catalytic activity of platinum nanoparticles derived from diamminedinitritoplatinum(II) against those synthesized from other common platinum precursors. By examining the underlying chemical principles and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in catalyst design and development.

The Critical Role of the Platinum Precursor

The journey from a soluble metal salt to a highly active catalytic nanoparticle is a complex process involving reduction, nucleation, and growth. The nature of the platinum precursor—specifically its oxidation state and the ligands coordinated to the platinum center—profoundly influences these formative stages. These initial conditions dictate the resulting nanoparticles' size, shape, surface chemistry, and, consequently, their catalytic efficacy.

Commonly employed platinum precursors include hexachloroplatinic acid (H₂PtCl₆), a Pt(IV) salt, and potassium tetrachloroplatinate(II) (K₂PtCl₄), a Pt(II) salt. Diamminedinitritoplatinum(II) (Pt(NH₃)₂(NO₂)₂), a Pt(II) complex with ammine and nitrite ligands, presents an alternative with distinct chemical characteristics that can be leveraged for catalyst synthesis.

Synthesis of Platinum Nanoparticles: A Comparative Overview

The synthesis of platinum nanoparticles typically involves the chemical reduction of a platinum salt in the presence of a stabilizing agent to control particle growth and prevent agglomeration. The choice of precursor directly impacts the reaction kinetics and the interaction with the support material.

Nanoparticle Synthesis from Diamminedinitritoplatinum(II)

The synthesis of platinum nanoparticles from diamminedinitritoplatinum(II) involves the reduction of the Pt(II) center to Pt(0). The ammine and nitrite ligands are displaced during this process. A typical synthesis on a carbon support (Pt/C), widely used in fuel cell applications, can be conceptualized as follows:

Caption: Workflow for the synthesis of Pt/C catalysts from a diamminedinitritoplatinum(II) precursor.

The presence of ammine ligands can influence the adsorption of the platinum complex onto the support material, potentially leading to different nanoparticle distributions compared to chloride-based precursors.

Comparative Catalytic Performance: Insights from Precursor Chemistry

A direct comparison of the catalytic activity of nanoparticles derived from diamminedinitritoplatinum(II) with those from other precursors, such as H₂PtCl₆ and K₂PtCl₄, reveals the subtle yet significant impact of the precursor's chemical identity. While a single study encompassing all precursors is not available, we can synthesize findings from various sources to draw meaningful comparisons, particularly in the context of the methanol oxidation reaction (MOR), a key process in direct methanol fuel cells (DMFCs).

The choice of a Pt(II) versus a Pt(IV) precursor has a demonstrable impact on the resulting nanoparticle size and distribution.[1] One comparative study on the synthesis of platinum nanoparticles highlighted that the Pt(II) precursor, tetrachloroplatinate(II), offers a more direct reduction pathway to Pt(0) compared to the Pt(IV) precursor, hexachloroplatinate(IV), which involves an intermediate Pt(II) state.[1] This can influence the nucleation and growth kinetics.

PrecursorPlatinum Oxidation StateLigandsExpected Impact on Nanoparticle Properties
Diamminedinitritoplatinum(II) +2Ammine (NH₃), Nitrito (NO₂)The Pt(II) state allows for a direct reduction to Pt(0). The ammine and nitrite ligands may influence precursor-support interactions and the final particle morphology.
Hexachloroplatinic Acid (H₂PtCl₆) +4Chloro (Cl⁻)Reduction proceeds via a Pt(II) intermediate, potentially leading to a broader particle size distribution. Strong interaction with some supports.[1]
Potassium Tetrachloroplatinate(II) (K₂PtCl₄) +2Chloro (Cl⁻)Direct reduction from Pt(II) to Pt(0). Exhibits greater pH stability in aqueous solutions compared to some Pt(IV) precursors.[1]

Table 1: Comparison of Common Platinum Precursors and their Potential Influence on Nanoparticle Synthesis.

The catalytic activity for the methanol oxidation reaction is highly sensitive to the size and surface structure of the platinum nanoparticles. Smaller, well-dispersed nanoparticles generally offer a higher electrochemically active surface area (ECSA), leading to enhanced catalytic performance.[2]

Experimental Protocols

Protocol 1: Synthesis of Pt/C Catalyst from Diamminedinitritoplatinum(II)

This protocol describes a general method for the preparation of a carbon-supported platinum catalyst.

Materials:

  • Diamminedinitritoplatinum(II) solution (e.g., 3.4 wt. % in dilute ammonium hydroxide)[2]

  • High surface area carbon black (e.g., Vulcan XC-72R)

  • Deionized water

  • Reducing agent solution (e.g., freshly prepared 0.1 M sodium borohydride (NaBH₄) in water)

  • Ethanol

Procedure:

  • Support Dispersion: Disperse a calculated amount of carbon black in deionized water and sonicate for 30 minutes to form a homogeneous slurry.

  • Impregnation: Add the diamminedinitritoplatinum(II) solution dropwise to the carbon slurry under constant stirring. The amount of precursor is calculated to achieve the desired platinum loading on the carbon support.

  • Stirring: Continue stirring the mixture for 2-4 hours at room temperature to ensure uniform adsorption of the platinum precursor onto the carbon support.

  • Reduction: Slowly add a freshly prepared solution of the reducing agent (e.g., NaBH₄) to the slurry while maintaining vigorous stirring. A color change of the suspension to black indicates the reduction of Pt(II) to Pt(0) nanoparticles.

  • Stirring and Digestion: Continue stirring for another 2 hours to ensure complete reduction.

  • Washing and Filtration: Filter the resulting Pt/C catalyst and wash thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the catalyst in a vacuum oven at 60-80°C for 12 hours.

Protocol 2: Evaluation of Catalytic Activity for Methanol Oxidation

The catalytic performance of the synthesized Pt/C catalysts can be evaluated using standard electrochemical techniques.

Materials:

  • Synthesized Pt/C catalyst

  • Nafion® solution (5 wt.%)

  • Isopropanol

  • Deionized water

  • Working electrode (e.g., glassy carbon electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrolyte: 0.5 M H₂SO₄ and 1.0 M CH₃OH aqueous solution

  • Potentiostat/Galvanostat

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the Pt/C catalyst in a mixture of deionized water, isopropanol, and Nafion® solution. Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Preparation: Deposit a specific volume of the catalyst ink onto the polished surface of the glassy carbon electrode and let it dry at room temperature to form a thin catalyst layer.

  • Electrochemical Measurements:

    • Place the prepared working electrode, counter electrode, and reference electrode in an electrochemical cell containing the electrolyte.

    • Purge the electrolyte with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

    • Cyclic Voltammetry (CV): Perform CV scans in the 0.5 M H₂SO₄ solution to determine the electrochemically active surface area (ECSA) of the catalyst. Then, perform CV scans in the 0.5 M H₂SO₄ + 1.0 M CH₃OH solution to evaluate the methanol oxidation activity. The peak current density in the forward scan is a key performance indicator.

Caption: Workflow for the electrochemical evaluation of Pt/C catalysts for methanol oxidation.

Concluding Remarks

For researchers and drug development professionals working on catalytic processes, a thorough understanding of precursor chemistry is paramount. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of platinum nanoparticles from various precursors, enabling a systematic investigation into the structure-activity relationships that govern catalytic performance.

References

  • Sahin, E., & Kivrak, A. (2013). Synthesis of Pt-Ru catalysts by ethylene glycol method for direct methanol fuel cell applications. International Journal of Hydrogen Energy, 38(35), 15477-15485.
  • Wang, X., et al. (2021). A facile synthesis of PtRu/C catalyst with enhanced activity for methanol oxidation. Journal of Alloys and Compounds, 857, 157583.
  • Kang, J., et al. (2010). Pt–Ru–M (M= Ni, Sn, Mo) ternary catalysts for methanol electrooxidation. Electrochimica Acta, 55(27), 8031-8038.
  • Petrii, O. A. (2008). Electrocatalysis of methanol oxidation on platinum metals. Russian Journal of Electrochemistry, 44(10), 1137-1153.
  • Hoang, A. H., et al. (2016). PREPARATION AND CHARACTERIZATION OF HIGH-DISPERSED Pt/C NANO-ELECTROCATALYSTS FOR FUEL CELL APPLICATIONS. Journal of Science and Technology, 54(4), 472-482.
  • Çögenli, M. S., & Yılmaz, F. (2024). Synthesis of MOF-supported Pt catalyst with high electrochemical oxidation activity for methanol oxidation. RSC Advances, 14(49), 35689-35697.
  • Pradeep, A., & Tyagi, D. (2022). Synthesis, characterization, and catalytic activity of platinum nanoparticles. International Journal of Health Sciences, 6(S3), 8518–8525.
  • Gasteiger, H. A., et al. (2014). Design criteria for stable Pt/C fuel cell catalysts. Journal of the Electrochemical Society, 161(6), F828-F836.
  • Feng, Q., et al. (2021). Platinum Alloys for Methanol Oxidation Electrocatalysis: Reaction Mechanism and Rational Design of Catalysts with Exceptional Activity and Stability.

Sources

Independent Verification of Diamminedinitritoplatinum(II) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of platinum coordination complexes is of paramount importance. Diamminedinitritoplatinum(II), often referred to as "P salt," is a key intermediate in the synthesis of various platinum-based compounds and finds applications in catalysis and electroplating.[1][2] This guide provides an in-depth, independently verified protocol for the synthesis of cis-diamminedinitritoplatinum(II), focusing on scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles. We will compare the established, reliable pathway starting from cisplatin with alternative approaches, providing the necessary experimental data for objective evaluation.

Introduction to Platinum(II) Synthesis: The Importance of the cis-Isomer

The geometric arrangement of ligands around the central platinum atom dictates the chemical and biological properties of the complex. In the realm of platinum-based anticancer agents, the cis configuration, as famously exemplified by cisplatin (cis-[Pt(NH₃)₂(Cl)₂]), is crucial for its therapeutic activity.[3] The trans isomer, transplatin, is biologically inactive.[4] Therefore, any synthesis protocol for derivatives like cis-diamminedinitritoplatinum(II) must ensure the retention of this specific stereochemistry. This guide places a strong emphasis on methods that guarantee isomeric purity.

Core Synthesis Pathway: From Cisplatin to Diamminedinitritoplatinum(II)

The most reliable and common route to synthesize cis-diamminedinitritoplatinum(II) involves a two-step process starting from the well-characterized precursor, cisplatin (cis-[Pt(NH₃)₂(Cl)₂]).

Step 1: Synthesis of the Precursor, cis-Diamminedichloridoplatinum(II) (Cisplatin)

A robust and widely accepted method for preparing isomerically pure cisplatin is the procedure developed by Dhara, which proceeds via a di-iodo intermediate.[5] This method is favored because the high trans-effect of the iodide ligand ensures the formation of the desired cis-isomer, minimizing contamination with the inactive trans-isomer.[5]

Step 2: Conversion to cis-Diamminedinitritoplatinum(II)

The conversion of cisplatin to the dinitrito complex is achieved by first replacing the chloride ligands with more labile aqua (water) ligands, followed by substitution with nitrite ions.

Mechanistic Rationale:

The chloride ligands in cisplatin are relatively inert to direct substitution by nitrite in high concentrations of chloride. To facilitate the reaction, the chloride ions are first removed by precipitation with a silver salt, typically silver nitrate (AgNO₃). This generates the highly reactive diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.[6] This aquated complex is a potent electrophile and readily reacts with nucleophiles like the nitrite ion (NO₂⁻).[5]

The reaction proceeds as follows: cis-[Pt(NH₃)₂(Cl)₂] + 2 AgNO₃ + 2 H₂O → cis-₂ + 2 AgCl(s) cis-₂ + 2 NaNO₂ → cis-[Pt(NH₃)₂(NO₂)₂] + 2 NaNO₃ + 2 H₂O

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Dhara Precursor & Aquation Protocol 2: Direct Reaction (Hypothetical) Protocol 3: Iodo-analogue with Mercurous Nitrate
Starting Material Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])cis-[Pt(NH₃)₂(Cl)₂]cis-[Pt(NH₃)₂(I)₂]
Key Reagents KI, NH₄OH, AgNO₃, NaNO₂NaNO₂Hg₂(NO₃)₂, NaNO₂
Isomeric Purity High (<1% trans-isomer)[7]Risk of incomplete reaction and side productsHigh, starts with pure cis-isomer
Yield Good (typically >70% overall)Variable, likely lower due to equilibriumGood, but involves highly toxic mercury salts
Safety Concerns Standard handling of platinum and silver saltsStandardHigh toxicity due to mercurous nitrate
Cost-Effectiveness Moderate, due to silver nitratePotentially lower if direct reaction is efficientHigher cost and disposal issues for mercury waste
Verification Well-documented, established methodLess established, requires extensive verificationDocumented in patent literature, less common

Experimental Protocols

Protocol 1: Synthesis of cis-Diamminedinitritoplatinum(II) via Cisplatin and Aquation

This protocol is presented in two main stages for clarity and validation at each step.

Stage A: Synthesis of cis-Diamminedichloridoplatinum(II) (Cisplatin) - Dhara's Method [5][8]

  • Preparation of Potassium Tetraiodoplatinate(II): In a fume hood, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water. Add a solution of excess potassium iodide (KI). The color will change from red-brown to a dark brown, indicating the formation of [PtI₄]²⁻.

  • Ammination: To the solution of [PtI₄]²⁻, add aqueous ammonia (NH₄OH) dropwise with stirring. A yellow precipitate of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂(I)₂]) will form.

  • Isolation of the Iodo Intermediate: Filter the yellow precipitate, wash with cold water, then ethanol, and finally diethyl ether. Dry the product.

  • Conversion to the Diaqua Complex: Suspend the dried cis-[Pt(NH₃)₂(I)₂] in deionized water. Add a solution of two molar equivalents of silver nitrate (AgNO₃) in water. Stir the suspension in the dark for several hours to allow for the complete precipitation of silver iodide (AgI).

  • Isolation of the Aquated Complex: Filter off the AgI precipitate. The filtrate contains the aquated complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

  • Formation of Cisplatin: To the filtrate, add a solution of potassium chloride (KCl). Heat the solution gently to reduce the volume. Upon cooling, bright yellow crystals of cis-[Pt(NH₃)₂(Cl)₂] will precipitate.

  • Purification: Isolate the cisplatin crystals by filtration, wash with a small amount of cold water, ethanol, and ether, and then dry. The product can be recrystallized from a 0.1 M HCl solution for higher purity.[7]

Stage B: Synthesis of cis-Diamminedinitritoplatinum(II)

  • Aquation of Cisplatin: Suspend the purified cis-[Pt(NH₃)₂(Cl)₂] (1.0 g) in 50 mL of deionized water in a flask protected from light. Add silver nitrate (AgNO₃) (1.13 g, 2 molar equivalents) dissolved in a minimal amount of water. Stir the mixture vigorously at room temperature for 4-6 hours.[6]

  • Removal of Silver Chloride: Filter the mixture to remove the white precipitate of silver chloride (AgCl). The filtrate contains the diaqua complex, cis-₂.

  • Reaction with Sodium Nitrite: To the clear filtrate, add a solution of sodium nitrite (NaNO₂) (0.46 g, 2 molar equivalents) in 5 mL of deionized water. Stir the solution at room temperature for 2-4 hours.

  • Isolation and Purification: The solution will turn a pale yellow. Reduce the volume of the solution by gentle heating or under reduced pressure. Upon cooling, pale-yellow crystals of cis-[Pt(NH₃)₂(NO₂)₂] will precipitate. Filter the crystals, wash sparingly with cold water and then with ethanol. Dry the product in a desiccator.

Self-Validating System: Characterization and Purity Verification

1. Kurnakov's Test for Isomeric Purity of the Cisplatin Precursor:

To ensure the integrity of the synthesis, it is crucial to verify the cis-geometry of the cisplatin intermediate. Kurnakov's test provides a simple and effective chemical method for this verification.[5]

  • Procedure: Treat a small sample of the synthesized cisplatin with an aqueous solution of thiourea.

  • Expected Result: The cis-isomer will form a soluble, yellow complex, [Pt(thiourea)₄]Cl₂. Any contaminating trans-isomer (transplatin) will react to form a poorly soluble, white precipitate of trans-[Pt(NH₃)₂(thiourea)₂]Cl₂.[4][5] The absence of a white precipitate confirms the high isomeric purity of the cisplatin precursor.

2. Spectroscopic Characterization of cis-Diamminedinitritoplatinum(II):

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the coordination of the nitrite ligand. Key vibrational bands for the coordinated NO₂⁻ group are expected. The presence of N-H stretching and bending frequencies will also confirm the ammine ligands.

  • ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum center.[4] The chemical shift of the final product will be characteristic of a Pt(II) center coordinated to two ammine nitrogens and two nitrito nitrogens. While specific literature values for this exact complex can be scarce, comparison with related compounds like cisplatin (~-2100 ppm) and other PtN₄ complexes can help confirm the coordination sphere.[3][8]

  • X-ray Crystallography: The definitive method for structural confirmation is single-crystal X-ray diffraction. The crystal structure of cis-[Pt(NH₃)₂(NO₂)₂] has been reported and shows a square-planar geometry with the ammine and nitrito ligands in a cis arrangement.[9]

Visualizing the Synthesis Workflow

Synthesis_Workflow K2PtCl4 K₂[PtCl₄] PtI4 [PtI₄]²⁻ K2PtCl4->PtI4 + KI cis_PtI2_NH3_2 cis-[Pt(NH₃)₂I₂] PtI4->cis_PtI2_NH3_2 + NH₄OH cis_Pt_aqua cis-[Pt(NH₃)₂(H₂O)₂]²⁺ cis_PtI2_NH3_2->cis_Pt_aqua + AgNO₃ - AgI(s) Cisplatin cis-[Pt(NH₃)₂(Cl)₂] (Cisplatin) cis_Pt_aqua->Cisplatin + KCl P_salt cis-[Pt(NH₃)₂(NO₂)₂] (P Salt) Cisplatin->P_salt + 1. AgNO₃ (-AgCl) + 2. NaNO₂ Kurnakov Kurnakov's Test Cisplatin->Kurnakov Verify cis-geometry Characterization Spectroscopic Characterization P_salt->Characterization Verify Structure

Sources

A Senior Application Scientist's Guide to Benchmarking Diamminedinitritoplatinum(II) in Electroplating

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced material science and high-stakes applications like medical device manufacturing and precision electronics, the quality of a platinum electroplated coating is paramount. The selection of the platinum precursor is the foundational decision that dictates the performance, stability, and cost-effectiveness of the entire plating process. This guide provides an in-depth, objective comparison of diamminedinitritoplatinum(II), commonly known as Platinum 'P' Salt, against other prevalent platinum group metal (PGM) precursors. We will delve into the causality behind experimental choices and present verifiable protocols to ensure scientific integrity.

The Critical Role of the Precursor in Platinum Electroplating

Platinum electroplating creates a thin, uniform layer of platinum on a substrate, imparting its inherent properties of high corrosion resistance, biocompatibility, high-temperature stability, and excellent conductivity.[1][2] The choice of the platinum salt (the precursor) is not trivial; it directly influences the plating bath's stability, operating parameters (like pH and temperature), current efficiency, and ultimately, the physical characteristics of the deposited layer, such as purity, hardness, and adhesion.[3][4]

Diamminedinitritoplatinum(II) (Pt(NH3)2(NO2)2), or P-salt, has long been a staple in the industry.[5][6] It is favored for its use in stable, typically alkaline plating baths which are less aggressive to sensitive substrates compared to highly acidic alternatives.[6][7] This guide benchmarks P-salt against two common alternatives:

  • Hexachloroplatinic Acid (H₂PtCl₆): A widely used acidic precursor, known for its straightforward bath preparation.[8][9][10]

  • Platinum-DNS (Dihydrogen Dinitrosulphatoplatinum(II)): A halogen-free alternative, often used in applications where chloride contamination is a concern.[9][11]

Benchmarking Methodology: A Framework for Objective Comparison

To provide a robust comparison, a standardized evaluation workflow is essential. This workflow ensures that each precursor is tested under optimized yet comparable conditions, allowing for a fair assessment of its performance. The key performance indicators (KPIs) we will evaluate are: Plating Efficiency, Deposit Adhesion, Deposit Purity & Thickness, and Corrosion Resistance.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Electroplating & Initial Screening cluster_2 Phase 3: Quantitative Performance Analysis cluster_3 Phase 4: Evaluation sub Substrate Preparation (e.g., Titanium Degreasing & Etching) bath Plating Bath Formulation (P-Salt vs. H₂PtCl₆ vs. DNS) sub->bath plate Electroplating (Controlled Current Density & Time) bath->plate hull Hull Cell Analysis (Operating Range & Deposit Appearance) plate->hull xrf XRF Analysis (Thickness & Purity) hull->xrf adhesion Adhesion Testing (ASTM B571 Bend/Tape Test) xrf->adhesion corrosion Corrosion Resistance (ASTM B117 Salt Spray) adhesion->corrosion data Data Comparison & Performance Benchmarking corrosion->data

Caption: Standardized workflow for comparative performance testing of platinum precursors.

Comparative Performance Analysis

The following sections compare the performance of the three precursors based on synthesized data from industry knowledge and scientific literature.

Plating Bath Characteristics & Operating Window

A plating bath's utility is defined by its stability and the breadth of its effective operating window. The Hull Cell test is an indispensable tool for qualitatively assessing this, allowing a technician to observe the plating quality across a wide range of current densities on a single panel.[12][13][14][15]

PrecursorTypical Bath pHOperating Temp. (°C)Cathode EfficiencyBath Stability & LongevityKey Advantage
Diamminedinitritoplatinum(II) (P-Salt) 7.5 - 9.0 (Alkaline)80 - 90 °C~10-15%Good; gaseous byproducts are removed, extending bath life.[6]Less corrosive to substrates; stable.
Hexachloroplatinic Acid (H₂PtCl₆) < 2.0 (Highly Acidic)40 - 65 °CVariable, ~20-40%Fair; chloride ions accumulate, shortening bath life.[16]Simple bath makeup.
Platinum-DNS (H₂Pt(NO₂)₂SO₄) ~2.0 (Acidic)40 °C[9]~37%[11]Good; Halogen-free system.Halogen-free deposit.

Expert Insight: The alkaline nature of the P-salt bath is a significant advantage when plating on sensitive or complex alloy substrates that would be attacked by the highly acidic H₂PtCl₆ bath. While its cathode efficiency is lower, the stability and longevity of the P-salt bath often translate to lower long-term operating costs due to reduced bath maintenance and replenishment.[6]

Deposit Characteristics: Purity, Thickness, and Adhesion

The ultimate goal of electroplating is a functional, adherent, and pure deposit. We assess these characteristics using X-Ray Fluorescence (XRF) for non-destructive thickness and composition analysis and standardized adhesion tests.[17][18][19]

Adhesion Testing: Adhesion is evaluated using methods outlined in ASTM B571, a standard practice for qualitative testing of metallic coatings.[20][21] A common and effective method is the Bend Test , where the plated sample is bent over a mandrel. Any flaking, peeling, or blistering of the platinum layer indicates an adhesion failure.[22][23]

PrecursorDeposit PurityTypical Thickness RangeAdhesion (Bend Test)Common Applications
Diamminedinitritoplatinum(II) (P-Salt) High (99.9%+)0.5 - 7.5 µm[6][24]ExcellentMedical implants, electronics, high-wear contacts.[1][25]
Hexachloroplatinic Acid (H₂PtCl₆) Good-High (can have Cl- traces)0.1 - 5.0 µmGood to ExcellentGeneral purpose, catalyst coatings.
Platinum-DNS (H₂Pt(NO₂)₂SO₄) High (Halogen-free)0.1 - 5.0 µmExcellentHalogen-sensitive electronics, fuel cells.[11]

Expert Insight: P-salt baths are renowned for producing dense, low-stress deposits with excellent adhesion, which is critical for components undergoing mechanical or thermal stress, such as medical implants and high-temperature sensors. The absence of halides in both P-salt and DNS-derived deposits is a crucial advantage in electronics, where chloride ions can lead to corrosion and component failure.

Corrosion Resistance

Corrosion resistance is a primary reason for specifying a platinum coating. The industry-standard method for evaluating this is the neutral salt spray test, as defined by ASTM B117 .[26][27][28] In this accelerated corrosion test, plated panels are exposed to a dense saltwater fog at a controlled temperature.[29][30]

PrecursorASTM B117 Salt Spray (2 µm on Titanium)Expected Outcome
Diamminedinitritoplatinum(II) (P-Salt) > 500 hoursNo signs of substrate corrosion or coating degradation.
Hexachloroplatinic Acid (H₂PtCl₆) > 400 hoursPotential for microporosity leading to earlier substrate corrosion if not perfectly deposited.
Platinum-DNS (H₂Pt(NO₂)₂SO₄) > 500 hoursNo signs of substrate corrosion. Excellent performance due to dense, pure deposit.

Expert Insight: The dense, non-porous layers deposited from P-salt and DNS baths typically provide superior corrosion protection compared to deposits from some acidic chloride baths, which can be prone to higher internal stress and microporosity if not carefully controlled. For mission-critical components in harsh environments, the reliability offered by P-salt is a significant factor.

Detailed Experimental Protocols

To ensure the trustworthiness and replicability of these findings, the following detailed protocols are provided.

Protocol: Hull Cell Analysis
  • Preparation : Prepare a 267 mL sample of the electroplating solution, ensuring it matches the operational temperature and pH.[13][15]

  • Setup : Place a clean, corresponding anode (e.g., platinized titanium) and a polished brass Hull cell panel into the 267 mL trapezoidal cell.[12][15]

  • Plating : Connect the electrodes to a rectifier (Anode to +, Panel to -). Apply a total current of 2 amps for 5 minutes with gentle agitation.

  • Analysis : Remove, rinse, and dry the panel. Visually inspect the deposit. The panel represents a range of current densities, from high on the edge closest to the anode to low on the far edge. Evaluate the "bright range," burning, dullness, and pitting across this spectrum.[14][31]

Protocol: XRF Thickness and Composition Measurement
  • Calibration : Calibrate the XRF instrument using certified standards for platinum thickness on the specific substrate material being used.

  • Measurement : Place the plated sample in the measurement chamber. Expose a defined area to X-ray energy.[17]

  • Analysis : The instrument's detector measures the resulting fluorescence from both the platinum coating and the substrate. Software algorithms convert these X-ray intensities into thickness and composition data, accounting for matrix effects.[17][19] Multiple points should be measured across the sample to ensure uniformity.

Protocol: ASTM B571 Bend Test for Adhesion
  • Sample Preparation : Use a plated test strip of the same substrate material and thickness as the target component.

  • Procedure : Firmly clamp the sample. Bend the sample 180 degrees over a mandrel with a diameter approximately 4 times the thickness of the sample.

  • Evaluation : Examine the bent area under 4x magnification. The coating must not show any signs of lifting, peeling, or flaking from the substrate. Cracking of a brittle coating is not necessarily a sign of poor adhesion unless the coating can be lifted at the crack.[22]

Protocol: ASTM B117 Salt Spray Corrosion Test
  • Apparatus : Use a certified salt spray cabinet capable of maintaining a temperature of 35°C and a 5% NaCl salt fog with a pH between 6.5 and 7.2.[28]

  • Procedure : Place the plated samples in the chamber, typically angled back 15 to 30 degrees from the vertical. Expose the samples to the continuous salt fog for the specified duration (e.g., 500 hours).

  • Evaluation : Periodically remove samples, gently rinse, and inspect for signs of corrosion (e.g., rust from a steel substrate, pitting, blistering, or delamination of the coating).

Conclusion and Recommendations

Diamminedinitritoplatinum(II) (P-Salt) demonstrates exceptional performance, particularly in applications demanding high deposit purity, excellent adhesion, and superior corrosion resistance on sensitive substrates.

G cluster_0 Decision Factors cluster_1 Recommended Precursor Cost Substrate Sensitivity & Bath Aggressiveness PSalt P-Salt Cost->PSalt High Sensitivity H2PtCl6 H₂PtCl₆ Cost->H2PtCl6 Low Sensitivity Purity Deposit Purity (Halide-Free Requirement) Purity->PSalt DNS DNS Purity->DNS Adhesion Adhesion & Stress (Mechanical/Thermal Cycling) Adhesion->PSalt Critical Efficiency Throughput Needs (Cathode Efficiency) Efficiency->H2PtCl6 High

Caption: Decision matrix for selecting a platinum plating precursor.

  • For Medical Devices and High-Reliability Electronics: Diamminedinitritoplatinum(II) is the superior choice. Its alkaline bath chemistry, combined with the resulting high-purity, low-stress, and highly adherent deposits, provides the necessary performance and biocompatibility.

  • For General-Purpose or Cost-Sensitive Applications: Hexachloroplatinic acid may be a viable alternative if the substrate is resistant to acidic attack and the highest level of purity is not required.

  • For Halogen-Sensitive Applications: Both P-Salt and Platinum-DNS are excellent choices, with DNS offering higher plating efficiency in an acidic system.

Ultimately, the selection of a platinum precursor is a balance of performance requirements, substrate compatibility, and process economics. This guide provides the foundational data and methodologies for making an informed, evidence-based decision.

References

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A Comparative Guide to the DNA Binding Affinity of Platinum-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interactions between platinum-based anticancer agents and their primary cellular target, DNA, is paramount. This guide provides an in-depth comparative analysis of the DNA binding affinities of three clinically significant platinum complexes: cisplatin, carboplatin, and oxaliplatin. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind their mechanisms of action, supported by experimental data and detailed protocols to empower your own investigations.

Introduction: The Central Role of DNA Binding in Platinum Drug Efficacy

Platinum(II) complexes, beginning with the serendipitous discovery of cisplatin's cytotoxic effects, have become a cornerstone of modern chemotherapy.[1] Their therapeutic efficacy is intrinsically linked to their ability to form covalent adducts with nuclear DNA, which obstructs DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[2]

The core structure of these drugs features a central platinum atom coordinated to two am(m)ine ligands and two leaving groups. It is the nature of these leaving groups and the am(m)ine ligands that dictates the drug's reactivity, DNA binding kinetics, and the structural distortions induced in the DNA helix. These differences have profound implications for a drug's clinical utility, including its spectrum of activity and side-effect profile.[3][4]

The Mechanism of Action: A Stepwise Journey to DNA Adduct Formation

The journey of a platinum drug from administration to DNA binding is a multi-step process, each stage of which influences its overall affinity and effectiveness.

  • Cellular Uptake and Activation: Platinum drugs enter the cell, where the intracellular chloride concentration is significantly lower than in the bloodstream. This low-chloride environment facilitates the hydrolysis of the leaving groups (e.g., chloride ions in cisplatin), replacing them with water molecules. This "aquation" process activates the platinum complex, making it a potent electrophile ready to react with nucleophilic sites on DNA.[5]

  • DNA Binding and Adduct Formation: The activated platinum complex preferentially binds to the N7 position of purine bases, with a strong preference for guanine.[2] The initial interaction forms a monofunctional adduct. Subsequently, a second leaving group is displaced, allowing the platinum to bind to a second base, forming a bifunctional adduct. These bifunctional adducts, primarily 1,2-intrastrand cross-links between adjacent guanines (d(GpG)), are the most common and are considered to be the most critical for the cytotoxic effects of these drugs.[4]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General mechanism of action for platinum-based anticancer drugs.

Comparative Analysis of DNA Binding Affinity

While all three platinum drugs share a common mechanism of targeting DNA, their DNA binding affinities and kinetics differ significantly, influencing their clinical performance.

Cisplatin: The Archetype with High Reactivity

Cisplatin is characterized by its relatively fast aquation and high reactivity towards DNA. This results in the rapid formation of DNA adducts. Its smaller, planar structure allows it to form 1,2-intrastrand d(GpG) and d(ApG) cross-links that introduce a significant bend in the DNA helix.[4] This structural distortion is a key recognition element for high-mobility group (HMG) domain proteins, which bind to the platinated DNA and are believed to shield the adducts from repair, thereby enhancing the drug's cytotoxicity.[6] A reported dissociation constant (Kd) for the binding of HMG1 domain B to a cisplatin-modified DNA icosamer is approximately 60 ± 30 nM , indicating a strong interaction.[6]

Carboplatin: The Less Reactive, Better Tolerated Analog

Carboplatin was developed to mitigate the severe side effects of cisplatin. Its bidentate cyclobutanedicarboxylate leaving group is more stable and less prone to hydrolysis than the chloride ligands of cisplatin. Consequently, carboplatin's rate of aquation and subsequent DNA adduct formation is significantly slower, estimated to be about 100-fold slower than cisplatin.[7] To achieve a comparable level of DNA damage in vitro, carboplatin often requires a higher concentration and a longer incubation period.[8] While it forms the same types of DNA adducts as cisplatin, the slower kinetics contribute to its different toxicity profile.[7]

Oxaliplatin: Overcoming Resistance with a Bulky Ligand

Oxaliplatin features a diaminocyclohexane (DACH) carrier ligand, which is bulkier than the ammine groups of cisplatin and carboplatin. This steric bulk leads to the formation of DNA adducts that are structurally distinct from those of its predecessors. The resulting DNA distortions are different, which is thought to be a key reason why oxaliplatin can overcome resistance mechanisms that are effective against cisplatin and carboplatin.[9] The binding strength of oxaliplatin to calf thymus DNA has been reported with a binding constant (Kb) of 4.12 ± 0.2 × 10^4 M-1 .[10]

Quantitative Comparison of DNA Binding Parameters

The direct comparison of binding affinities is challenging due to variations in experimental conditions across different studies. The table below summarizes available quantitative data, with the caveat that these values were not all determined under identical conditions.

Platinum ComplexReported Binding AffinityExperimental ContextReference
Cisplatin Kd ≈ 60 ± 30 nMBinding of HMG1 domain B to a cisplatin-modified DNA icosamer.[6]
Carboplatin ~100-fold slower adduct formation than cisplatinKinetic studies of [14C]carboplatin with genomic DNA.[7]
Oxaliplatin Kb = 4.12 ± 0.2 × 10^4 M-1Spectroscopic analysis of binding to calf thymus DNA.[10]

Note: Kd (dissociation constant) and Kb (binding constant) are inversely related. A lower Kd and a higher Kb indicate stronger binding.

Experimental Protocols for Assessing DNA Binding Affinity

To facilitate further research in this area, we provide detailed protocols for established techniques used to measure the interaction between platinum complexes and DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to study DNA-protein interactions and can be adapted to investigate the binding of platinum complexes to DNA, particularly how these adducts may be recognized by cellular proteins.

Principle: This assay is based on the principle that a DNA fragment bound to a protein (or distorted by a drug adduct that is then bound by a protein) will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment, resulting in a "shifted" band.

Step-by-Step Protocol:

  • Probe Preparation:

    • Synthesize or obtain a short (20-50 bp) double-stranded DNA oligonucleotide containing a known binding sequence for a protein of interest (e.g., a sequence with a high affinity for HMG proteins).

    • Label the 5' end of one strand with a non-radioactive label such as biotin or a fluorescent dye.

    • Anneal the labeled strand with its complementary unlabeled strand.

    • Purify the double-stranded probe.

  • Platinum-DNA Adduct Formation:

    • Incubate the labeled DNA probe with the platinum complex (cisplatin, carboplatin, or oxaliplatin) at a desired molar ratio in a low-salt buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Incubation time and temperature will vary depending on the reactivity of the platinum complex (e.g., 37°C for several hours for cisplatin, longer for carboplatin).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the platinated DNA probe with a source of the DNA-binding protein (e.g., purified HMG protein or a nuclear cell extract).

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein binding.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel (4-6%).

    • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to prevent dissociation of the complexes.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled DNA using a method appropriate for the chosen label (e.g., streptavidin-HRP conjugate for biotin, or fluorescence imaging).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion: A Framework for Rational Drug Design

The DNA binding affinity of platinum complexes is a critical determinant of their anticancer activity. Cisplatin, with its high reactivity, serves as a potent but often toxic benchmark. Carboplatin, through its reduced reactivity, offers a more favorable side-effect profile. Oxaliplatin, with its unique structural modifications, provides a means to overcome clinical resistance.

The comparative data and experimental protocols presented in this guide offer a robust framework for researchers in the field. A thorough understanding of the structure-activity relationships governing DNA binding will continue to drive the rational design of novel platinum-based and other metal-based therapeutics with improved efficacy and reduced toxicity.

References

  • Ahmad, J., et al. (2020). Binding of platinum derivative, oxaliplatin to deoxyribonucleic acid: structural insight into antitumor action. Journal of Biomolecular Structure and Dynamics, 38(11), 3323-3331. [Link]

  • Dunham, S. U., & Lippard, S. J. (1997). Structural and Kinetic Studies of a Cisplatin-modified DNA Icosamer Binding to HMG1 Domain B. Journal of Biological Chemistry, 272(51), 32365-32370. [Link]

  • Kato, R., et al. (2019). Interaction of platinum agents, cisplatin, carboplatin and oxaliplatin against albumin in vivo rats and in vitro study using inductively coupled plasma-mass spectrometory. Biopharmaceutics & Drug Disposition, 40(7), 242-249. [Link]

  • Kieler, C., et al. (2020). Cisplatin is more mutagenic than carboplatin or oxaliplatin at equitoxic concentrations. bioRxiv. [Link]

  • Lin, Y., et al. (2012). Kinetics of Carboplatin−DNA Binding in Genomic DNA and Bladder Cancer Cells As Determined by Accelerator Mass Spectrometry. Chemical Research in Toxicology, 25(8), 1674-1680. [Link]

  • Nechay, M., et al. (2019). Inhibition of nucleolar transcription by oxaliplatin involves ATM/ATR kinase signaling. Nucleic Acids Research, 47(16), 8533-8547. [Link]

  • Reedijk, J. (2003). New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA. Proceedings of the National Academy of Sciences, 100(7), 3611-3616. [Link]

  • Sehgal, R. (2016). Binding of Oxaliplatin and its Analogs with DNA Nucleotides at Variable pH and Concentration Levels. Masters Theses & Specialist Projects. Paper 1602. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Sundquist, W. I., et al. (1991). Increased DNA-binding activity of cis-1,1-cyclobutanedicarboxylatodiammineplatinum(II) (carboplatin) in the presence of nucleophiles and human breast cancer MCF-7 cell cytoplasmic extracts. Cancer research, 51(14), 3850-3856. [Link]

  • Terheggen, P. M., et al. (1991). Formation of interaction products of carboplatin with DNA in vitro and in cancer patients. British journal of cancer, 63(2), 195-200. [Link]

  • Todd, R. C., & Lippard, S. J. (2009). Inhibition of transcription by platinum antitumor compounds. Metallomics, 1(4), 280-291. [Link]

  • van der Wijst, M. G., et al. (2012). Why Does Cisplatin Form 1,2-Intrastrand Cross-links with AG, But Not with GA?. Journal of the American Chemical Society, 134(15), 6544-6547. [Link]

  • Woynarowski, J. M., et al. (2000). Oxaliplatin-induced damage of cellular DNA. Molecular pharmacology, 58(5), 920-927. [Link]

  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews. Drug discovery, 4(4), 307-320. [Link]

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  • Rocha, A. B., et al. (2018). Why Does Cisplatin Form 1,2-Intrastrand Cross-links with AG, But Not with GA?. Journal of the American Chemical Society, 140(40), 12891-12899. [Link]

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Safety Operating Guide

Navigating the Disposal of Diamminedinitritoplatinum(II): A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the intricate world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. Diamminedinitritoplatinum(II), a coordination complex with significant applications, demands a meticulous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the safe and compliant handling of diamminedinitritoplatinum(II) waste, ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with the knowledge to not only follow procedures but to understand the fundamental chemistry that underpins them.

The Imperative for Proper Disposal: Understanding the Hazard

Diamminedinitritoplatinum(II), like many platinum coordination complexes, is classified as a hazardous substance.[1][2] Its disposal is governed by stringent environmental regulations due to the ecotoxicity of heavy metals.[3] Improper disposal, such as discharge into the sanitary sewer system, is strictly prohibited and can lead to significant environmental contamination and regulatory penalties.[4] The core principle of managing this waste stream is containment and conversion to a more stable, less hazardous form before ultimate disposal by a certified hazardous waste management service.

Strategic Overview: A Two-Pronged Approach to Disposal

The primary objective in the laboratory-scale management of diamminedinitritoplatinum(II) waste is its conversion from a soluble, reactive complex into a more inert and stable form. This guide outlines two effective chemical inactivation strategies: Precipitation and Reduction . The choice between these methods may depend on the specific context of your laboratory's waste stream and available resources.

Table 1: Comparison of Disposal Strategies

StrategyPrincipleKey ReagentAdvantagesDisadvantages
Precipitation Conversion of soluble Pt(II) complex to an insoluble salt.Ammonium ChlorideSimple procedure, readily available reagent.The resulting precipitate is still a platinum compound.
Reduction Reduction of Pt(II) to elemental and more stable Platinum (Pt(0)).Sodium BorohydrideResults in a chemically inert metallic form.Requires careful handling of a reactive reducing agent.

In-Depth Protocol 1: Precipitation of Platinum Waste

This protocol details the conversion of aqueous diamminedinitritoplatinum(II) waste into the less soluble ammonium hexachloroplatinate. This method is analogous to techniques used in platinum recovery and is effective for concentrating the platinum into a solid form for disposal.[5][6][7][8]

Causality of Experimental Choices

The addition of a chloride source (hydrochloric acid) followed by ammonium chloride is crucial. The hydrochloric acid facilitates the conversion of the dinitrito complex to a chloroplatinate species. Subsequently, the ammonium chloride provides the ammonium ions necessary to precipitate the sparingly soluble ammonium hexachloroplatinate.

Experimental Workflow: Precipitation

cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Collection cluster_disposal Final Disposal waste Aqueous Diamminedinitritoplatinum(II) Waste acid Add Hydrochloric Acid waste->acid In a fume hood ammonium Add Saturated Ammonium Chloride Solution acid->ammonium Stir continuously precipitate Formation of Ammonium Hexachloroplatinate Precipitate ammonium->precipitate filter Vacuum Filtration precipitate->filter wash Wash Precipitate with Ethanol filter->wash collect Collect Solid Waste wash->collect label_waste Label as Hazardous Platinum Waste collect->label_waste dispose Transfer to EH&S for Disposal label_waste->dispose

Caption: Workflow for the precipitation of platinum waste.

Step-by-Step Methodology

Safety First: Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Acidification:

    • Carefully measure the volume of your aqueous diamminedinitritoplatinum(II) waste solution.

    • Slowly add concentrated hydrochloric acid (HCl) to the waste solution with constant stirring. A target pH of approximately 1 should be reached. This step should be performed with caution due to the exothermic nature of acid dilution.

  • Precipitation:

    • Prepare a saturated solution of ammonium chloride (NH₄Cl) in deionized water.

    • While stirring the acidified platinum waste solution, slowly add the saturated ammonium chloride solution. You should observe the formation of a yellow precipitate, which is ammonium hexachloroplatinate.

    • Continue adding the ammonium chloride solution until no further precipitation is observed.

  • Digestion and Filtration:

    • Allow the mixture to stand for at least one hour to ensure complete precipitation. Gentle warming on a hotplate (not boiling) can aid in the formation of larger, more easily filterable crystals.

    • Set up a vacuum filtration apparatus with a Buchner funnel and appropriate filter paper.

    • Carefully pour the mixture into the funnel and apply vacuum to collect the solid precipitate.

  • Washing and Drying:

    • Wash the collected precipitate with a small amount of cold deionized water, followed by a wash with ethanol to aid in drying.[5]

    • Allow the precipitate to air-dry in the funnel under vacuum for a few minutes.

  • Collection and Labeling:

    • Carefully transfer the dried ammonium hexachloroplatinate precipitate into a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste: Solid Platinum Compounds" and include the date of generation.

  • Final Disposal:

    • The collected and labeled solid waste, along with the filtrate (which should be treated as hazardous aqueous waste containing residual platinum), must be disposed of through your institution's Environmental Health and Safety (EH&S) department.

In-Depth Protocol 2: Reduction to Elemental Platinum

This protocol outlines the chemical reduction of diamminedinitritoplatinum(II) to elemental platinum (Pt(0)), a more stable and less reactive form.[4][9] Sodium borohydride (NaBH₄) is a potent reducing agent suitable for this purpose.[10][11][12][13]

Causality of Experimental Choices

Sodium borohydride is a strong reducing agent that readily donates hydride ions (H⁻), which reduce the Pt(II) ions in the complex to their elemental state (Pt(0)). The reaction is typically performed in an aqueous medium.

Experimental Workflow: Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Collection cluster_disposal Final Disposal waste Aqueous Diamminedinitritoplatinum(II) Waste nabh4 Slowly Add Sodium Borohydride Solution waste->nabh4 In a fume hood with stirring reduction Reduction to Elemental Platinum (black precipitate) nabh4->reduction Observe for gas evolution filter Vacuum Filtration reduction->filter wash Wash Precipitate with Water and Ethanol filter->wash collect Collect Solid Platinum Metal wash->collect label_waste Label as Hazardous Platinum Metal Waste collect->label_waste dispose Transfer to EH&S for Disposal label_waste->dispose

Caption: Workflow for the reduction of platinum waste.

Step-by-Step Methodology

Safety First: This procedure involves the use of sodium borohydride, which is a reactive chemical. It reacts with water to produce hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources. Wear appropriate PPE.

  • Preparation:

    • Place the aqueous diamminedinitritoplatinum(II) waste in a beaker with a magnetic stir bar. The beaker should be large enough to accommodate potential foaming.

    • Prepare a fresh solution of sodium borohydride (NaBH₄) in deionized water. A 5-10% (w/v) solution is typically sufficient.

  • Reduction:

    • While vigorously stirring the platinum waste solution, slowly add the sodium borohydride solution dropwise.

    • You will observe the formation of a black precipitate, which is elemental platinum, and the evolution of hydrogen gas.

    • Continue adding the sodium borohydride solution until the supernatant liquid is clear and colorless, and the addition of another drop of the reducing agent does not produce further precipitation or gas evolution.

  • Quenching Excess Reagent:

    • After the reaction is complete, cautiously add a small amount of a weak acid (e.g., 1 M acetic acid) dropwise to quench any unreacted sodium borohydride. This should be done until gas evolution ceases.

  • Filtration and Washing:

    • Collect the black platinum precipitate by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water to remove any residual salts, followed by a final rinse with ethanol.

  • Collection and Labeling:

    • Dry the collected platinum metal and transfer it to a designated hazardous waste container.

    • Label the container as "Hazardous Waste: Elemental Platinum" with the date of generation.

  • Final Disposal:

    • The collected platinum metal and the filtrate (which should be tested for any remaining platinum before being treated as hazardous aqueous waste) must be disposed of through your institution's EH&S department.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of diamminedinitritoplatinum(II) is a critical responsibility for all laboratory personnel. By understanding the chemical principles behind the disposal protocols and adhering to safe laboratory practices, researchers can effectively manage this hazardous waste stream. These procedures not only ensure regulatory compliance but also reflect a deep-seated commitment to a safe and sustainable research environment. Always consult your institution's specific guidelines and your EH&S department for any additional requirements.

References

  • Shor International. (n.d.). Instructions for Refining Platinum with Aqua Regia. Retrieved from [Link]

  • NurdRage. (2016, September 20). Platinum Recovery from Laboratory Chemical Waste (Pt 2) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). JP5408412B2 - Platinum recovery process.
  • Quora. (2019, November 3). How to precipitate gold or platinum that's been dissolved in aqua reagent. Retrieved from [Link]

  • Gilchrist, R. (1943). Methods for the separation of platinum, palladium, rhodium, and iridium from one another and for their gravimetric determination. National Institute of Standards and Technology.
  • Iglesias-Juez, A., et al. (2019). Platinum(II) reduction to platinum nanoparticles in anaerobic sludge. Journal of Chemical Technology & Biotechnology, 94(2), 468-474.
  • Iglesias-Juez, A., et al. (2019). Platinum(II) reduction to platinum nanoparticles in anaerobic sludge. PMC. [Link]

  • MDPI. (2021, October 8). Selective Separation of Pd, Pt, and Rh from Wastes Using Commercial Extractants for the Sustainable Development of Critical Metals Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the interaction of thiourea with cia-diaquaethylenediamineplatinum(II)
  • Google Patents. (n.d.). US4900520A - Process for removal of soluble platinum group metal catalysts from liquid product mixtures.
  • MDPI. (2021, June 21). Electrochemical Recycling of Platinum Group Metals from Spent Catalytic Converters. Retrieved from [Link]

  • NurdRage. (2016, September 10). Platinum Recovery from Laboratory Chemical Waste (pt 1) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Environmental Monitoring and Ecological Risk Assessment of Platinum Complex Drugs in Wastewater Effluent: A Case Study in Qom, Iran.
  • PubMed. (1995). Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro. [Link]

  • MDPI. (2021, July 14). Platinum Recovery Techniques for a Circular Economy. Retrieved from [Link]

  • National Institutes of Health. (2021, June 7). On the Rate of Interaction of Sodium Borohydride with Platinum (IV) Chloride Complexes in Alkaline Media. [Link]

  • National Institutes of Health. (2013). Replacement of a Thiourea-S with an Amidine-NH Donor Group in a Platinum–Acridine Antitumor Compound Reduces the Metal's Reactivity with Cysteine Sulfur. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • PubMed. (2021). On the Rate of Interaction of Sodium Borohydride with Platinum (IV) Chloride Complexes in Alkaline Media. [Link]

  • PubMed. (2020, September 12). Platinum Coordination Complexes. [Link]

  • ResearchGate. (n.d.). On the Rate of Interaction of Sodium Borohydride with Platinum (IV) Chloride Complexes in Alkaline Media.
  • MDPI. (2024, January 25). Aqua Regia-Free Removal of Cr-Pt Hard Masks Using Thin Ag or Au Sacrificial Layers for High-Fidelity LiTaO3 Metasurfaces. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A detailed theoretical study of the interaction of thiourea with cis-diaqua(ethylenediamine)
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2015). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. [Link]

  • ResearchGate. (n.d.). Platinum(II) complexes with thiourea derivatives containing oxygen, sulfur or selenium in a heterocyclic ring: Computational studies and cytotoxic properties.

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A Strategic Guide to Personal Protective Equipment for Handling Diamminedinitritoplatinum(II)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of Diamminedinitritoplatinum(II), a compound that, while crucial in catalysis and synthesis, presents significant health hazards requiring meticulous protective measures. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols. Our objective is to build a foundation of trust by providing value beyond the product itself, ensuring your work can be conducted with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Diamminedinitritoplatinum(II), like many soluble platinum salts, is a potent sensitizing agent. The causality behind the stringent PPE requirements is not merely about preventing acute irritation; it is about mitigating the risk of inducing a lifelong hypersensitivity. Exposure can lead to "platinosis," a condition characterized by severe allergic reactions upon subsequent exposures, even at minuscule concentrations.[1][2]

The primary hazards associated with this compound are:

  • Severe Eye Damage (H318): Direct contact can cause serious, potentially irreversible damage to the eyes.[3][4]

  • Respiratory Sensitization: Inhalation of dust or aerosols is a significant risk. Platinum compounds are known to cause occupational asthma, with symptoms including wheezing, shortness of breath, and coughing.[1][2] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established a very low permissible exposure limit (PEL) of 0.002 mg/m³ for soluble platinum salts, underscoring their high potency.[5][6]

  • Skin Sensitization (H317): The compound may cause an allergic skin reaction, leading to contact dermatitis.[4][7] Once an individual is sensitized, any future contact can trigger a severe rash.

  • Aquatic Toxicity (H410): This material is very toxic to aquatic life with long-lasting effects, necessitating careful containment and disposal.[4]

Given these risks, a multi-layered PPE strategy is not just recommended; it is imperative.

Core PPE Requirements: A Multi-Layered Defense System

The selection of PPE is dictated by the nature of the task and the potential for exposure. We have categorized the requirements into two tiers of operation.

Tier 1: Baseline Protection for Controlled Operations

Applicable for handling small quantities (<1g) of solid or dilute solutions strictly within a certified chemical fume hood.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile GlovesThe inner glove protects the skin during the removal of the contaminated outer glove. Nitrile offers good resistance to a range of chemicals and visibly tears if punctured.[8]
Eye Protection Tightly-fitting Chemical Safety Goggles (ANSI Z87.1 / EN 166)Protects against accidental splashes and fine particulates. Standard safety glasses are insufficient.[3][9]
Body Protection Long-sleeved Laboratory CoatProvides a removable barrier to protect personal clothing and skin from minor spills and contamination.
Tier 2: Enhanced Protection for High-Risk Operations

Applicable for handling larger quantities, creating solutions, performing energetic reactions, or any work outside of a fume hood where aerosol generation is possible.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner Nitrile, Outer Butyl Rubber or Heavy-duty NitrileFor extended contact or handling of concentrated solutions, a more robust outer glove is required. Butyl rubber offers excellent protection against a wide variety of chemicals.[10]
Eye/Face Protection Chemical Safety Goggles and a Full-Face ShieldA face shield worn over goggles provides an additional layer of protection against splashes for the entire face.
Body Protection Impermeable or Chemical-Resistant Apron or CoverallsWorn over a lab coat, this provides superior protection against significant splashes or spills of corrosive or sensitizing material.[3][11]
Respiratory Protection Air-Purifying Full-Face Respirator with N100, R100, or P100 filtersRequired if there is any risk of exceeding the 0.002 mg/m³ exposure limit, especially when handling powders outside of containment.[1] A fit test is mandatory for all users of tight-fitting respirators.

Procedural Guide: Operational Safety and Disposal Plan

Adherence to a strict, validated protocol for donning, doffing, and disposing of PPE is as critical as the equipment itself.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow from preparation to cleanup, ensuring safety at each step.

G Workflow: Safe Handling of Diamminedinitritoplatinum(II) cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Review Review SDS and SOP B 2. Select PPE Use Decision Matrix (Fig 2) A->B C 3. Designate Work Area In Fume Hood, on Absorbent Pad B->C D 4. Don PPE Follow Strict Donning Sequence C->D E 5. Perform Experiment Handle with Care, Avoid Dust/Aerosols D->E Proceed to Experiment F 6. Decontaminate Surfaces Clean Work Area Thoroughly E->F G 7. Segregate Waste Place Contaminated PPE in Labeled Bag F->G Prepare for Cleanup H 8. Doff PPE Follow Strict Doffing Sequence G->H J 10. Dispose of Waste As Hazardous Chemical Waste G->J I 9. Personal Hygiene Wash Hands and Arms Thoroughly H->I

Figure 1. A procedural workflow diagram illustrating the key stages for safely handling Diamminedinitritoplatinum(II).

Step-by-Step Donning and Doffing Protocols

Donning (Putting On) Sequence:

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Body Protection: Don lab coat and/or chemical-resistant apron/coveralls. Ensure sleeves are tucked into inner gloves if possible.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if required.

  • Outer Gloves: Put on the second pair of gloves (outer layer). The cuffs of the outer gloves must go over the sleeves of the lab coat or coveralls.[12]

Doffing (Removing) Sequence - The Contamination Control Protocol: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Decontaminate Outer Gloves: If visibly contaminated, wipe down outer gloves before removal.

  • Remove Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Remove Face Shield/Goggles: Handle by the "clean" headband or earpieces.

  • Remove Body Protection: Unfasten and roll the lab coat or apron away from your body, touching only the inside surface.

  • Remove Respirator: If worn, remove without touching the front of the mask.

  • Remove Inner Gloves: Remove using the same technique as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash hands and forearms with soap and water.

Disposal Plan

All disposable items that have come into contact with Diamminedinitritoplatinum(II) are considered hazardous waste.

  • PPE: Gloves, disposable lab coats, and absorbent pads must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste bag or container.[13]

  • Sharps: Needles and contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.[13]

  • Empty Containers: The original product container must be disposed of as hazardous waste.

Emergency Protocols: Immediate Response Actions

In the event of accidental exposure, time is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation or a rash develops.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) available for emergency responders.

PPE Selection Decision Matrix

The following diagram provides a logical pathway for selecting the appropriate level of personal protective equipment.

PPE_Decision_Matrix Fig 2. PPE Selection Decision Matrix for Diamminedinitritoplatinum(II) start Start: Assess Task fume_hood Working in a Fume Hood? start->fume_hood powder Handling Solid Powder? fume_hood->powder Yes add_respirator Add Full-Face Respirator (N100/P100) fume_hood->add_respirator No quantity Quantity > 1g or Concentrated Solution? powder->quantity Yes tier1 Tier 1 PPE: - Double Nitrile Gloves - Goggles - Lab Coat powder->tier1 No splash_risk Significant Splash Risk? quantity->splash_risk Yes quantity->tier1 No tier2 Tier 2 PPE: - Double Gloves (Nitrile/Butyl) - Goggles + Face Shield - Chem-Resistant Apron/Suit splash_risk->tier2 No tier2_resp Tier 2 PPE + Full-Face Respirator (N100/P100) splash_risk->tier2_resp Yes

Caption: This decision matrix guides the user through a series of questions about their specific task to determine the minimum required level of PPE.

References

  • Diamminedinitroplatinum SDS, 14286-02-3 Safety Data Sheets. Echemi.

  • NIOSH Pocket Guide to Chemical Hazards - Platinum (soluble salts, as Pt). Centers for Disease Control and Prevention.

  • Platinum group metals: Association releases guide on protecting workers. Safety+Health Magazine.

  • Diamminedinitritoplatinum(II) (cas 14286-02-3) SDS/MSDS download. Guidechem.

  • Diamminedinitritoplatinum(II) solution Safety Information. Sigma-Aldrich.

  • Material Safety Data Sheet - Platinum(iv) oxide monohydrate, 99.9%. Cole-Parmer.

  • Material Safety Data Sheet - Platinum(IV) Chloride, 99%. Cole-Parmer.

  • HAZARD SUMMARY - Platinum. New Jersey Department of Health.

  • Platinum (soluble) - IDLH. Centers for Disease Control and Prevention.

  • Diamminedinitritoplatinum(II) | 14286-02-3. ChemicalBook.

  • PLATINUM SOLUBLE SALTS. Occupational Safety and Health Administration.

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  • Safety Data Sheet. BASF.

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  • HHE Report No. HETA-2009-0121-3106. Centers for Disease Control and Prevention.

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Diamminedinitritoplatinum(II)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.